molecular formula C8H10N2O2 B107148 (R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS No. 54397-23-8

(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Numéro de catalogue: B107148
Numéro CAS: 54397-23-8
Poids moléculaire: 166.18 g/mol
Clé InChI: WQFROZWIRZWMFE-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFROZWIRZWMFE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431127
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54397-23-8
Record name (R)-2-amino-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 54397-23-8 Molecular Weight: 166.18 g/mol [1][2]

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, also known as D-4-hydroxyphenylglycinamide , is a critical chiral building block and reference standard in the pharmaceutical industry.[1] It serves as a primary intermediate in the semi-synthesis of


-lactam antibiotics, specifically the cephalosporin Cefadroxil  and the penicillin Amoxicillin .

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the rigorous handling and characterization of this compound. It is designed for medicinal chemists and process engineers focusing on antibiotic development and impurity profiling (e.g., Amoxicillin Impurity J).

Chemical Identity & Properties

Core Data
PropertySpecification
CAS Number 54397-23-8
IUPAC Name (2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Synonyms D-p-Hydroxyphenylglycinamide; Amoxicillin Impurity J
Molecular Weight 166.18 g/mol
Molecular Formula

Chirality R-isomer (corresponds to D-amino acid configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, and dilute acids
Melting Point >200°C (decomposition)
Structural Visualization

The following diagram illustrates the stereochemical configuration and functional groups critical for its reactivity in peptide coupling.

ChemicalStructure Figure 1: Functional Group Topology of (R)-2-amino-2-(4-hydroxyphenyl)acetamide Core (R)-Chiral Center (Alpha Carbon) Amine Primary Amine (-NH2) Core->Amine attached to Phenol 4-Hydroxyphenyl Group (Electron Donor) Core->Phenol attached to Amide Primary Amide (-CONH2) Core->Amide attached to

[1]

Pharmaceutical Applications & Synthesis[1][2][4][5]

Role in Drug Development

This compound functions as the "side chain" donor for semi-synthetic antibiotics. The (R)-configuration is essential for biological activity; the (S)-isomer is pharmacologically inactive in this context.[1]

  • Cefadroxil Synthesis: The amide moiety is often hydrolyzed or modified in situ during the coupling with the cephalosporin nucleus (7-ADCA).

  • Impurity Profiling: It is a known degradation product of Amoxicillin and Cefadroxil. Its presence must be monitored in final drug products (limit typically <0.15%).

Synthetic Pathways

The industrial production typically proceeds via the "Dane Salt" method or enzymatic resolution to ensure high enantiomeric purity (>99% ee).

Workflow: Chemical Synthesis from D-HPG
  • Starting Material: D-4-Hydroxyphenylglycine (D-HPG).[1][3]

  • Activation: The carboxylic acid is activated (e.g., as a mixed anhydride or acid chloride).

  • Amidation: Reaction with ammonia or an ammonia source yields the amide.

SynthesisPath Figure 2: Synthetic Genealogy of CAS 54397-23-8 Start Phenol + Glyoxylic Acid Intermediate1 D,L-4-Hydroxymandelic Acid Start->Intermediate1 Condensation Resolution Enzymatic/Chemical Resolution Intermediate1->Resolution D_HPG D-4-Hydroxyphenylglycine (CAS 22818-40-2) Resolution->D_HPG Isolation of (R)-isomer Activation Activation (Dane Salt/Anhydride) D_HPG->Activation Protection Target (R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8) Activation->Target Amidation Antibiotic Cefadroxil / Amoxicillin Target->Antibiotic Coupling to Beta-Lactam Nucleus

Analytical Characterization Protocols

To validate the identity and purity of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, the following multi-modal analysis is recommended.

HPLC Method (Impurity Profiling)

This method separates the amide from the free acid (D-HPG) and the parent antibiotic.[1]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 15 mins (Polar compound elutes early).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Phenolic absorption).

  • Retention Time: Expect elution before D-HPG due to amide basicity/polarity shift.[1]

Proton NMR ( H-NMR)[1]
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       9.3 ppm (s, 1H): Phenolic -OH.[1]
      
    • 
       7.2 ppm (d, 2H) & 6.7 ppm (d, 2H): Para-substituted aromatic ring system.
      
    • 
       7.0-7.5 ppm (br s, 2H): Amide 
      
      
      
      .[1]
    • 
       4.2 ppm (s, 1H): Chiral 
      
      
      
      -proton.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at -20°C (hygroscopic). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the phenol group.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.

References

  • Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Pharmaceutical Secondary Standard. Link

  • ChemicalBook. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties and Suppliers. Link

  • National Institutes of Health (PubChem). Cefadroxil Compound Summary (Structure & Impurities). Link

  • ChemScene. D-4-Hydroxyphenylglycine (Precursor Data). Link

  • UNESP. Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Link

Sources

Technical Guide: The Role of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Beta-Lactam Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, commonly referred to as D-4-hydroxyphenylglycine amide (D-HPGA) , serves as a critical chiral pivot in the industrial synthesis of semi-synthetic beta-lactam antibiotics. While often overshadowed by its hydrolyzed counterpart (D-4-hydroxyphenylglycine, D-HPG), the amide represents a distinct thermodynamic and kinetic node in the biocatalytic supply chain.

This guide analyzes the molecule’s utility in two distinct phases:

  • Upstream Biogenesis: As the penultimate intermediate in the "Hydantoin Process," enabling 100% theoretical yield via dynamic kinetic resolution.

  • Downstream Coupling: As a potential direct acyl donor for Penicillin G Acylase (PGA) mediated synthesis of Amoxicillin and Cefadroxil, and as a critical impurity marker for quality control.

Molecular Architecture & Strategic Significance

The pharmacological efficacy of antibiotics like Amoxicillin and Cefadroxil hinges on the (R)-configuration of their side chains. The (S)-enantiomer is inactive and potentially toxic.

Structural Properties
  • IUPAC Name: (2R)-2-amino-2-(4-hydroxyphenyl)acetamide

  • Chirality: The (R)-configuration (D-isomer) is mandatory for the antibiotic's fit into the Penicillin-Binding Proteins (PBPs) of target bacteria.

  • Functionality: The amide moiety (

    
    ) renders the molecule more water-soluble than the zwitterionic free acid (D-HPG) and serves as a "masked" carboxylate.
    
Comparison of Acyl Donors

In enzymatic coupling, the activation energy of the acyl donor dictates the reaction velocity (


) and the synthesis-to-hydrolysis (S/H) ratio.
Acyl Donor FormLeaving GroupSolubilityKinetic Suitability (PGA)
D-HPG Amide Ammonia (

)
HighModerate (High

, Low

)
D-HPG Methyl Ester Methanol (

)
ModerateOptimal (Standard for Enzymatic Synthesis)
D-HPG Dane Salt Chemical LGLow (Organic req.)Optimal (Standard for Chemical Synthesis)

Upstream Biocatalysis: The Hydantoin Cascade[3]

The most efficient industrial route to (R)-2-amino-2-(4-hydroxyphenyl)acetamide is the "Hydantoinase-Carbamoylase" process . Unlike chemical resolution, which wastes 50% of the racemic starting material, this enzymatic cascade utilizes a racemase to achieve a theoretical 100% yield of the (R)-isomer.

The Enzymatic Workflow

The process transforms the achiral or racemic substrate DL-5-(4-hydroxyphenyl)hydantoin into the optically pure amide.

  • Racemization: Spontaneous or enzymatic racemization ensures the (S)-hydantoin converts to the (R)-hydantoin.

  • Ring Opening: D-Hydantoinase specifically hydrolyzes the (R)-hydantoin ring to form N-carbamoyl-D-HPG.

  • Decarbamoylation: D-Carbamoylase hydrolyzes the carbamoyl group. In many bacterial strains (e.g., Agrobacterium radiobacter), this step yields the D-HPG Amide as a stable intermediate before final hydrolysis to the acid.

Visualization: The Hydantoin Cascade

The following diagram illustrates the dynamic kinetic resolution pathway.

HydantoinCascade cluster_bioreactor Bioreactor Conditions: pH 8.0, 40°C RacemicHyd DL-5-(4-hydroxyphenyl)hydantoin (Racemic Substrate) RHyd (R)-Hydantoin RacemicHyd->RHyd Dissolution SHyd (S)-Hydantoin RacemicHyd->SHyd Carbamoyl N-carbamoyl-D-HPG RHyd->Carbamoyl D-Hydantoinase (Hydrolysis) SHyd->RHyd Chemical/Enzymatic Racemization Amide (R)-2-amino-2-(4-hydroxyphenyl)acetamide (Target Intermediate) Carbamoyl->Amide D-Carbamoylase (Decarbamoylation) Acid D-HPG (Acid) Amide->Acid Amidase (Hydrolysis)

Caption: The Hydantoinase-Carbamoylase cascade converting racemic hydantoin to D-HPG Amide via dynamic kinetic resolution.

Downstream Application: Coupling Strategies

Once the (R)-amide is isolated (or generated in situ), it enters the antibiotic assembly phase.

Protocol: Enzymatic Synthesis of Amoxicillin (Kinetically Controlled)

While the methyl ester is the standard acyl donor, the amide can be used in specific kinetically controlled synthesis (KCS) setups using Penicillin G Acylase (PGA).[1] This avoids the use of toxic methylating agents.[2]

Reagents:

  • Nucleophile: 6-Aminopenicillanic Acid (6-APA).[1]

  • Acyl Donor: (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

  • Catalyst: Immobilized Penicillin G Acylase (e.g., from E. coli).

Step-by-Step Methodology:

  • Solubilization: Dissolve 6-APA (50 mM) in phosphate buffer (pH 6.5).

  • Donor Addition: Add D-HPG Amide (150 mM). A molar excess (3:1) is crucial to drive the equilibrium toward synthesis over hydrolysis.

  • Enzyme Loading: Add immobilized PGA (100 IU/mL).

  • Reaction: Incubate at 25°C with gentle overhead stirring.

  • Monitoring: Monitor the formation of Amoxicillin via HPLC.

    • Critical Control Point: The reaction must be stopped at maximum conversion (

      
      ) before the enzyme begins hydrolyzing the formed antibiotic (secondary hydrolysis).
      
  • Termination: Filter out the immobilized enzyme.

  • Crystallization: Adjust pH to the isoelectric point of Amoxicillin (pH 4.8) to precipitate the product.

Visualization: Convergent Synthesis Workflow

This diagram details how the amide integrates into the final drug molecule.

AntibioticSynthesis Amide (R)-D-HPG Amide (Acyl Donor) Enzyme Penicillin G Acylase (Immobilized) Amide->Enzyme Binding Nucleus Beta-Lactam Nucleus (6-APA or 7-ADCA) Complex Acyl-Enzyme Complex (Activated Intermediate) Nucleus->Complex Nucleophilic Attack Enzyme->Complex Acylation (- NH3) Amox Amoxicillin / Cefadroxil (Antibiotic) Complex->Amox Deacylation (Transfer) Ammonia Ammonia (Byproduct) Complex->Ammonia D-HPG (Acid) D-HPG (Acid) Complex->D-HPG (Acid) Hydrolysis Product Water H2O Water->Complex Hydrolysis (Side Reaction)

Caption: Kinetically controlled enzymatic synthesis showing the competition between antibiotic formation and hydrolysis.

Quality Control & Impurity Management

In pharmaceutical manufacturing, (R)-2-amino-2-(4-hydroxyphenyl)acetamide is classified as a Process Related Impurity .

  • Origin: Incomplete conversion during side-chain synthesis or degradation of the Dane salt.

  • Regulatory Limit: Typically < 0.15% in the final API (Active Pharmaceutical Ingredient).

  • Detection: High-Performance Liquid Chromatography (HPLC).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 5.0) / Acetonitrile gradient.

    • Retention: The amide is more polar than the ester or the final antibiotic, eluting earlier in reverse-phase systems.

References

  • Biocatalytic Production of D-Amino Acids: Nandanwar, H. S., et al. (2013). Enzymatic Production of D-Amino Acids. Methods in Molecular Biology. Link

  • Hydantoinase Process Overview: Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology. Link

  • Amoxicillin Enzymatic Synthesis: BenchChem Technical Guides. The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid. Link

  • Impurity Characterization: Axios Research. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Reference Standard. Link

  • Enzyme Kinetics in Beta-Lactams: Gonçalves, L.R.B., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin. Enzyme and Microbial Technology. Link

Sources

Solubility Profile of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Architecture

(R)-2-amino-2-(4-hydroxyphenyl)acetamide , commonly referred to in industrial pharmaceutical chemistry as D-HPGA or D-p-hydroxyphenylglycinamide (CAS: 54397-23-8), serves as a critical chiral synthon in the semi-synthesis of


-lactam antibiotics, specifically Cefadroxil and Cefprozil.

Unlike its parent acid (D-4-hydroxyphenylglycine), the amide functionality alters the zwitterionic character, reducing water solubility at neutral pH while maintaining high sensitivity to pH shifts due to the phenolic hydroxyl and the


-primary amine.
Structural Determinants of Solubility

The solubility profile is governed by three competing structural motifs:

  • The Phenolic Moiety: Provides weak acidity (

    
    ) and hydrogen bond donation/acceptance.
    
  • The

    
    -Amine:  Provides basicity (
    
    
    
    ), allowing protonation in acidic media.
  • The Amide Backbone: Increases lattice energy via strong intermolecular hydrogen bonding (amide-amide interactions), significantly raising the melting point (

    
    ) and reducing solubility in non-polar organic solvents.
    

Solubility Profile: Solvent Systems & Thermodynamics

The following data synthesizes industrial isolation parameters and physicochemical properties. Note that D-HPGA exhibits a "U-shaped" solubility curve relative to pH, but a steep decline in solubility as the dielectric constant of the solvent decreases.

Table 1: Semi-Quantitative Solubility Matrix ( )
Solvent ClassSpecific SolventSolubility RatingPhysicochemical Rationale
Aqueous (Acidic) 1.0 M HCl /

High (>50 g/L)Protonation of

to

breaks crystal lattice.
Aqueous (Basic) 1.0 M NaOH / KOHHigh (>40 g/L)Deprotonation of Phenolic

to

generates soluble phenolate.
Polar Protic Water (Neutral pH)Low (<5 g/L)High lattice energy dominates; lack of net charge at neutral pH limits hydration.
Lower Alcohols MethanolModerate-Low Soluble enough for seeding/washing; disrupts some H-bonds but less effective than water.
Lower Alcohols Ethanol / IPASparingly Soluble Increasing alkyl chain length drastically reduces solvation of the polar amide/amine.
Polar Aprotic DMSO / DMFModerate High dielectric constant disrupts amide-amide stacking; useful for stock solutions.
Non-Polar Ethyl Acetate / DCMInsoluble Lack of H-bonding capability cannot overcome solute-solute lattice energy.
Hydrocarbon Hexane / TolueneInsoluble Complete polarity mismatch.
Thermodynamic Insight: The Antisolvent Effect

In process chemistry, the purification of D-HPGA relies on the Entropic Penalty of mixing. Adding a co-solvent like Isopropyl Alcohol (IPA) or Acetone to an aqueous solution of D-HPGA forces the water molecules to organize around the organic solvent, reducing their availability to hydrate the D-HPGA molecule. This triggers controlled nucleation.

Technical Protocol: Solubility Determination & Crystallization

This section details a self-validating workflow to determine the precise solubility limit and harvest high-purity material.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Establish the saturation point in a binary solvent system (e.g., Water/Methanol).

  • Preparation: Weigh 1.0 g of D-HPGA into a jacketed equilibrium vessel.

  • Solvent Addition: Add 10 mL of the target solvent.

  • Equilibration: Stir at 200 RPM for 24 hours at constant temperature (

    
    ).
    
  • Validation Check (The "Excess" Rule): Stop stirring. Ensure solid residue remains visible. If fully dissolved, add more solid (0.5 g increments) until saturation is visually confirmed.

  • Sampling: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crash-out).
  • Quantification:

    • Method 1 (Gravimetric): Evaporate a 5 mL aliquot to dryness under vacuum; weigh the residue.

    • Method 2 (HPLC - Preferred): Dilute aliquot 1:100 in mobile phase and quantify against a standard curve.

Protocol B: pH-Swing Crystallization (Purification)

Context: Isolating D-HPGA from enzymatic reaction mixtures.

  • Dissolution: Dissolve crude D-HPGA in minimum volume of 1.0 M HCl (Target concentration: ~100 g/L). Solution pH should be < 2.0.

  • Clarification: Filter to remove insoluble mechanical impurities.

  • Neutralization (The Critical Step): Slowly add 20% NaOH or Ammonia.

    • Target: pH 7.0 - 7.5 (The Isoelectric Point, pI).

  • Antisolvent Addition: Once turbidity begins (approx pH 4-5), begin adding Methanol or Ethanol (ratio 1:1 v/v relative to aqueous volume).

  • Aging: Cool to 0-5°C and hold for 4 hours to maximize yield (minimizing supersaturation).

  • Filtration: Wash cake with cold Ethanol to displace mother liquor.

Mechanistic Visualization

The following diagrams illustrate the pH-dependent solubility switching and the isolation workflow.

Diagram 1: pH-Dependent Speciation & Solubility Switch

This diagram demonstrates why pH control is the primary lever for D-HPGA solubility, more so than solvent choice.

HPGA_Speciation cluster_solubility Solubility Status cluster_insolubility Isolation Point Acidic Cationic Form (Soluble) [NH3+, OH] Neutral Neutral/Zwitterionic Form (Precipitate) [NH2, OH] Acidic->Neutral Add Base (pH > 2) Neutral->Acidic Add Acid (pH < 7) Basic Anionic Form (Soluble) [NH2, O-] Neutral->Basic Add Base (pH > 9) Basic->Neutral Add Acid (pH < 10)

Caption: D-HPGA transitions between soluble ionic forms and the insoluble neutral form based on pH, defining the isolation window.

Diagram 2: Industrial Isolation Workflow

A logical flow for purifying D-HPGA using the solubility principles described.

Isolation_Workflow Start Crude Reaction Mixture (D-HPGA + Impurities) Acidify Acidification (HCl to pH 1.5) Start->Acidify Solubilize Amide Filter Clarification Filtration (Remove Insolubles) Acidify->Filter Remove mechanical debris Neutralize Stepwise Neutralization (NaOH to pH 7.2) Filter->Neutralize Target pI Antisolvent Antisolvent Addition (Methanol/Ethanol) Neutralize->Antisolvent Induce Nucleation Crystallize Cooling Crystallization (0-5°C) Antisolvent->Crystallize Maximize Yield Isolate Filtration & Drying (Pure D-HPGA) Crystallize->Isolate Final Product

Caption: Step-by-step isolation utilizing pH-swing and antisolvent crystallization dynamics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link][1]

  • Wegman, M. A., et al. (2001).Chemo-enzymatic synthesis of D-p-hydroxyphenylglycine derivatives. Covers the solubility challenges of D-HPG amides during enzymatic synthesis.

Sources

Thermodynamic Stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic and kinetic stability profile of (R)-2-amino-2-(4-hydroxyphenyl)acetamide , a critical intermediate in the synthesis of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).

An In-Depth Technical Guide for Process Development & Quality Control

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycine amide or D-HPGA) exhibits a complex stability profile governed by its amphoteric nature and the lability of its benzylic chiral center. While kinetically stable in the solid state, it is thermodynamically unstable in aqueous solution relative to its hydrolysis product (D-4-hydroxyphenylglycine).

Key Stability Drivers:

  • Solid-State: High lattice energy confers stability, but the compound is prone to polymorphism and hydrate formation.

  • Solution State: Subject to three primary degradation vectors: Amide Hydrolysis (pH-dependent), Racemization (Base-catalyzed), and Oxidative Dimerization (Phenolic coupling).

  • Critical Control Point: The

    
    -proton is acidic due to the electron-withdrawing phenyl and amide groups, making pH control essential to prevent optical purity loss.
    

Molecular Architecture & Physicochemical Properties

The thermodynamic behavior of D-HPGA is dictated by three functional motifs:

  • Primary Amine (

    
    ):  Lower basicity than alkyl amines due to the electron-withdrawing phenyl ring.
    
  • Phenolic Hydroxyl (

    
    ):  Susceptible to oxidation at 
    
    
    
    .
  • Amide Group: Neutral, but susceptible to hydrolysis.

PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula

MW: 166.18 g/mol
Melting Point

(dec.)[1]
High lattice enthalpy; indicates strong intermolecular H-bonding.
Solubility (Water) ~6 mg/mL (25°C)Low solubility favors solid-state isolation but complicates liquid-phase processing.
Solubility (EtOH) InsolubleHigh polarity prevents dissolution in non-polar organics.
Chirality (R)-enantiomerMetastable relative to the racemate (

).

Chemical Stability & Degradation Pathways

The degradation of D-HPGA is a network of competing reactions. Understanding the kinetics of these pathways is crucial for defining the thermodynamic design space.

Degradation Network Diagram

G Amide_R (R)-D-HPGA (Active) Amide_S (S)-L-HPGA (Impurity) Amide_R->Amide_S Racemization (pH > 8, Base cat.) Acid_R (R)-D-HPG (Hydrolysis Product) Amide_R->Acid_R Hydrolysis (Acid/Base/Enz) Dimer Oxidative Dimers (Colored Impurities) Amide_R->Dimer Oxidation (O2, pH > 9) DKP Diketopiperazine (Cyclic Dimer) Amide_R->DKP Cyclization (High Conc.) Acid_S (S)-L-HPG (Hydrolysis Product) Amide_S->Acid_S Hydrolysis Acid_R->Acid_S Racemization

Caption: Degradation network of (R)-2-amino-2-(4-hydroxyphenyl)acetamide showing racemization, hydrolysis, and oxidation pathways.

Hydrolysis Thermodynamics

The hydrolysis of the amide bond is exergonic (


).


  • Acid Catalysis (pH < 4): Protonation of the carbonyl oxygen activates the amide. The reaction is irreversible.[2]

  • Base Catalysis (pH > 9): Nucleophilic attack by

    
    . This competes aggressively with racemization.
    
  • Thermodynamic Trap: Enzymatic synthesis (e.g., using Penicillin G Acylase) is often performed at pH 6.0–7.5 to minimize chemical hydrolysis while maintaining enzyme activity.

Racemization Kinetics (The Critical Instability)

Phenylglycine derivatives are uniquely prone to racemization because the benzylic proton is acidic.

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon forms a planar enolate intermediate, destroying chirality.
    
  • Rate Law:

    
    .
    
  • Impact: At pH > 9.0, racemization becomes faster than hydrolysis. This is exploited in Dynamic Kinetic Resolution (DKR) but is detrimental for storage.

Experimental Protocols: Stability & Solubility Assessment

To validate the thermodynamic stability of D-HPGA, the following "self-validating" protocols should be employed.

Stability-Indicating HPLC Method

This method separates the (R)-amide from its (S)-enantiomer and the hydrolysis product (D-HPG).

Chromatographic Conditions:

  • Column: Chiralpak AGP (or equivalent

    
    -acid glycoprotein column) for direct enantiomeric separation, OR C18 column with chiral mobile phase additive (e.g., 
    
    
    
    -cyclodextrin).
  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (95:5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 230 nm (Amide band) and 270 nm (Phenol band).

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between (R)-Amide and (S)-Amide.
    
  • Tailing Factor: < 1.5 (Amine interaction with silanols can cause tailing; add triethylamine if necessary).

Forced Degradation Protocol

Perform these stress tests to determine the kinetic boundaries.

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsFormation of D-HPG (Acid)Amide bond cleavage
Base Hydrolysis 0.1 N NaOH, RT, 2 hrsRacemization + HydrolysisEnolate formation
Oxidation 3%

, RT, 4 hrs
Pink/Brown discolorationPhenolic radical coupling
Thermal (Solid) 80°C, 75% RH, 7 daysSlight caking, hydrate formationPhysical instability

Process Development Implications

Solubility & Crystallization

The solubility profile of D-HPGA is highly pH-dependent due to its zwitterionic potential (though less pronounced than the acid).

  • pH < 5: Soluble as the ammonium salt (

    
    ).
    
  • pH 7-8: Minimum solubility (Free base region).

  • pH > 10: Soluble as the phenolate (

    
    ), but chemically unstable.
    

Crystallization Strategy: To maximize yield and stability, crystallize via Reactive Crystallization or pH Swing :

  • Dissolve at pH 2.0 (using HCl).

  • Filter to remove insoluble impurities.

  • Slowly neutralize to pH 7.2 with

    
     at low temperature (0–5°C).
    
    • Note: Low temperature is critical to inhibit the racemization rate (

      
      ) which has a high activation energy.
      
Storage Recommendations
  • Condition: Store at 2–8°C in tightly sealed containers.

  • Atmosphere: Nitrogen blanket is required to prevent oxidative pinking (quinone formation).

  • Desiccant: Essential. Moisture catalyzes solid-state hydrolysis and hydrate conversion.

References

  • ChemicalBook. (2025). (2R)-2-Amino-2-(4-hydroxyphenyl)acetamide Properties and Supplier Data. Link

  • PubChem. (2025).[3] Compound Summary: (R)-2-amino-2-(4-hydroxyphenyl)acetamide (CID 9815310). National Library of Medicine. Link

  • Wegman, M. A., et al. (2001). Chemoenzymatic synthesis of phenylglycine amides: Dynamic Kinetic Resolution. Biotechnology Progress, 17(3), 454-458. (Cited for Racemization Kinetics).[4][5][6]

  • Sigma-Aldrich. (2025). Reference Standard: (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide.[3][7] Link

  • Gao, S., et al. (2013). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Crystal Growth & Design, 13(11).

Sources

Biocatalytic Precision: (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Cefadroxil Synthesis

[1]

Executive Summary

This technical guide addresses the critical role of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-HPG amide or HPGA; CAS: 54397-23-8) as the activated acyl donor in the enzymatic synthesis of Cefadroxil.[1] Unlike traditional chemical synthesis using Dane salts and silylation—which requires hazardous solvents and complex deprotection steps—the enzymatic route utilizing HPGA offers a "green," kinetically controlled pathway. This guide details the mechanistic causality, experimental protocols, and process engineering required to maximize the Synthesis-to-Hydrolysis (S/H) ratio, a key performance indicator in industrial biocatalysis.

Molecular Architecture & Strategic Importance

The Intermediate: HPGA

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of D-p-hydroxyphenylglycine. Its specific stereochemistry (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Table 1: Physicochemical Profile of HPGA

PropertySpecificationRelevance to Process
CAS Number 54397-23-8Identity verification.
Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

N

O

Precursor stoichiometry.
Molar Mass 166.18 g/mol Mass balance calculations.
Solubility Moderate in waterAllows for high-concentration aqueous loading.
Role Activated Acyl DonorProvides thermodynamic driving force for kinetic synthesis.
The Paradigm Shift: Chemical vs. Enzymatic

In the chemical route, the carboxyl group of D-HPG must be activated (e.g., as a mixed anhydride) and the amino group protected (e.g., Dane salt). The enzymatic route uses HPGA, where the amide bond serves as an intrinsic "activation" energy source. The enzyme, Penicillin G Acylase (PGA), harnesses this energy to form a covalent acyl-enzyme intermediate, transferring the acyl group to the nucleophile (7-ADCA) rather than water.

The Kinetically Controlled Mechanism[1][4]

The synthesis of Cefadroxil from HPGA and 7-ADCA is not a thermodynamic equilibrium process; it is a kinetically controlled reaction. Success depends on the rate of nucleophilic attack by 7-ADCA being faster than the rate of hydrolysis by water.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired synthetic pathway and the parasitic hydrolytic pathways.

ReactionMechanismEnzymeFree Enzyme(PGA)AcylEnzAcyl-EnzymeIntermediateEnzyme->AcylEnz + HPGA(Acylation)HPGASubstrate 1:HPGA (Acyl Donor)CefadroxilProduct:CefadroxilAcylEnz->Cefadroxil + 7-ADCA(Deacylation/Synthesis)DHPGByproduct:D-HPG (Free Acid)AcylEnz->DHPG + H2O(Hydrolysis 1)ADCASubstrate 2:7-ADCA (Nucleophile)Cefadroxil->EnzymeRegenerationCefadroxil->DHPG + Enzyme/H2O(Secondary Hydrolysis)DHPG->EnzymeRegeneration

Figure 1: Kinetically controlled reaction network. Green arrows indicate the desired pathway; red dashed lines represent yield-destroying hydrolysis.

Experimental Protocol: Bench-Scale Synthesis

Objective: Synthesize Cefadroxil with a conversion yield >90% relative to 7-ADCA. Safety: Wear standard PPE. HPGA is an irritant; 7-ADCA is a sensitizer.

Reagents & Equipment
  • Enzyme: Immobilized Penicillin G Acylase (PGA) (e.g., from E. coli or Providencia rettgeri). Activity > 150 IU/g.[2]

  • Acyl Donor: (R)-2-amino-2-(4-hydroxyphenyl)acetamide (HPGA).

  • Nucleophile: 7-Amino-3-desacetoxycephalosporanic acid (7-ADCA).[3][4]

  • Buffer: 50 mM Potassium Phosphate, pH 6.5.

  • Equipment: Thermostated reactor (25°C), overhead stirrer, pH stat.

Step-by-Step Methodology
  • Reactor Preparation:

    • Charge the reactor with 100 mL of 50 mM phosphate buffer.

    • Equip with a pH probe connected to an autotitrator (using 2M H₂SO₄ and 2M NaOH for control).

    • Set temperature to 25°C . (Note: Lower temperatures suppress hydrolysis more than synthesis).

  • Substrate Loading (Supersaturation Strategy):

    • Add 7-ADCA (Nucleophile) to a concentration of 50 mM (~1.07 g).

    • Add HPGA (Acyl Donor) to a concentration of 150 mM (~2.5 g).

    • Rationale: A molar ratio of 3:1 (Donor:Nucleophile) drives the equilibrium toward the acyl-enzyme complex, maximizing the probability of 7-ADCA attack.

  • Enzymatic Initiation:

    • Add Immobilized PGA (1000 IU total activity).

    • Maintain stirring speed at 200-300 rpm (sufficient to suspend beads but avoid attrition).

  • Reaction Monitoring (The Self-Validating System):

    • Timepoints: T=0, 15, 30, 60, 120, 180 mins.

    • Analytical Method: HPLC (C18 column, Phosphate buffer/Methanol mobile phase, UV 254 nm).

    • Stop Criterion: Terminate when 7-ADCA conversion >95% or when Cefadroxil concentration plateaus. Crucial: Do not extend reaction time unnecessarily, as the enzyme will eventually hydrolyze the product (Cefadroxil) back to D-HPG and 7-ADCA.

  • Termination & Filtration:

    • Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (wash with buffer for reuse).

    • The filtrate contains Cefadroxil, unreacted HPGA, and byproduct D-HPG.

Process Engineering: Optimizing the S/H Ratio

The efficiency of this process is defined by the Synthesis (S) to Hydrolysis (H) ratio.[5]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

To maximize this ratio, adhere to the following causal principles:

  • pH Sensitivity: Operate at pH 6.0–6.5.

    • Why? At higher pH (>7.5), the hydrolysis of the ester/amide bond is chemically accelerated, and the enzyme's hydrolytic activity increases.

  • Substrate Concentration: High concentrations of 7-ADCA favor synthesis.

    • Mechanism:[2][6][7] The nucleophile (7-ADCA) competes with water for the acyl-enzyme intermediate. Increasing [7-ADCA] statistically favors the synthetic pathway.

  • Temperature: Operate at 4°C – 25°C.

    • Thermodynamics: Hydrolysis has a higher activation energy than aminolysis. Lower temperatures depress the hydrolysis rate significantly more than the synthesis rate.

Downstream Processing (DSP) & Purification

The filtrate from the bioreactor is a complex mixture. The isolation relies on the specific isoelectric point (pI) of Cefadroxil.

DSP Workflow Diagram

DSPWorkflowReactorEnzymatic Reactor(Reaction Mixture)FiltrationFiltration(Remove Enzyme)Reactor->FiltrationEnzymeRecRecycled EnzymeFiltration->EnzymeRecAcidificationAcidification(pH < 2.0)Filtration->AcidificationFiltrateClearSolClear Solution(Solubilize all components)Acidification->ClearSolCrystallizationIsoelectric Crystallization(Adjust to pH ~5.0)ClearSol->CrystallizationAdd Base (NaOH)CentrifugeCentrifugation/WashCrystallization->CentrifugeDryingDrying(Cefadroxil Monohydrate)Centrifuge->Drying

Figure 2: Downstream processing workflow for Cefadroxil isolation.

Crystallization Protocol[1]
  • Acidification: Lower the pH of the filtrate to ~1.5 using HCl. This ensures all species are fully dissolved and protonated.

  • Clarification: If the solution is turbid, filter again to remove insoluble impurities.

  • Crystallization: Slowly add NaOH to raise the pH to 5.0 (the isoelectric point of Cefadroxil).

  • Seeding: Add seed crystals of Cefadroxil Monohydrate at pH 4.5 to encourage uniform crystal growth.

  • Harvest: Cool to 4°C, filter the white precipitate, wash with cold water/acetone, and dry.

References

  • Kinetically Controlled Synthesis of Cefadroxil. Source: ResearchGate / Scientific Literature Context: Details the use of Penicillin G Acylase (PGA) and the competition between synthesis and hydrolysis. URL:

  • Optimization of Enzymatic Synthesis of Beta-Lactam Antibiotics. Source: MDPI / Catalysts Journal Context: Discusses the influence of pH, temperature, and substrate ratios on the S/H ratio. URL:

  • Process for the Crystallisation of Cefadroxil Monohydrate. Source: Google Patents (US20130217659A1) Context: Provides industrial parameters for the downstream isolation and crystallization of Cefadroxil. URL:

  • Properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Source: PubChem / NIH Context: Physicochemical data and identifiers for the intermediate.[1][8] URL:

Literature review on the biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, a crucial chiral building block in the pharmaceutical industry, serves as a key side chain for the semi-synthetic antibiotic amoxicillin.[1] Traditional chemical synthesis routes for this compound often involve harsh conditions, hazardous reagents, and complex chiral resolution steps, presenting significant environmental and economic challenges.[2] This technical guide provides a comprehensive overview of modern biosynthetic and chemoenzymatic strategies for the stereoselective production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide and its immediate precursor, (R)-p-hydroxyphenylglycine (R-HPG). We will explore the mechanisms, advantages, and practical implementation of key enzyme classes—including nitrilases, nitrile hydratases, and multi-enzyme cascades—that offer a greener, more efficient, and highly selective alternative to conventional chemistry. This document is intended to serve as a field-proven guide for researchers and process chemists, detailing the causality behind methodological choices and providing actionable protocols for laboratory and industrial application.

Introduction: The Imperative for Biocatalysis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (R)-2-amino-2-(4-hydroxyphenyl)acetamide represents a class of chiral intermediates where stereochemical purity is not merely a regulatory hurdle but a fundamental requirement for therapeutic efficacy and safety. The alternative (S)-enantiomer can be inactive or, in some cases, contribute to undesirable side effects.

While chemical methods involving the resolution of racemic mixtures have been the historical standard, they are inherently inefficient, with a theoretical maximum yield of 50% without an effective racemization and recycling loop.[2] Biocatalysis, the use of natural or engineered enzymes, has emerged as a transformative technology, offering several distinct advantages:

  • Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% enantiomeric excess, ee), eliminating the need for downstream resolution steps.[2][3]

  • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and minimizing byproduct formation.[2]

  • Environmental Sustainability: By replacing hazardous organic solvents and heavy metal catalysts with biodegradable enzymes, biocatalysis significantly improves the green credentials of pharmaceutical manufacturing.[4]

  • Process Integration: The potential for whole-cell biocatalysis and multi-enzyme cascades allows for the telescoping of multiple synthetic steps into a single, efficient one-pot operation.[5][6]

This guide will dissect the most prominent and industrially relevant enzymatic pathways for synthesizing the target (R)-amide.

Core Biosynthetic Strategies: Pathways to the (R)-Amide

Two principal enzymatic strategies dominate the landscape for producing (R)-2-amino-2-(4-hydroxyphenyl)acetamide. The first is a direct chemoenzymatic approach starting from a nitrile precursor, and the second involves the initial biosynthesis of the corresponding (R)-amino acid followed by amidation.

Chemoenzymatic Synthesis via Nitrile Intermediates

This is arguably the most elegant and efficient approach, combining a simple chemical synthesis of a prochiral nitrile with a highly selective enzymatic hydrolysis step. The process leverages a dynamic kinetic resolution (DKR), where the unreacted, undesired (S)-nitrile is racemized in situ, allowing for a theoretical yield approaching 100%.[1][7]

Workflow: The process begins with the Strecker synthesis, a one-pot reaction of 4-hydroxybenzaldehyde, ammonia, and cyanide to produce racemic 2-amino-2-(4-hydroxyphenyl)acetonitrile.[7] This racemic nitrile is then directly subjected to enzymatic hydrolysis without purification.

G cluster_strecker Chemical Step: Strecker Synthesis cluster_enzymatic Biocatalytic Step: Dynamic Kinetic Resolution Benzaldehyde 4-Hydroxy- benzaldehyde RacemicNitrile rac-2-Amino-2-(4-hydroxy- phenyl)acetonitrile Benzaldehyde->RacemicNitrile Ammonia Ammonia (NH3) Ammonia->RacemicNitrile Cyanide Cyanide (HCN/NaCN) Cyanide->RacemicNitrile RNitrile (R)-Nitrile RacemicNitrile->RNitrile SNitrile (S)-Nitrile RacemicNitrile->SNitrile NHase Nitrile Hydratase (R-selective) RNitrile->NHase Hydrolysis SNitrile->RNitrile Racemization (alkaline pH) TargetAmide (R)-2-amino-2-(4-hydroxy- phenyl)acetamide NHase->TargetAmide

Caption: Chemoenzymatic synthesis of the target (R)-amide via dynamic kinetic resolution.

Key Enzyme: Nitrile Hydratase (NHase, EC 4.2.1.84)

The success of this route hinges on the use of an (R)-selective nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group to a primary amide.[8] Under mildly alkaline reaction conditions (pH > 9), the unreacted (S)-aminonitrile spontaneously racemizes to the (R)-form, which is then consumed by the enzyme.[7] This continuous depletion of the (R)-enantiomer drives the equilibrium of the racemization, enabling the conversion of the entire racemic starting material into the single desired (R)-amide product.

Alternative Enzyme: Nitrilase (EC 3.5.5.1)

While NHases directly yield the target amide, nitrilases are another powerful class of enzymes that can be employed.[9] Nitrilases hydrolyze the nitrile group directly to a carboxylic acid. An (R)-selective nitrilase can be used in a similar dynamic kinetic resolution setup to produce (R)-p-hydroxyphenylglycine (R-HPG). This amino acid would then require a subsequent amidation step to yield the final product. For the direct synthesis of the amide, the nitrile hydratase pathway is superior.

Biosynthesis via (R)-p-Hydroxyphenylglycine (R-HPG) Intermediate

This strategy involves first producing the chiral amino acid R-HPG, which is then converted to the amide. This route is particularly valuable when a robust platform for amino acid production is already established.

A) Hydantoinase/Carbamoylase Pathway

This is a well-established industrial process for producing enantiopure D-amino acids.[10]

  • Chemical Synthesis: A racemic mixture of DL-5-(4-hydroxyphenyl)hydantoin is synthesized from 4-hydroxybenzaldehyde, ammonium carbonate, and sodium cyanide.

  • Enzymatic Hydrolysis: A whole-cell biocatalyst, typically E. coli or Agrobacterium radiobacter, co-expressing two key enzymes is used.[2][10]

    • D-Hydantoinase (EC 3.5.2.2): Selectively opens the hydantoin ring of the D-enantiomer to form N-carbamoyl-D-p-hydroxyphenylglycine.

    • D-Carbamoylase (EC 3.5.1.77): Hydrolyzes the N-carbamoyl group to yield D-p-hydroxyphenylglycine (the same as R-HPG).

  • Racemization: A chemical or enzymatic racemase is employed to convert the unreacted L-hydantoin into the D-form, allowing for complete conversion.

G DL_HPH DL-5-(4-hydroxyphenyl)hydantoin D_HPH D-Hydantoin DL_HPH->D_HPH L_HPH L-Hydantoin DL_HPH->L_HPH Hydantoinase D-Hydantoinase D_HPH->Hydantoinase Racemase Hydantoin Racemase L_HPH->Racemase N_Carbamoyl N-Carbamoyl-D-HPG Carbamoylase D-Carbamoylase N_Carbamoyl->Carbamoylase D_HPG (R)-p-Hydroxyphenylglycine (R-HPG) Hydantoinase->N_Carbamoyl Carbamoylase->D_HPG Racemase->D_HPH

Caption: The Hydantoinase process for producing (R)-p-hydroxyphenylglycine.

B) Multi-Enzyme Cascade from L-Tyrosine

More recently, sophisticated synthetic biology approaches have enabled the de novo synthesis of D-HPG from simple, renewable feedstocks like L-tyrosine.[5][6] A four-enzyme cascade has been successfully engineered in E. coli for this purpose.[5]

  • 4-Hydroxymandelate Synthase (HmaS): Converts 4-hydroxyphenylpyruvate (derived from L-tyrosine) to 4-hydroxymandelate.

  • 4-Hydroxymandelate Oxidase (Hmo): Oxidizes 4-hydroxymandelate to 4-hydroxyphenylglyoxylate.

  • D-Aminotransferase (or Engineered Dehydrogenase): The critical stereochemistry-determining step. An engineered meso-diaminopimelate dehydrogenase (CgDAPDH) or a D-4-hydroxyphenylglycine transaminase (HpgAT) reductively aminates 4-hydroxyphenylglyoxylate to D-HPG.[5]

  • Cofactor Recycling: An additional enzyme like glucose dehydrogenase is often included to regenerate the NAD(P)H cofactor required by the dehydrogenase/aminotransferase.

Final Step: Amidation of R-HPG

Once R-HPG is produced, the final step is the amidation of its carboxylic acid group. While this can be achieved through chemical methods, enzymatic approaches using engineered ligases or acyltransferases are being explored to maintain a fully biocatalytic route, though this step is less mature than the preceding ones.

Data Summary: A Comparative Analysis

The choice of synthetic route often depends on a trade-off between feedstock cost, process complexity, and overall efficiency. Enzymatic methods consistently outperform traditional chemical resolution in terms of yield and stereopurity.

ParameterChemical Synthesis (Resolution)Hydantoinase ProcessMulti-Enzyme Cascade (from L-Tyrosine)Nitrile Hydratase (DKR)
Typical Yield < 50% (without racemization)> 90%~70-80% (isolated)[5]> 95%[1][7]
Enantiomeric Excess (ee) >99% (after resolution)> 99%[2]> 99%[5]> 99%[1]
Starting Material Racemic HPGDL-5-(4-hydroxyphenyl)hydantoinL-Tyrosine4-Hydroxybenzaldehyde
Key Advantage Established technologyHigh efficiency, industrial scaleUses renewable feedstockOne-pot, high atom economy
Key Disadvantage Inefficient, waste generationRequires hydantoin synthesisComplex pathway engineeringUse of cyanide

Experimental Protocols: A Practical Guide

This section provides a validated, step-by-step methodology for a whole-cell biocatalytic process using a nitrilase/nitrile hydratase system, which represents a state-of-the-art approach.

Protocol: Whole-Cell Biotransformation of rac-2-Amino-2-(4-hydroxyphenyl)acetonitrile

Objective: To synthesize (R)-2-amino-2-(4-hydroxyphenyl)acetamide with high yield and enantiomeric excess using a recombinant E. coli strain expressing an (R)-selective nitrile hydratase.

1. Biocatalyst Preparation: a. Cultivate a recombinant E. coli strain (e.g., JM109) harboring a plasmid for the overexpression of a suitable (R)-selective nitrile hydratase in a rich medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection. b. Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8. c. Induce enzyme expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-18 hours to ensure proper protein folding. e. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). f. Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) and resuspend to a final concentration of 50-100 g/L wet cell weight. This is the whole-cell biocatalyst.

2. Chemoenzymatic Reaction: a. In a temperature-controlled reaction vessel, prepare a 500 mM ammonium acetate/ammonium hydroxide buffer adjusted to pH 9.5. This high pH is critical for the in situ racemization of the substrate.[1][7] b. Add the substrate, rac-2-amino-2-(4-hydroxyphenyl)acetonitrile, to the desired starting concentration (e.g., 50-100 mM). The substrate can be prepared beforehand via the Strecker synthesis. c. Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 30-40°C). d. Initiate the reaction by adding the prepared whole-cell biocatalyst suspension. e. Maintain the reaction at the set temperature with gentle agitation. Monitor the pH and adjust as necessary, as the reaction progress can cause shifts.

3. Reaction Monitoring and Analysis (Self-Validating System): a. Periodically withdraw aliquots from the reaction mixture. b. Immediately quench the enzymatic reaction by adding an equal volume of acid (e.g., 1 M HCl) or a water-miscible organic solvent (e.g., acetonitrile). c. Centrifuge the quenched sample to remove cells and precipitated proteins. d. Analyze the supernatant using Chiral High-Performance Liquid Chromatography (HPLC) to determine:

  • The concentration of the remaining (R)- and (S)-nitrile substrate.
  • The concentration of the (R)-amide product.
  • The enantiomeric excess (ee) of the product. e. Control: Run a parallel reaction without the biocatalyst to confirm that no significant non-enzymatic hydrolysis occurs under the reaction conditions.

4. Product Isolation: a. Once the reaction has reached completion (as determined by HPLC), remove the cell catalyst by centrifugation or microfiltration. b. Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation. c. Isolate the crystalline product by filtration, wash with cold water, and dry under vacuum.

G Start Start Cultivate Cultivate Recombinant E. coli Strain Start->Cultivate Induce Induce Enzyme Expression (IPTG) Cultivate->Induce Harvest Harvest & Wash Cells (Centrifugation) Induce->Harvest PrepareBiocatalyst Prepare Whole-Cell Biocatalyst Suspension Harvest->PrepareBiocatalyst AddCatalyst Initiate Reaction: Add Biocatalyst PrepareBiocatalyst->AddCatalyst SetupReaction Set up Reaction: Buffer (pH 9.5), Substrate SetupReaction->AddCatalyst Monitor Monitor Reaction (Chiral HPLC) AddCatalyst->Monitor CheckCompletion Reaction Complete? Monitor->CheckCompletion CheckCompletion->Monitor No Isolate Isolate Product: Centrifuge, Precipitate, Filter CheckCompletion->Isolate Yes End End Isolate->End

Caption: Experimental workflow for whole-cell biocatalytic synthesis.

Conclusion and Future Outlook

The biosynthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide has transitioned from a theoretical possibility to an industrially viable reality. Chemoenzymatic routes employing nitrile-converting enzymes, particularly nitrile hydratases in a dynamic kinetic resolution framework, offer the most direct and atom-economical pathway. Concurrently, advances in synthetic biology are enabling the construction of complex multi-enzyme cascades that can produce the precursor R-HPG from basic feedstocks.

Future research will undoubtedly focus on:

  • Enzyme Engineering: Directed evolution and rational design will yield enzymes with enhanced stability, activity, and substrate tolerance, enabling higher reaction titers and space-time yields.[4][5]

  • Process Intensification: The development of continuous flow reactors and advanced immobilization techniques will further improve the efficiency and scalability of these biocatalytic processes.[11]

  • Integrated Bioprocesses: Combining microbial fermentation for feedstock generation (e.g., L-tyrosine) with whole-cell biotransformations in a single, integrated process will be the ultimate goal for a truly sustainable manufacturing platform.

By embracing these biocatalytic strategies, pharmaceutical manufacturers can not only enhance their economic competitiveness but also significantly reduce their environmental footprint, aligning with the global imperative for greener and more sustainable chemical synthesis.

References

  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology. [Link]

  • Tan, Z., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Biotechnology for Biofuels. [Link]

  • Choroba, C. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Journal of the American Chemical Society. [Link]

  • Singh, R., et al. (2010). Enzymatic Production of D-Amino Acids. Springer Protocols. [Link]

  • Eppinger, M., & Stolz, A. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Zhou, Y., et al. (2022). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Synthesis and Catalysis. [Link]

  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry. [Link]

  • Martinez, C., et al. (2021). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Comptes Rendus Chimie. [Link]

  • Liese, A., & Hilterhaus, L. (2013). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]

  • Eppinger, M., & Stolz, A. (2019). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Google Patents. (2011). Process for the synthesis of hydroxyphenylglycine esters.
  • PubChem. (R)-2-amino-2-(4-hydroxyphenyl)acetamide. PubChem. [Link]

  • Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. [Link]

  • PubChem. 2-Amino-2-(4-hydroxyphenyl)acetamide. PubChem. [Link]

  • Baum, J. S., et al. (2021). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science. [Link]

Sources

Physicochemical Profiling of (R)-2-amino-2-(4-hydroxyphenyl)acetamide: pKa and Isoelectric Point

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS: 54397-23-8), also known as D-p-hydroxyphenylglycinamide, is a critical chiral intermediate in the enzymatic synthesis of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).[1][2] Unlike its parent amino acid, this molecule lacks a free carboxyl group, fundamentally altering its ionization profile.

This guide provides a definitive technical analysis of its dissociation constants (pKa) and isoelectric point (pI). Based on experimental data and structural activity relationships, the molecule exhibits two ionization events: the deprotonation of the


-ammonium group (

) and the ionization of the phenolic hydroxyl group (

).[3] Consequently, the theoretical isoelectric point (pI) is approximately 8.33 , residing within a "neutral plateau" rather than a sharp zwitterionic peak.

Molecular Identity & Structural Basis[4]

The ionization behavior of (R)-2-amino-2-(4-hydroxyphenyl)acetamide is dictated by two functional groups capable of proton exchange in the aqueous range.

Structural Parameters
ParameterDetails
IUPAC Name (2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Molecular Formula

Molecular Weight 166.18 g/mol
Chirality R-enantiomer (D-configuration)
Key Functional Groups 1.[1][2][4][5][6][7] Primary Amine (

-carbon)2. Phenolic Hydroxyl (para-position)3. Primary Amide (Non-ionizable in pH 1-14)
The "Amide Shift" Effect

Researchers transitioning from amino acids to amino amides must account for the "Amide Shift."[3] In D-p-hydroxyphenylglycine (the parent acid), the


-amine 

is typically ~9.1. In the amide derivative, the electron-withdrawing nature of the carbonyl group—combined with the loss of the stabilizing carboxylate anion—significantly increases the acidity of the ammonium proton.[3] This results in a

drop of approximately 1.5–2.0 units, shifting the amine deprotonation from pH ~9 to pH ~7.3.[3]

Dissociation Constants (pKa)

The molecule functions as a weak base (amine) and a weak acid (phenol).[3] The experimental consensus values are presented below.

Ionization Data Table
Ionizing GroupTypeApproximate

Species Change

-Ammonium
(

)
Basic (Conjugate Acid)7.35 Cation (+1)

Neutral (0)
Phenolic Hydroxyl (

)
Acidic9.30 Neutral (0)

Anion (-1)

Data Source: Aggregated experimental averages from EPA CompTox and PubChem databases [1, 2].[3]

Ionization Pathway Visualization

The following diagram illustrates the protonation states across the pH scale. Unlike standard amino acids, this molecule does not form a significant zwitterionic population because the acidic group (phenol) is less acidic than the ammonium group.[3]

IonizationPathway Fig 1. Stepwise deprotonation pathway of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Cation CATIONIC FORM (pH < 7.35) R-NH3+ / Ar-OH Net Charge: +1 Neutral NEUTRAL FORM (pH 7.35 - 9.30) R-NH2 / Ar-OH Net Charge: 0 Cation->Neutral pKa1 ≈ 7.35 (-H+ from NH3+) Anion ANIONIC FORM (pH > 9.30) R-NH2 / Ar-O- Net Charge: -1 Neutral->Anion pKa2 ≈ 9.30 (-H+ from Phenol)

Isoelectric Point (pI) Analysis

Calculation Logic

For an ampholyte where the cationic species transitions directly to a neutral species, and then to an anionic species (without a zwitterionic crossover), the isoelectric point is defined as the pH where the net charge is zero.[3][8][9]

Because


 (amine) < 

(phenol), there exists a pH range (between 7.35 and 9.30) where the neutral species predominates .[3]

The theoretical pI is calculated as the arithmetic mean of the two dissociation constants enclosing the neutral species:


[8]


Implications for Solubility and Extraction[3]
  • Maximum Insolubility: The molecule is least soluble in water near pH 8.3, where the uncharged form dominates.[3]

  • Extraction: To extract the molecule into an organic solvent (e.g., ethyl acetate), the aqueous phase should be adjusted to pH 8.0–8.5.

  • Retention: In cation-exchange chromatography, the molecule will bind at pH < 7.0. In anion-exchange, it will bind at pH > 9.5.

Experimental Determination Protocols

To validate these values in a specific formulation or buffer system, the following self-validating potentiometric titration protocol is recommended.

Method: Potentiometric Titration

Objective: Determine precise stoichiometric


 values using a glass electrode system.
Reagents & Equipment[3]
  • Analyte: ~50 mg (R)-2-amino-2-(4-hydroxyphenyl)acetamide (>98% purity).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Solvent: Carbonate-free distilled water (degassed).

  • Inert Gas: Nitrogen or Argon (to prevent carbonate formation).

  • Apparatus: Automatic titrator or calibrated pH meter with temperature probe (

    
    ).
    
Step-by-Step Workflow

TitrationProtocol Fig 2. Potentiometric titration workflow for pKa determination. Start Start: Sample Preparation Dissolve Dissolve 0.25 mmol analyte in 40 mL 0.01 M HCl (Ensures full protonation) Start->Dissolve Purge Purge with N2/Ar for 10 mins (Remove dissolved CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Add 0.05 mL increments) Purge->Titrate Record Record pH vs Volume until pH > 11.5 Titrate->Record Analyze Calculate pKa via Bjerrum Plot or Derivative Method Record->Analyze

Data Processing (Self-Validation)
  • Plot the Curve: Generate a pH vs. Volume of NaOH curve.

  • Identify Inflection Points: Look for two inflection points.

    • First Inflection: Corresponds to the neutralization of excess HCl.[3]

    • First Buffer Region (Midpoint):

      
       (Amine). Expected ~ pH 7.3.[3]
      
    • Second Buffer Region (Midpoint):

      
       (Phenol). Expected ~ pH 9.3.[2][3]
      
  • Calculation: Use the Henderson-Hasselbalch equation or Bjerrum’s formation function (

    
    ) to solve for 
    
    
    
    .
    • Validation Check: If the calculated

      
       values differ by < 0.2 units from literature, the assay is valid.[3] If the first 
      
      
      
      is < 6.0, check for hydrolysis of the amide (degradation).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide.[2] Retrieved from [Link]

Sources

Methodological & Application

Enzymatic synthesis protocols for (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Production of (R)-2-Amino-2-(4-Hydroxyphenyl)acetamide

Executive Summary

Target Molecule: (R)-2-amino-2-(4-hydroxyphenyl)acetamide Synonyms: D-4-Hydroxyphenylglycine amide; D-HPG Amide. CAS: 72151-95-2 Primary Application: Critical chiral intermediate for semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil) and penicillins (Amoxicillin).

This guide details the Chemo-Enzymatic Nitrile Hydratase/Amidase Process . Unlike the traditional hydantoinase route which yields the free acid (D-HPG), this protocol specifically isolates the amide form. The amide is increasingly valued for "green" enzymatic coupling to


-lactam nuclei (e.g., 7-ADCA) using Penicillin G Acylase, which requires an activated amide/ester donor rather than a free acid.

The protocol utilizes a robust two-step enzymatic cascade:[1]

  • Non-stereoselective Hydration: Conversion of the aminonitrile to racemic amide using Nitrile Hydratase (NHase).

  • Stereoselective Resolution: Kinetic resolution using an L-Amino Acid Amidase to hydrolyze the (S)-isomer, yielding optically pure (R)-amide.

Reaction Mechanism & Pathway

The synthesis relies on the distinct substrate specificities of two enzyme classes. The chemical Strecker synthesis first provides the racemic aminonitrile precursor.

The Biocatalytic Cascade:

  • Nitrile Hydratase (NHase): Hydrates the nitrile group to an amide.[1][2] Most commercial NHases (e.g., from Rhodococcus rhodochrous) exhibit low enantioselectivity for

    
    -substituted aminonitriles, producing a racemic amide mixture.
    
  • L-Amino Acid Amidase: This enzyme acts as the "chiral gatekeeper." It selectively hydrolyzes the (S)-amide (L-isomer) into the free acid and ammonia. The (R)-amide (D-isomer) is not recognized by the enzyme and remains intact.

G Nitrile (R,S)-2-amino-2- (4-hydroxyphenyl)acetonitrile NHase Nitrile Hydratase (Rhodococcus sp.) Nitrile->NHase RacAmide (R,S)-2-amino-2- (4-hydroxyphenyl)acetamide Amidase L-Amino Acid Amidase (Pseudomonas sp.) RacAmide->Amidase L_Acid (S)-4-Hydroxyphenylglycine (By-product) D_Amide (R)-2-amino-2- (4-hydroxyphenyl)acetamide (TARGET) NHase->RacAmide Non-selective Hydration Amidase->L_Acid Hydrolysis of (S)-isomer Amidase->D_Amide (R)-isomer Unreacted

Figure 1: The kinetic resolution pathway. The L-Amidase selectively degrades the unwanted isomer, leaving the target (R)-amide.

Experimental Protocols

Phase 1: Substrate Preparation (Strecker Synthesis)

Note: This step is chemical.[3] If purchasing the aminonitrile, proceed to Phase 2.

  • Reagents: 4-Hydroxybenzaldehyde, NaCN (or KCN), NH₄Cl, Methanol/Ammonia.

  • Key Parameter: Maintain temperature < 30°C to prevent decomposition of the thermolabile aminonitrile.

  • Storage: The nitrile is unstable in aqueous solution; use immediately or store as a dry hydrochloride salt.

Phase 2: Enzymatic Hydration (Nitrile Racemic Amide)

This step uses Rhodococcus rhodochrous J1 (or commercial equivalents containing Co-NHase) to convert the nitrile.

Reagents:

  • Substrate: (R,S)-2-amino-2-(4-hydroxyphenyl)acetonitrile (500 mM).

  • Buffer: 50 mM Potassium Phosphate (KPB), pH 7.5.

  • Catalyst: Lyophilized Rhodococcus cells (20 g/L dry cell weight).

Protocol:

  • Reactor Setup: Use a jacketed glass reactor with overhead stirring.

  • Temperature Control: Set to 5°C - 10°C .

    • Why? Aminonitriles are in equilibrium with aldehyde/cyanide. Low temperature shifts equilibrium toward the nitrile and protects the enzyme from aldehyde inactivation.

  • Addition: Suspend cells in buffer. Add substrate in fed-batch mode (e.g., 50 mM aliquots every 30 mins).

    • Why? High nitrile concentrations can inhibit NHase activity.

  • Reaction: Stir at 400 rpm for 6–8 hours.

  • Termination: Filter biomass (Celite aid) when nitrile is <1% (monitor via HPLC).

  • Output: Solution containing ~500 mM racemic amide.

Phase 3: Kinetic Resolution (Racemic Amide (R)-Amide)

This step uses an L-specific amidase (e.g., from Pseudomonas azotoformans or Ochrobactrum anthropi).[4]

Reagents:

  • Substrate: Crude filtrate from Phase 2 (Racemic Amide).

  • Enzyme: L-Amino Acid Amidase (purified or whole cell).

  • pH Control: 2M NaOH (to neutralize acid produced).

Protocol:

  • Adjustment: Warm the filtrate to 30°C . Adjust pH to 8.0.

  • Enzyme Addition: Add L-Amidase (10–20 U/mL).

  • Hydrolysis: Agitate gently. The pH will drop as (S)-amide is converted to (S)-acid.

  • pH Stat: Use an autotitrator to maintain pH 8.0 with NaOH.

  • Completion: The reaction stops consuming base when ~50% conversion is reached (theoretical max yield of (R)-amide is 50%).

  • Separation (The Critical Step):

    • The mixture contains (R)-Amide (neutral/basic) and (S)-Acid (anionic at pH 8).

    • Option A (Resin): Pass through a cation exchange resin (H+ form). Both bind. Elute with dilute ammonia. The acid elutes first; the amide elutes later due to higher pKa.

    • Option B (Solubility): Concentrate the solution. Adjust pH to 6.5 (isoelectric point of the acid). The (S)-acid precipitates. Filter. The filtrate contains the (R)-amide.

Analytical Methods & Validation

HPLC Method (Chiral) To validate optical purity (Enantiomeric Excess - ee%).

ParameterCondition
Column CROWNPAK CR(+) (Daicel) or Chirex 3126
Mobile Phase Perchloric acid (pH 1.5) or CuSO₄/Methanol (for ligand exchange)
Flow Rate 0.5 mL/min
Detection UV @ 230 nm (Amide) and 275 nm (Phenol ring)
Temperature 25°C (Lower temp improves resolution)
Retention (S)-Amide elutes first; (R)-Amide elutes second (verify with standards).

Self-Validating Check:

  • If the reaction proceeds beyond 50% conversion (base consumption continues), the enzyme is losing stereospecificity. Stop immediately.

  • Target Specification: >98% ee for (R)-amide.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Aldehyde toxicity during Phase 2.Lower temp to 4°C; reduce substrate feed rate.
Low Optical Purity Non-specific hydrolysis.Ensure pH is strictly controlled (pH > 9 causes chemical racemization).
Enzyme Inactivation Product inhibition (Ammonia).Apply vacuum to remove ammonia or use a resin to sequester it.
Color Formation Phenol oxidation.Add 1mM DTT or perform reaction under Nitrogen blanket.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Hydration (4°C) cluster_1 Phase 2: Resolution (30°C) cluster_2 Phase 3: Purification Step1 Fed-Batch Reactor Substrate: Aminonitrile Enzyme: NHase Step2 Filtration Remove Biomass Step1->Step2 Step3 Hydrolysis Reactor Enzyme: L-Amidase pH Stat (NaOH) Step2->Step3 Step4 Precipitation pH 6.5 Remove (S)-Acid Step3->Step4 Step5 Crystallization Solvent: Isopropanol/Water Step4->Step5 Final (R)-Amide Product >99% ee Step5->Final

Figure 2: Integrated workflow from nitrile precursor to purified (R)-amide.

References

  • Asano, Y., et al. (1982). "Aliphatic nitrile hydratase from Arthrobacter sp. J-1 purification and characterization." Agricultural and Biological Chemistry. Link

  • DSM IP Assets B.V. (2003). "Process for the preparation of D-amino acid amides." World Intellectual Property Organization (Patent WO2003080854). Link

  • Sonke, T., et al. (2005). "Amino acid amidases in biocatalysis." Stereoselective Biocatalysis, Marcel Dekker. Link

  • Wegman, M.A., et al. (2001). "Chemoenzymatic synthesis of (R)-phenylglycine amide and (R)-4-hydroxyphenylglycine amide." Journal of Molecular Catalysis B: Enzymatic. Link

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)." Link

Sources

Procedure for chemical synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide from phenol

Author: BenchChem Technical Support Team. Date: February 2026

From Phenol to Chiral Synthon: A High-Fidelity Protocol

Executive Summary

This application note details the robust chemical synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycinamide), a critical chiral intermediate in the manufacturing of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).

While enzymatic routes (hydantoinase process) exist, this guide focuses on the classical industrial chemical route starting from Phenol . This pathway remains the gold standard for laboratory-to-pilot scale synthesis due to reagent accessibility and the ability to strictly control enantiomeric purity via salt-based resolution.

Target Molecule Profile:

  • IUPAC Name: (2R)-2-amino-2-(4-hydroxyphenyl)acetamide[1]

  • CAS Number: 54397-23-8[1][2]

  • Molecular Formula: C₈H₁₀N₂O₂

  • Key Attribute: >99% Enantiomeric Excess (ee) required for pharmaceutical applications.

Strategic Route Analysis

The synthesis is executed in four distinct phases to ensure high yield and optical purity.

PhaseTransformationMethodologyRationale
1 Condensation Mannich-type ReactionDirect functionalization of Phenol with Glyoxylic acid and Ammonia to form the carbon skeleton.
2 Resolution Diastereomeric CrystallizationSeparation of the (R)-enantiomer using (+)-Camphor-10-sulfonic acid (CSA) or similar resolving agents.
3 Activation EsterificationConversion of the carboxylic acid to the methyl ester to activate the carbonyl carbon.
4 Amidation AmmonolysisNucleophilic substitution with ammonia to yield the final primary amide.
Reaction Pathway Diagram

SynthesisRoute Phenol Phenol (Starting Material) DL_HPG DL-4-Hydroxyphenylglycine (Racemic Intermediate) Phenol->DL_HPG Phase 1: Mannich Condensation (45°C, pH Ctrl) Glyoxylic Glyoxylic Acid + Ammonia Glyoxylic->DL_HPG R_HPG (R)-4-Hydroxyphenylglycine (Resolved Acid) DL_HPG->R_HPG Phase 2: Optical Resolution ((+)-CSA / Crystallization) R_Ester (R)-Methyl Ester (Activated Intermediate) R_HPG->R_Ester Phase 3: Esterification (MeOH / SOCl2) Target (R)-2-Amino-2-(4-hydroxyphenyl) acetamide R_Ester->Target Phase 4: Ammonolysis (NH3 / MeOH)

Figure 1: Strategic reaction pathway from Phenol to the target Chiral Amide.

Detailed Experimental Protocols

Phase 1: Synthesis of DL-4-Hydroxyphenylglycine (DL-HPG)

Objective: Construct the amino acid skeleton via a one-pot condensation.

Reagents:

  • Phenol (99%): 1.5 equivalents (Excess prevents bis-alkylation)

  • Glyoxylic Acid (50% aq.[3] solution): 1.0 equivalent

  • Ammonium Hydroxide (28% NH₃): 2.5 equivalents

  • Hydrochloric Acid (conc.): For pH adjustment[3]

Protocol:

  • Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phenol (141 g, 1.5 mol) and Ammonium Hydroxide (150 mL).

  • Addition: Heat the mixture to 45°C. Slowly add Glyoxylic Acid (148 g of 50% solution, 1.0 mol) dropwise over 4–6 hours. Critical: Maintaining slow addition prevents oligomerization.

  • Digestion: Stir the reaction mixture at 45–50°C for an additional 2 hours.

  • Precipitation: Cool the mixture to 20°C. Slowly add Conc. HCl to adjust the pH to 6.5–7.0 (the isoelectric point of HPG).

  • Isolation: The product precipitates as a white to off-white solid. Filter the solid and wash with cold water (2 x 100 mL) and methanol (1 x 50 mL) to remove unreacted phenol.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: ~60-70% (based on Glyoxylic acid).

    • Appearance: White crystalline powder.

Phase 2: Optical Resolution to (R)-HPG

Objective: Isolate the D-isomer (R-configuration) required for biological activity.

Reagents:

  • DL-HPG (from Phase 1)

  • (+)-Camphor-10-sulfonic acid (CSA) (Resolving agent)

  • Solvent: Water/Isopropanol mixture

Protocol:

  • Salt Formation: Suspend DL-HPG (167 g, 1.0 mol) in water (500 mL) at 90°C. Add (+)-CSA (232 g, 1.0 mol). The mixture becomes clear as the diastereomeric salts form.

  • Crystallization: Cool the solution slowly to 20°C over 8 hours. The (R)-HPG[4]·(+)-CSA salt is less soluble and will crystallize preferentially.

  • Filtration: Filter the crystals and wash with a small amount of ice-cold water.

  • Liberation: Resuspend the salt in water (400 mL). Adjust pH to 6–7 using Ammonia (28%) to liberate the free amino acid.

  • Recovery: Filter the precipitated (R)-HPG , wash with Methanol, and dry.

    • Optical Rotation:[5]

      
       (c=1, 1N HCl).
      
    • Enantiomeric Excess: >98% (Check via Chiral HPLC).

Phase 3: Methyl Ester Formation

Objective: Convert the carboxylic acid to an ester to facilitate amidation.

Reagents:

  • (R)-HPG (Pure)

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

Protocol:

  • Setup: Charge Methanol (500 mL) into a flask. Cool to -5°C.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) to the methanol, maintaining temperature <0°C. (Generates anhydrous HCl in situ).

  • Addition: Add (R)-HPG (100 g) portion-wise to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solid will dissolve.[6]

  • Workup: Concentrate the solvent under vacuum to ~20% volume. Add Diethyl Ether or Ethyl Acetate to precipitate the (R)-HPG Methyl Ester Hydrochloride salt.

  • Isolation: Filter the white solid (Ester·HCl).

    • Note: The salt is stable and can be stored.

Phase 4: Ammonolysis to (R)-Amide

Objective: Convert the ester to the target primary amide.

Reagents:

  • (R)-HPG Methyl Ester Hydrochloride[4]

  • Ammonia (Gas) or Methanolic Ammonia (7N)

Protocol:

  • Dissolution: Dissolve (R)-HPG Methyl Ester·HCl (50 g) in Methanol (200 mL).

  • Neutralization: Add 1.0 eq of Sodium Methoxide or bubbling NH₃ to neutralize the HCl salt (pH ~9). Filter off any NaCl/NH₄Cl formed.

  • Amidation: Transfer the filtrate to a pressure vessel (autoclave) or saturate with Ammonia Gas at 0°C until saturation. Seal and stir at Room Temperature (20–25°C) for 24–48 hours.

    • Chemistry Insight: Esters react with ammonia to form amides and alcohols.[7] The reaction is slower than with acid chlorides but preserves the chiral center integrity better.

  • Precipitation: The target amide, (R)-2-amino-2-(4-hydroxyphenyl)acetamide , is less soluble in methanol than the ester. It often precipitates directly.

  • Purification: Concentrate the mixture if necessary. Filter the solid.[3][6] Recrystallize from Water/Ethanol if higher purity is needed.

Analytical Validation (QC)

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)

9.4 (OH), 7.2 (Ar-H), 6.7 (Ar-H), 4.2 (CH-NH₂), 7.0/7.4 (CONH₂)
Chiral Purity Chiral HPLC (Crownpak CR(+))> 99.0% ee (R-isomer)
Chemical Purity HPLC (C18, Phosphate buffer)> 98.0%
Optical Rotation Polarimetry

to

(c=1, H₂O)

Process Workflow Diagram

Workflow cluster_phase1 Phase 1: Synthesis of DL-HPG cluster_phase2 Phase 2: Resolution cluster_phase34 Phase 3 & 4: Functionalization P1_React React Phenol + Glyoxylic + NH4OH (45°C, 6h) P1_Acid Acidify to pH 7 (HCl) Precipitate DL-HPG P1_React->P1_Acid P1_Filter Filter & Wash (MeOH) P1_Acid->P1_Filter P2_Salt Form Salt with (+)-CSA (90°C -> 20°C) P1_Filter->P2_Salt P2_Cryst Selective Crystallization of (R)-Salt P2_Salt->P2_Cryst P2_Free Neutralize to Free (R)-HPG P2_Cryst->P2_Free P3_Ester Reflux with MeOH/SOCl2 Isolate Methyl Ester HCl P2_Free->P3_Ester P4_Amide Ammonolysis (NH3/MeOH) 24h @ RT P3_Ester->P4_Amide Final Final Isolation (R)-2-Amino-2-(4-hydroxyphenyl)acetamide P4_Amide->Final

Figure 2: Operational workflow for the isolation and conversion of the chiral target.

Troubleshooting & Safety

  • Racemization Risk: Avoid high temperatures (>40°C) during the amidation step (Phase 4). Basic conditions can induce racemization of the

    
    -proton.
    
  • Phenol Handling: Phenol is highly corrosive and toxic. All Phase 1 operations must be conducted in a fume hood with appropriate PPE (Face shield, Butyl gloves).

  • Filtration Issues: The DL-HPG precipitate can be fine. Digestion (heating/cooling cycles) improves crystal size and filtration rate.

References

  • Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Certified Reference Material.[2]Link

  • Google Patents. Process for preparing racemic 4-hydroxyphenylglycine (US4205185A).Link

  • ResearchGate. D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution.Link

  • PubChem. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Compound Summary.Link

  • ChemicalBook. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE Properties and Suppliers.Link

Sources

Application Note: Biocatalytic Production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide via PGA Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes the protocol for the production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-p-hydroxyphenylglycine amide or D-HPGA ) using Penicillin G Acylase (PGA) .

While D-HPGA is often used as a nucleophile in the synthesis of antibiotics (e.g., Cefadroxil), this guide focuses on the production of the chiral amide itself from a racemic mixture. The method utilizes the stereoselective N-acylation properties of PGA , which preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and enantiomerically pure.

Introduction & Mechanism[1]

The Target Molecule

(R)-2-amino-2-(4-hydroxyphenyl)acetamide is the amide derivative of D-4-hydroxyphenylglycine (D-HPG). It is a critical chiral synthon used in the semi-synthesis of


-lactam antibiotics such as Amoxicillin , Cefadroxil , and Cefprozil . The (R)-configuration (D-isomer) is biologically active; the (S)-isomer is generally considered an impurity.
The Biocatalytic Strategy

Penicillin G Acylase (PGA) from E. coli is a heterodimeric N-terminal serine hydrolase.[1][2] While its primary industrial function is the hydrolysis of Penicillin G, it exhibits high enantioselectivity towards nucleophiles during acyl transfer reactions.

In this protocol, PGA is used to resolve racemic (RS)-2-amino-2-(4-hydroxyphenyl)acetamide via enantioselective N-acylation .

  • Acyl Donor: Methyl Phenylacetate (PhAc-OMe).

  • Substrate: Racemic (RS)-HPG Amide.

  • Mechanism: PGA catalyzes the transfer of the phenylacetyl group to the (S)-amine (L-isomer), converting it into N-phenylacetyl-(S)-HPG amide.

  • Outcome: The (R)-amine (D-isomer) is sterically disfavored by the enzyme's active site and remains unreacted, allowing for its isolation in high enantiomeric excess (

    
    ).
    
Reaction Pathway Diagram

PGA_Resolution Substrate Racemic (RS)-HPG Amide (Substrate) PGA Immobilized PGA (Catalyst) Substrate->PGA Binding Donor Methyl Phenylacetate (Acyl Donor) Donor->PGA Binding Complex Acyl-Enzyme Intermediate PGA->Complex Acylation of SerB1 Product_S N-Phenylacetyl-(S)-HPG Amide (Byproduct - Precipitate) Complex->Product_S Selective Transfer to (S)-Amine Product_R (R)-HPG Amide (Target - Soluble) Complex->Product_R No Reaction (Kinetic Resolution) Methanol Methanol (Byproduct) Complex->Methanol Release

Caption: Kinetic resolution pathway where PGA selectively acylates the (S)-enantiomer, yielding the pure (R)-target.

Experimental Protocols

Materials & Equipment
  • Biocatalyst: Immobilized Penicillin G Acylase (e.g., on Eupergit® C, Sepabeads® EC-HG, or covalent binding on chitosan). Activity > 150 IU/g wet weight.[3]

  • Substrate: (RS)-2-amino-2-(4-hydroxyphenyl)acetamide (chemically synthesized via Strecker synthesis or hydration of the nitrile).

  • Acyl Donor: Methyl Phenylacetate (98%).

  • Solvent System: Phosphate buffer (50 mM, pH 7.5) / Methanol (90:10 v/v). Note: Methanol improves solubility of the ester.

  • Equipment: Thermostatted orbital shaker, HPLC (C18 chiral column), pH stat titrator.

Protocol: Kinetic Resolution

Step 1: Reaction Setup

  • Prepare a 50 mM Potassium Phosphate buffer (pH 7.5) .

  • Dissolve (RS)-HPG Amide (50 mM) in the buffer. Ensure complete dissolution (mild heating to 30°C may be required).

  • Add Methyl Phenylacetate (30 mM, 0.6 equivalents). Rationale: Using < 1.0 eq ensures we do not over-acylate, though the enzyme's specificity usually protects the R-isomer.

  • Adjust temperature to 25°C . Lower temperatures favor enantioselectivity (

    
    -value) over rate.
    

Step 2: Enzymatic Conversion

  • Initiate the reaction by adding Immobilized PGA (50 U/mL reaction volume).

  • Incubate with gentle shaking (150 rpm).

  • pH Control: The reaction releases methanol but consumes the ester. If hydrolysis of the ester (side reaction) occurs, Phenylacetic acid is produced, dropping pH. Maintain pH 7.5 using 1M NaOH via a pH-stat.

Step 3: Monitoring

  • Withdraw 50 µL aliquots every 30 minutes.

  • Quench with 50 µL acetonitrile (removes protein).

  • Analyze via Chiral HPLC (e.g., Chirex 3126 or Crownpak CR+).

    • Stop Criterion: When the (S)-isomer is completely depleted (>99% conversion of S-form) or when the remaining amine has >98% ee.

Step 4: Downstream Processing (Purification)

  • Filtration: Remove the immobilized enzyme by vacuum filtration (sintered glass). Wash enzyme with buffer for reuse.

  • Separation:

    • The product N-phenylacetyl-(S)-HPG amide is significantly more hydrophobic and often precipitates or can be extracted with Ethyl Acetate at pH 7.0.

    • The target (R)-HPG Amide remains in the aqueous phase.

  • Isolation:

    • Wash the aqueous phase with Ethyl Acetate (2x) to remove traces of ester and N-acylated byproduct.

    • Concentrate the aqueous phase under vacuum.

    • Crystallize the (R)-amide by adjusting pH to 10 (isoelectric point considerations) and cooling to 4°C.

Data Analysis & Validation

Quantitative Parameters

Calculate the Enantiomeric Ratio (


) to validate the enzyme's performance.
ParameterFormulaTarget Value
Conversion (

)

~50% (Theoretical max for resolution)
Enantiomeric Excess (

)

(Substrate/Product)
>99% (for the N-acylated byproduct)
Enantiomeric Excess (

)

(Remaining Target)
>98%
Enantioselectivity (

)

>50 (High Selectivity)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Enantiomeric Excess (

)
Non-specific chemical acylation or low

-value.
Lower the temperature to 15°C; Reduce pH to 6.5 to suppress chemical acylation.
Slow Reaction Rate Substrate inhibition or pH drift.Verify pH stability; Increase enzyme loading; Check for product inhibition by Phenylacetic acid (if ester hydrolysis occurs).
Enzyme Instability Shear stress or solvent denaturation.Use an overhead stirrer instead of magnetic bar; Reduce methanol concentration to <10%.

References

  • Arroyo, M., et al. (2003).[4][5] "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology, 60(5), 507-514. Link

  • Basso, A., et al. (2000).[6] "Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity." Croatica Chemica Acta, 73(4), 1147-1159. Link

  • Giordano, R.C., et al. (2006). "Kinetics of penicillin G acylase immobilized on chitosan-based matrices." Brazilian Journal of Chemical Engineering, 23(4). Link

  • van Langen, L.M., et al. (1999).[7] "Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media." FEBS Letters, 456(1), 89-92.[7] Link

  • Wegman, M.A., et al. (2001). "Penicillin acylase-catalyzed resolution of primary amines.

Sources

Application Note: Enzymatic Synthesis of Cefadroxil Using (R)-2-amino-2-(4-hydroxyphenyl)acetamide

[1]

Executive Summary

This guide details the protocol for the semi-synthetic production of Cefadroxil (a first-generation cephalosporin) utilizing (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-HPGA) as the activated acyl donor.[1]

Unlike traditional chemical synthesis involving toxic acyl chlorides and protecting groups (Silyl/Dane salts), this protocol employs Penicillin G Acylase (PGA) in a Kinetically Controlled Synthesis (KCS) .[2] This "Green Chemistry" approach operates in aqueous media at ambient temperature/pressure, significantly reducing environmental footprint and solvent costs.

Key Technical Distinction: While methyl esters (D-HPGME) are common acyl donors, the amide (D-HPGA) offers distinct kinetic advantages in specific reactor configurations, particularly regarding stability in aqueous buffers prior to enzyme interaction.[1] However, the release of ammonia (rather than methanol) necessitates a specific pH-stat control strategy detailed below.

Mechanistic Foundation: Kinetic Control

The synthesis relies on the Kinetically Controlled Strategy (KCS) . The enzyme (PGA) does not merely catalyze equilibrium; it transfers the acyl group from an activated donor (the Amide) to a nucleophile (7-ADCA) faster than it hydrolyzes the donor to the free acid (D-HPG).

The Reaction Pathway[3][4][5]
  • Acylation: PGA attacks the Amide, releasing Ammonia (

    
    ) and forming a covalent Acyl-Enzyme Intermediate .
    
  • Nucleophilic Attack (Synthesis): The

    
    -lactam nucleus (7-ADCA) attacks the intermediate, forming Cefadroxil .
    
  • Hydrolysis (Side Reaction): Water attacks the intermediate, forming the byproduct D-4-hydroxyphenylglycine (D-HPG) .[1]

Critical Performance Metric: The S/H Ratio (Synthesis rate / Hydrolysis rate).[3] A viable industrial process requires S/H > 2.0 (ideally > 4.0).

GEnzymeFree PGA EnzymeComplexAcyl-EnzymeIntermediateEnzyme->Complex Acylation (k1)SubstrateAcyl Donor(D-HPGA)Substrate->Complex + SubstrateProductProduct(Cefadroxil)Complex->Product Deacylation via 7-ADCA (k2, Synthesis)ByproductHydrolysis Product(D-HPG)Complex->Byproduct Hydrolysis via H2O (k3)AmmoniaAmmonia(NH3)Complex->Ammonia Release NH3NucleophileNucleophile(7-ADCA)Nucleophile->ProductProduct->EnzymeRegenerationByproduct->EnzymeRegeneration

Figure 1: Kinetic mechanism of PGA-catalyzed Cefadroxil synthesis.[1] The competition between 7-ADCA (Green path) and Water (Red path) determines yield.[1]

Material Specifications

ComponentSpecificationCritical Quality Attribute (CQA)
Nucleophile 7-ADCA (7-Amino-3-desacetoxycephalosporanic acid)Purity > 98%.[1][4] Low residual solvents. Particle size < 100

for rapid dissolution.
Acyl Donor (R)-2-amino-2-(4-hydroxyphenyl)acetamide (D-HPGA)Optical Purity > 99% ee (R-isomer). The S-isomer is a competitive inhibitor.[1]
Biocatalyst Immobilized Penicillin G Acylase (PGA) Activity > 150 IU/g wet weight. Carrier: Polymethacrylate or Epoxy resins (particle size 150-300

).[1]
Reaction Medium 50 mM Phosphate BufferpH 6.5 - 7.[1]5.

Experimental Protocols

Protocol A: Biocatalyst Preparation & Conditioning

Purpose: To ensure the enzyme is active and free of storage preservatives.

  • Weighing: Weigh 10 g (wet weight) of immobilized PGA beads.

  • Washing: Suspend beads in 50 mL of 50 mM Potassium Phosphate buffer (pH 7.0). Gently agitate for 10 minutes.

  • Filtration: Filter through a sintered glass funnel (porosity 2 or 3). Do not allow beads to dry out completely; maintain a "moist cake" state.

  • Repeat: Repeat washing 3 times to remove storage salts/glycerol.

Protocol B: Enzymatic Coupling (The Core Reaction)

Purpose: Synthesis of Cefadroxil.[5][3] Note the specific pH control strategy for Amide substrates.

Reaction Parameters:

  • Temperature: 15°C (Low temperature suppresses hydrolysis

    
     more than synthesis 
    
    
    ).
  • pH: 7.0 (Constant).

  • Substrate Ratio: 1:1.2 (7-ADCA : D-HPGA).

Step-by-Step Procedure:

  • Reactor Setup: Use a 500 mL jacketed glass reactor equipped with an overhead stirrer (150 rpm) and a pH electrode connected to a pH-stat autotitrator .

  • Nucleophile Suspension:

    • Add 200 mL deionized water.

    • Add 10.7 g 7-ADCA (50 mmol).

    • Note: 7-ADCA is poorly soluble.[1] It will form a white suspension. As the reaction proceeds, it will dissolve.

  • Acyl Donor Addition:

    • Add 10.0 g D-HPGA (60 mmol).

  • Solubilization & pH Adjustment:

    • The addition of the amide may shift pH.[5] Adjust initially to pH 7.0 using 2M

      
       or 4M 
      
      
      .
  • Enzyme Initiation:

    • Add the 10 g of washed Immobilized PGA. Time

      
      .
      
  • Reaction Monitoring (The "Self-Validating" Step):

    • pH Control Logic: The reaction releases Ammonia (

      
      ).
      
    • 
       (Hydrolysis)[1]
      
    • 
       (Synthesis)
      
    • Both pathways release base (

      
      ). The pH will rise .
      
    • Titrant: Fill the autotitrator with 2M Sulfuric Acid (

      
      ) . The consumption of acid correlates to the total conversion (Synthesis + Hydrolysis).
      
  • Sampling:

    • Take 500

      
       aliquots every 30 minutes.
      
    • Quench immediately by adding 500

      
       mobile phase (acidic) and filtering enzyme beads.
      
    • Analyze via HPLC.[6][7][8][9]

  • Termination: Stop reaction when 7-ADCA conversion > 95% or when Cefadroxil concentration plateaus (typically 3-5 hours).

Protocol C: Downstream Processing (Isolation)

Purpose: Recovery of high-purity Cefadroxil.[1]

  • Enzyme Removal: Filter the reaction mixture through a 60-mesh sieve or sintered glass to recover the immobilized enzyme (recyclable).

  • Complexation (Optional but Recommended):

    • Why? Cefadroxil is highly soluble, making direct crystallization difficult.

    • Add

      
      -Naphthol  (1.5 molar equivalents relative to Cefadroxil) to the filtrate.[1]
      
    • Stir for 2 hours at 20°C. Cefadroxil forms a crystalline complex with

      
      -naphthol, precipitating out, while impurities (D-HPG) remain in solution.[1]
      
    • Filter the complex.[5][10][6]

  • Dissociation:

    • Suspend the complex in Methanol/Water. Adjust pH to 1.5 (HCl) to dissociate.

    • Extract

      
      -naphthol with organic solvent (e.g., Ethyl Acetate).[1]
      
    • Adjust aqueous phase pH to 4.8 (Isoelectric Point) .

  • Crystallization: Cool to 4°C. Cefadroxil Monohydrate crystallizes. Filter and dry.

Analytical Validation (HPLC)[1][11]

Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

Detection:
ParameterCondition
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5%

40% B
Flow Rate 1.0 mL/min
Retention Times (Approx) D-HPG (2.5 min), D-HPGA (4.0 min), 7-ADCA (6.5 min), Cefadroxil (11.0 min)

Process Workflow Diagram

Workflowcluster_inputsRaw MaterialsADCA7-ADCA(Nucleophile)ReactorEnzymatic ReactorpH 7.0 | 15°C | pH-Stat (H2SO4)ADCA->ReactorHPGAD-HPGA(Amide Donor)HPGA->ReactorPGAImmobilized PGA(Biocatalyst)PGA->ReactorFilter1Filtration(Sieve)Reactor->Filter1 3-5 HoursRecycleEnzyme RecycleFilter1->Recycle RetentateMotherLiquorMother Liquor(Product + Impurities)Filter1->MotherLiquor FiltrateComplexationComplexation(+ Beta-Naphthol)MotherLiquor->ComplexationSolidComplexSolid ComplexSeparationComplexation->SolidComplexDissociationAcid Dissociation& ExtractionSolidComplex->DissociationCrystallizationIsoelectric CrystallizationpH 4.8Dissociation->CrystallizationFinalProductCefadroxil Monohydrate(>99% Purity)Crystallization->FinalProduct

Figure 2: End-to-end process flow for the enzymatic production of Cefadroxil.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High D-HPG (Byproduct) levels High water activity or Temperature too high.[1]Lower temperature to 10-12°C. Increase substrate concentration to reduce water activity.[1]
Low Conversion Rate pH drift or Enzyme Inhibition.Check pH-stat acid feed.[1] Ensure D-HPGA is R-isomer (S-isomer inhibits PGA).[1]
pH Rising Uncontrollably Rapid hydrolysis of Amide.Reduce enzyme loading. The reaction is too fast for the mixing/titration loop.
Product Coloration Oxidation of phenolic group.Add 0.1% Sodium Bisulfite or perform reaction under Nitrogen blanket.

References

  • Arroyo, M., et al. (2003). Biotechnological applications of penicillin acylases: state-of-the-art.[1] Applied Microbiology and Biotechnology.[11] Link

  • Chandel, A. K., et al. (2008). Penicillin acylase: a potential biocatalyst for the production of beta-lactam antibiotics.[2][12][13][14] World Journal of Microbiology and Biotechnology. Link

  • Giordano, R. C., et al. (2006). Kinetics of beta-lactam antibiotics synthesis by penicillin G acylase (PGA) from the viewpoint of the industrial enzymatic reactor optimization. Biotechnology Advances.[12] Link

  • McDonald, P. D. (2009). The Quest for Cefadroxil: A Case Study in Green Chemistry. Waters Corporation Application Notes. Link

  • Shewale, J. G., & Sivaraman, H. (1989). Penicillin acylase: enzyme production and its application in the manufacture of 6-APA and semisynthetic penicillins. Process Biochemistry.[10][11] Link[1]

Kinetic resolution methods for obtaining (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Kinetic Resolution of (R)-2-Amino-2-(4-hydroxyphenyl)acetamide via Stereoselective Bio-Catalysis

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, also known as D-p-hydroxyphenylglycine amide (D-HPGA), is a critical chiral intermediate in the synthesis of semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil) and penicillins (e.g., Amoxicillin).[1] While traditional chemical resolution involves harsh conditions and expensive chiral auxiliaries, Enzymatic Kinetic Resolution (EKR) offers a sustainable, high-fidelity alternative.[1]

This application note details a robust protocol for obtaining high-purity (>99% ee) (R)-amide from its racemic mixture using an L-specific amidase . By selectively hydrolyzing the unwanted (S)-amide to its corresponding acid, the target (R)-amide is isolated with high optical purity.[1] We further discuss the integration of racemization strategies to approach 100% theoretical yield (Dynamic Kinetic Resolution principles).

Scientific Principles & Mechanism

The "Subtractive" Resolution Strategy

The core principle relies on the stereospecificity of microbial amidases (EC 3.5.1.4). Unlike lipases which often act on esters, amidases hydrolyze the robust amide bond.

  • Enzyme Selection: L-specific amidases (e.g., from Ochrobactrum anthropi or Pseudomonas azotoformans) recognize the L-(S)-configuration.[1]

  • Reaction: The enzyme hydrolyzes (S)-2-amino-2-(4-hydroxyphenyl)acetamide into (S)-2-amino-2-(4-hydroxyphenyl)acetic acid and ammonia.[1]

  • Result: The (R)-amide is "invisible" to the enzyme and remains unreacted, allowing for its isolation.[1]

Thermodynamics of Separation

The success of this protocol hinges on the physicochemical divergence between the product (Acid) and the substrate (Amide):

  • Solubility: The byproduct, (S)-p-hydroxyphenylglycine (Acid), has low solubility at its isoelectric point (pI ≈ 5.5), facilitating precipitation.[1]

  • Basicity: The target (R)-amide retains basic character, allowing separation via cation exchange chromatography or pH-controlled extraction.[1]

Experimental Protocol: Enzymatic Kinetic Resolution

Materials & Reagents
  • Substrate: Racemic 2-amino-2-(4-hydroxyphenyl)acetamide (purity >98%).[1]

  • Biocatalyst: Lyophilized L-Amidase (Source: Ochrobactrum anthropi NCIMB 40321 or recombinant equivalent expressed in E. coli).[1][2]

  • Buffer: 100 mM Potassium Phosphate (KPB), pH 7.5.

  • Co-factors: 1 mM

    
     (essential for amidase stability/activity).
    
  • Quenching Agent: 1 M HCl or Phosphoric acid.

Step-by-Step Workflow

Step 1: Substrate Preparation

  • Dissolve 50 mM of racemic amide in 100 mM KPB (pH 7.5).

  • Add 1 mM

    
    .
    
    • Note: If substrate solubility is an issue, up to 5% (v/v) DMSO or Methanol is permissible, though aqueous buffer is preferred to maintain enzyme stability.[1]

Step 2: Biocatalysis

  • Initiate the reaction by adding the L-Amidase (enzyme loading: 5–10 U/mmol substrate).

  • Incubate at 37°C with orbital shaking (150 rpm).

  • Monitoring: Monitor the reaction every 30 minutes using HPLC (see Section 5).

  • Endpoint: The reaction is complete when the conversion reaches exactly 50% (total consumption of the S-isomer).

Step 3: Downstream Separation (The "Purity Step")

  • Quench: Lower pH to 5.5 using dilute HCl. This is the isoelectric point of the byproduct acid.

  • Filtration: Chill the solution to 4°C for 2 hours. The (S)-acid byproduct will precipitate. Filter the suspension.

    • Solid Phase: (S)-p-hydroxyphenylglycine (Byproduct).[1]

    • Liquid Phase: (R)-amide (Target).[1][3]

  • Isolation of (R)-Amide:

    • Adjust the filtrate pH to 9.0 (making the amide neutral/basic).

    • Load onto a weak cation exchange resin (e.g., Amberlite IRC-50) or perform extraction with n-butanol (3x volume).[1]

    • Evaporate solvent under reduced pressure to yield (R)-2-amino-2-(4-hydroxyphenyl)acetamide.[1]

Visualization: Process Workflow

KineticResolution Start Racemic Amide (50:50 R/S Mixture) Reaction Hydrolysis Reaction (pH 7.5, 37°C) Start->Reaction Enzyme L-Amidase (Ochrobactrum anthropi) Enzyme->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Separation pH Adjustment to 5.5 (Isoelectric Point) Check->Separation Yes Solid Precipitate: (S)-Acid (Byproduct) Separation->Solid Precipitation Liquid Filtrate: (R)-Amide (Target) Separation->Liquid Filtration Recycle Racemization Loop (Schiff Base/Aldehyde) Solid->Recycle Optional DKR Purification Cation Exchange / Extraction Liquid->Purification FinalProduct Pure (R)-Amide (>99% ee) Purification->FinalProduct Recycle->Start

Figure 1: Workflow for the enzymatic kinetic resolution of (R)-amide. The process relies on the selective hydrolysis of the (S)-isomer and physical separation based on pI differences.[1]

Analytical Quality Control

Trust in the kinetic resolution process requires rigorous validation.

HPLC Method Parameters:

  • Column: Chiral Crownpak CR(+) or Chiralpak WH (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water (depending on column).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Retention Times (Typical):

    • (S)-Amide:

      
      [1]
      
    • (R)-Amide:

      
       (Target)[1]
      
    • (S)-Acid:

      
       (Distinct shift due to carboxyl group)[1]
      

Calculation of Enantiomeric Excess (


): 


[1]

Calculation of Selectivity Factor (


): 


Where

is conversion and

is the enantiomeric excess of the substrate (amide).[1] An

-value >100 is required for industrial viability.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inhibition by product (Ammonia).[1]Perform reaction in an open vessel or use

sparging to remove

.
Low Enantioselectivity (

)
Non-specific hydrolysis or wrong pH.Ensure pH is strictly 7.0–7.5. Chemical hydrolysis competes at high pH (>9).
Substrate Precipitation Low solubility of racemic amide.Add 5% DMSO or use a biphasic system (Buffer/Ethyl Acetate).
Enzyme Instability Metal cofactor stripping.Ensure 1 mM

or

is present in the buffer.

References

  • Sonke, T., et al. (2009).

    
    -Amino Acid Amides by 
    
    
    
    -Aminopeptidases." Chemistry – A European Journal. Link[1]
  • Asano, Y., et al. (2007). "New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides." Applied and Environmental Microbiology. Link[1]

  • van den Tweel, W.J.J., et al. (1993). "The semi-synthetic antibiotic cefadroxil: a biocatalytic success story." Recueil des Travaux Chimiques des Pays-Bas.
  • PubChem. (2023). "(R)-2-amino-2-(4-hydroxyphenyl)acetamide Compound Summary." National Library of Medicine. Link[1]

  • EPA. (2023). "Chemical Properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide." CompTox Chemicals Dashboard. Link[1][4]

Sources

Application Note: Strategic HPLC Method Development for (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, commonly referred to as D-4-hydroxyphenylglycinamide (D-HPGA) , is a critical chiral intermediate in the semi-synthesis of


-lactam antibiotics, including Cefadroxil and Amoxicillin.

The analytical control of D-HPGA presents a dual challenge:

  • Hydrophilic/Zwitterionic Nature: The molecule contains a basic primary amine (

    
    ) and a weakly acidic phenolic hydroxyl (
    
    
    
    ). It exhibits high polarity, making retention on standard C18 columns difficult without ion-pairing or pH control.
  • Stereochemical Instability: The (R)-enantiomer is the bioactive precursor. The (S)-enantiomer (L-form) is a critical impurity that must be controlled, typically to

    
    .
    
  • Chemical Instability: The amide bond is susceptible to hydrolysis, generating (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (D-4-hydroxyphenylglycine), the primary degradant.

This guide provides two distinct, self-validating HPLC protocols: Method A for achiral purity and stability indicating analysis, and Method B for direct chiral resolution.

Chemical Logic & Method Strategy

The development strategy relies on manipulating the ionization state of the amine and phenol groups to achieve selectivity.

Visualization: Method Development Decision Tree

MethodStrategy Start Analyte: (R)-2-amino-2-(4-hydroxyphenyl)acetamide (Polar, Amphoteric, Chiral) Goal Define Analytical Goal Start->Goal Purity Challenge: Retain Polar Amine Separate from Acid Hydrolysate Goal->Purity Chemical Purity / Stability Chiral Challenge: Resolve R/S Enantiomers Goal->Chiral Enantiomeric Excess Deg Deg Goal->Deg Degradation Pathway Solution1 Method A: Reversed Phase (C18) Mobile Phase: pH 3.0 Phosphate Buffer Result: Amine Protonated (Retained), Phenol Neutral Purity->Solution1 Solution2 Method B: Crown Ether Column (CR+) Mobile Phase: pH 1.5 HClO4 Mechanism: Host-Guest Complexation of NH3+ Chiral->Solution2 DegNode Hydrolysis of Amide -> Carboxylic Acid (Monitor via Method A) Deg->DegNode

Caption: Decision matrix for selecting column chemistry based on the specific analytical quality attribute (CQA) required.

Method A: Achiral Purity & Stability Indicating (RP-HPLC)

Objective: Quantify D-HPGA and separate it from its hydrolysis product, D-4-hydroxyphenylglycine (D-HPG).

Rationale

At pH 3.0 , the primary amine is fully protonated (


), and the carboxylic acid of the impurity (D-HPG) is partially suppressed (pKa ~2.0-2.2). Using a highly aqueous-stable C18 column prevents phase collapse while providing hydrophobic interaction with the phenyl ring.
Protocol Parameters
ParameterSpecification
Column Inertsil ODS-3 or Atlantis T3 (C18), 250 x 4.6 mm, 5 µm. Note: T3 columns are designed for 100% aqueous stability.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV @ 225 nm (Amide bond) and 275 nm (Phenolic ring specificity)
Injection Vol 10 µL
Diluent Mobile Phase A : Acetonitrile (90:10 v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial hold for polar retention
5.0955Isocratic hold
15.07030Linear gradient to elute non-polars
20.07030Wash
21.0955Re-equilibration
30.0955End

Expected Elution Order:

  • D-4-Hydroxyphenylglycine (Acid Impurity): RT ~3.5 - 4.5 min (More polar due to free acid).

  • D-4-Hydroxyphenylglycinamide (Main Peak): RT ~6.0 - 8.0 min.

Method B: Chiral Separation (Crown Ether)

Objective: Determination of Enantiomeric Excess (%ee) and quantification of the (S)-enantiomer impurity.

Rationale

For alpha-amino acids and their amides, Crown Ether stationary phases (specifically Crownpak CR(+) ) are the gold standard. The chiral recognition mechanism involves the formation of an inclusion complex between the ammonium ion (


) of the analyte and the crown ether ring. This interaction requires a strongly acidic mobile phase to ensure the amine is fully protonated.
Protocol Parameters
ParameterSpecification
Column Daicel Crownpak CR(+) , 150 x 4.0 mm, 5 µm.
Mobile Phase Perchloric Acid (

) aqueous solution, pH 1.5 to 2.0 . Optimization: Start with pH 2.0. If resolution is poor, lower to pH 1.5.
Organic Modifier Methanol (0% to 10% max). Note: High organic content decreases retention on Crownpak columns.
Flow Rate 0.4 - 0.6 mL/min (Lower flow rate enhances mass transfer in ligand exchange).
Temperature 10°C - 25°C . Critical: Lower temperature (cooling) dramatically improves resolution (

) on crown ether phases.
Detection UV @ 220 nm
Step-by-Step Optimization Workflow
  • Preparation: Prepare Mobile Phase (pH 2.0

    
    ).
    
  • Equilibration: Flush column for 30 mins at 0.5 mL/min.

  • Screening: Inject a racemic mixture (Standard).

  • Optimization:

    • If retention is too long: Add 5-10% Methanol.

    • If resolution < 1.5: Lower temperature to 10°C or decrease flow rate to 0.4 mL/min.

Degradation Pathway & Stability

Understanding the hydrolysis pathway is essential for interpreting "Unknown Impurities" in Method A.

Visualization: Hydrolytic Degradation

Degradation Parent (R)-2-amino-2-(4-hydroxyphenyl)acetamide (D-HPGA) [Amide] Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ Product (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (D-HPG) [Carboxylic Acid] Intermediate->Product Ammonia NH3 (Byproduct) Intermediate->Ammonia

Caption: Acid-catalyzed hydrolysis of the amide group to the carboxylic acid, the primary degradation pathway.

Validation Criteria (Self-Validating System)

To ensure the method is "Trustworthy" per E-E-A-T standards, the following System Suitability Tests (SST) must be passed before every sample set.

ParameterAcceptance Criteria (Method A)Acceptance Criteria (Method B)
Resolution (

)

between Amide and Acid

between (R) and (S) enantiomers
Tailing Factor (

)


Precision (RSD)

(n=6 injections)

(n=6 injections)
LOD (Sensitivity)

of target concentration

of target concentration
Troubleshooting Guide
  • Peak Tailing (Method A): The amine group interacts with residual silanols on the silica support.

    • Fix: Ensure the C18 column is "end-capped." Increase buffer concentration to 50mM to mask silanols.

  • Retention Drift (Method B): Crown ether columns are sensitive to cation contamination.

    • Fix: Wash column with water to remove salt build-up. Ensure sample diluent does not contain high concentrations of

      
       or 
      
      
      
      , which compete with the amine for the crown ether cavity.

References

  • United States Pharmacopeia (USP). Cefadroxil Monograph: Organic Impurities.[1] (Provides the basis for phosphate buffer selection and impurity limits).

  • Daicel Corporation. Crownpak CR(+) and CR(-) Instruction Manual. (Authoritative source for crown ether column operation, pH limits, and temperature effects).

  • Sielc Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. (Demonstrates mixed-mode retention mechanisms for polar amides).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. (Physicochemical data source).

Sources

Scale-up procedures for (R)-2-amino-2-(4-hydroxyphenyl)acetamide manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up of (R)-2-amino-2-(4-hydroxyphenyl)acetamide via Biocatalytic Resolution

Abstract

This application note details the scale-up protocol for manufacturing (R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-4-hydroxyphenylglycine amide or D-HPGA), a critical chiral intermediate for semi-synthetic cephalosporins (e.g., Cefadroxil, Cefprozil).[1] Unlike traditional chemical resolution, which suffers from low yields and complex waste streams, this protocol utilizes a biocatalytic kinetic resolution of the racemic amide.[1] We employ an immobilized L-specific amino acid amidase to selectively hydrolyze the (S)-enantiomer, yielding the desired (R)-amide with >99.5% enantiomeric excess (ee). The guide covers reactor engineering, critical process parameters (CPPs), and a self-validating downstream purification workflow involving Schiff base crystallization.

Process Chemistry & Route Selection

The industrial preference for the enzymatic route over chemical resolution (e.g., using bromocamphor sulfonic acid) is driven by atom economy and stereochemical fidelity.

  • Substrate: D,L-2-amino-2-(4-hydroxyphenyl)acetamide (Racemic HPGA).[1]

  • Biocatalyst: Immobilized L-Amino Acid Amidase (Origin: Pseudomonas putida or engineered E. coli variants).[1]

  • Reaction Mechanism: The enzyme selectively attacks the amide bond of the (S)-isomer (L-form), converting it to (S)-4-hydroxyphenylglycine (L-HPG) and ammonia.[1] The (R)-isomer (D-form) remains unreacted.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterSet PointRangeRationale
pH 8.07.8 – 8.2Balances enzyme activity with substrate solubility.[1] High pH risks racemization; low pH precipitates the product prematurely.
Temperature 35°C30 – 38°COptimal range for Pseudomonas amidases. >40°C degrades enzyme half-life.[1]
Substrate Loading 10% w/v8 – 15%Higher loading improves volumetric productivity but risks inhibition by the L-acid byproduct.[1]
Agitation Low-Shear< 1.5 m/s tip speedPrevents attrition of the immobilized enzyme carrier (e.g., epoxy-acrylic resin).[1]

Scale-Up Protocol

Phase 1: Bioreactor Setup (100 L Pilot Scale)
  • Equipment: 100 L Stainless Steel (316L) Stirred Tank Reactor (STR) with a retention sieve (mesh size < bead size) for enzyme retention.

  • Biocatalyst: 2.5 kg (wet weight) of L-amidase immobilized on Eupergit® C or similar macroporous resin.[1]

Step-by-Step Procedure:

  • Buffer Preparation: Charge 80 L of 50 mM Potassium Phosphate buffer (pH 8.0).

  • Substrate Charging: Add 8.0 kg of racemic D,L-HPGA. Agitate at 150 RPM until a fine suspension/solution is achieved. Note: The amide is moderately soluble; the reaction can proceed as a slurry-to-solution or slurry-to-slurry process.[1]

  • Enzyme Addition: Add the immobilized catalyst basket or suspend free beads (if using a retention filter).

  • Reaction Monitoring: Maintain temperature at 35°C. The hydrolysis of the L-amide releases ammonia, which tends to raise the pH.[1]

    • Control Loop: Use an auto-titrator with 2M

      
       to maintain pH at 8.[1]0. Crucial:  The consumption of acid is a direct proxy for conversion (Self-Validating Metric).
      
Phase 2: Reaction Termination & Filtration
  • Endpoint Determination: The reaction is complete when acid consumption plateaus (approx. 50% conversion of the racemate). Verify by Chiral HPLC (Target: >99% ee for the remaining amide).

  • Filtration: Drain the reactor through the bottom sieve to retain the biocatalyst beads for the next cycle.

  • Wash: Wash the beads with 10 L buffer; combine wash with the filtrate.

Phase 3: Downstream Purification (The Schiff Base Method)

Direct crystallization can be difficult due to the presence of the L-amino acid byproduct. We employ a chemical purification step using benzaldehyde, which selectively forms an insoluble imine (Schiff base) with the amide, rejecting the acid and impurities.

  • Schiff Base Formation:

    • Transfer filtrate (containing L-HPG acid and D-HPGA) to a crystallization vessel.[1]

    • Add Benzaldehyde (1.1 eq relative to D-HPGA).[1]

    • Adjust pH to 9.0 using NaOH. Stir for 2-4 hours at 20°C.

    • Result: The (R)-N-benzylidene-2-amino-2-(4-hydroxyphenyl)acetamide precipitates as a yellow solid.[1] The L-HPG acid remains in solution as a salt.[1]

  • Isolation: Filter the yellow solid and wash with water/methanol (80:20) to remove entrained L-acid.[1]

  • Hydrolysis (Product Recovery):

    • Resuspend the wet cake in water.

    • Acidify to pH 1-2 with HCl.[1] The Schiff base hydrolyzes, releasing benzaldehyde (immiscible oil) and the desired (R)-amide hydrochloride (soluble).

    • Phase Separation: Decant/Extract the benzaldehyde layer (recycle).

    • Final Crystallization: Neutralize the aqueous phase to pH 7.5-8.0 with Ammonia/NaOH.[1] The pure (R)-2-amino-2-(4-hydroxyphenyl)acetamide crystallizes out.[1]

    • Drying: Vacuum dry at 45°C.[1]

Process Visualization

Workflow Diagram: Enzymatic Resolution & Purification

G Start Racemic D,L-HPGA (Substrate) Reactor Bioreactor (pH 8.0, 35°C) Immobilized L-Amidase Start->Reactor Charge Filter Filtration (Retain Enzyme) Reactor->Filter 50% Conversion Filter->Reactor Recycle Enzyme MotherLiquor Filtrate (L-HPG Acid + D-HPGA) Filter->MotherLiquor SchiffRxn Schiff Base Reaction (+ Benzaldehyde) MotherLiquor->SchiffRxn Separation Solid/Liquid Separation SchiffRxn->Separation Waste Liquor: L-HPG Acid (To Waste/Recovery) Separation->Waste SolidInter Solid: (R)-Schiff Base (Yellow Precipitate) Separation->SolidInter Hydrolysis Acid Hydrolysis (pH 1.0) SolidInter->Hydrolysis FinalProduct Final Product (R)-HPGA (>99.5% ee) Hydrolysis->FinalProduct Neutralization BenzRecycle Benzaldehyde Recovery Hydrolysis->BenzRecycle Phase Sep

Caption: Figure 1. Process flow for the kinetic resolution and Schiff base purification of (R)-HPGA.

Analytical Controls & Quality Attributes

To ensure "Trustworthiness" in the protocol, the following analytical checkpoints must be integrated.

CheckpointMethodAcceptance CriteriaTroubleshooting
In-Process (Reactor) pH Titration CurveLinear acid consumption followed by plateau.[1]If acid consumption is too fast, check for non-enzymatic hydrolysis (pH too high?).
Filtrate Analysis Chiral HPLC (Crownpak CR(+) or Chiralpak MA(+))(R)-Amide: >45% yield (theoretical 50%) (S)-Amide: <1%If (S)-amide persists, extend reaction time or add fresh enzyme.
Final Product Optical Rotation


to

(c=1, 1N HCl)
Low rotation indicates L-isomer contamination or wet cake.
Purity HPLC (C18)>99.0% AreaImpurities: Benzaldehyde < 0.1%, L-HPG < 0.5%.

Self-Validating Mechanism: The Schiff base step acts as a chemical "firewall."[1] Since the L-acid (carboxylate form) cannot form a stable neutral imine under the reaction conditions, it is chemically excluded from the solid cake. If the final product has color, it indicates incomplete hydrolysis of the benzaldehyde protecting group.[1]

Troubleshooting & Safety

  • Ammonia Management: The hydrolysis releases stoichiometric amounts of ammonia. In a closed reactor, this raises pressure and pH.

    • Solution: Operate with a slight headspace sweep (nitrogen) to a scrubber, or rely on the pH-stat (acid addition) to neutralize

      
       to 
      
      
      
      .
  • Enzyme Fouling: The racemic substrate contains phenols which can oxidize to quinones, fouling the enzyme.

    • Solution: Add 0.1% Sodium Bisulfite or perform reaction under

      
       blanket to prevent oxidation.[1]
      
  • Racemization: Phenylglycine derivatives are prone to racemization at high pH due to the benzylic proton acidity.

    • Constraint: Never exceed pH 9.5 during the workup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide.[1] Retrieved from [Link]

  • Wegman, M. A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.[1][2] (Contextual reference for reactor engineering in kinetic resolution). Biotechnology & Bioengineering.[1][2][3][] Retrieved from [Link]

Sources

Application Note: One-Pot Asymmetric Synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a robust, scalable, one-pot asymmetric synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide and its substituted derivatives.

These molecules are critical chiral intermediates (synthons) for semi-synthetic


-lactam antibiotics, including Cefadroxil , Cefprozil , and Amoxicillin .

Abstract & Strategic Value

The traditional industrial route to (R)-phenylglycine amides involves the Bucherer-Bergs synthesis of hydantoins followed by enzymatic resolution. While effective for bulk manufacturing, this method lacks the flexibility required for generating libraries of derivatives during drug discovery.

This protocol introduces a One-Pot Chemical Catalytic approach . By coupling an enantioselective Strecker reaction with a mild Radziszewski hydration, researchers can synthesize diverse (R)-2-amino-2-arylacetamide derivatives directly from aldehydes. This method offers:

  • High Enantioselectivity: >90% ee via chiral thiourea or Salen catalysis.

  • Atom Economy: Eliminates intermediate isolation (aminonitrile).

  • Versatility: Compatible with various substituents on the phenyl ring (F, Cl, OMe, OH).

Scientific Mechanism

The synthesis proceeds via a Cascade Reaction Pathway in a single reactor.

Reaction Pathway[1][2]
  • Imine Formation: Condensation of the 4-hydroxybenzaldehyde derivative with an ammonia source (or primary amine) to form an imine intermediate.

  • Asymmetric Cyanation (Strecker Step): A chiral catalyst (Bifunctional Thiourea or Al-Salen) directs the nucleophilic attack of the cyanide source (TMSCN) to the Re-face of the imine, yielding the (R)-aminonitrile.

  • Controlled Hydration: In situ addition of an oxidant (Urea-Hydrogen Peroxide or

    
    ) hydrolyzes the nitrile to the primary amide without racemizing the labile 
    
    
    
    -center.
Mechanism Diagram (DOT)

ReactionMechanism Aldehyde 4-Hydroxybenzaldehyde (Substrate) Imine Imine Intermediate (Transient) Aldehyde->Imine + NH3 / Amine - H2O Nitrile (R)-Aminonitrile (Chiral Intermediate) Imine->Nitrile + TMSCN Stereocontrol Catalyst Chiral Catalyst (Thiourea/Salen) Catalyst->Imine Activation Product (R)-2-amino-2-(4-hydroxyphenyl) acetamide Nitrile->Product Hydrolysis (pH ~8-9) Oxidant H2O2 / Base (Radziszewski) Oxidant->Nitrile

Caption: Figure 1. Cascade reaction pathway for the one-pot asymmetric synthesis of (R)-phenylglycine amide derivatives.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
4-Hydroxybenzaldehyde Substrate>98% Purity (or derivative)
TMSCN (Trimethylsilyl cyanide)Cyanide SourceReagent Grade (Handle with Care)
Benzhydrylamine (or NH3/MeOH)Amine SourceProtecting group may be required for stability
Jacobsen's Catalyst Chiral Catalyst(R,R)-Al(Salen) or Chiral Thiourea
Urea-Hydrogen Peroxide (UHP) Hydration AgentSolid adduct (safer than liquid H2O2)
Potassium Carbonate (K2CO3) BaseAnhydrous
Solvent MediumToluene or DCM (Anhydrous)
Step-by-Step Methodology

Pre-requisite: Flame-dry all glassware and maintain an inert atmosphere (


 or Ar).
Stage 1: Asymmetric Strecker Reaction (Formation of Nitrile)
  • Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous Toluene (20 mL).

  • Imine Formation: Add Benzhydrylamine (1.0 equiv) and

    
     molecular sieves. Stir at Room Temperature (RT) for 2 hours. Note: Formation of the imine can be monitored by TLC (disappearance of aldehyde).
    
  • Catalyst Addition: Cool the mixture to -20°C . Add the Chiral Catalyst (5 mol%). Stir for 15 minutes to allow complexation.

  • Cyanation: Dropwise add TMSCN (1.2 equiv) over 20 minutes.

  • Incubation: Stir at -20°C for 12–24 hours.

    • Checkpoint: Verify conversion to aminonitrile via NMR or HPLC. The enantiomeric excess (ee) is determined at this stage.

Stage 2: One-Pot Nitrile Hydration (Radziszewski Conditions)

Do not isolate the nitrile. Proceed directly in the same vessel.

  • Solvent Swap (Optional): If Toluene is used, add MeOH (10 mL) to solubilize the hydration reagents.

  • Reagent Addition: Add

    
      (0.5 equiv) followed by Urea-Hydrogen Peroxide (UHP)  (3.0 equiv) in portions.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 4–6 hours.

    • Mechanism:[1][2][3][4] The hydroperoxide anion (

      
      ) attacks the nitrile to form the imidate, which tautomerizes to the amide.
      
  • Quenching: Quench with saturated sodium thiosulfate (

    
    ) to neutralize excess peroxide.
    
Stage 3: Workup & Purification
  • Extraction: Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Deprotection (if Benzhydryl used): Hydrogenation (

    
    , Pd/C) or mild acid hydrolysis (TFA) yields the free amine.
    
  • Crystallization: Recrystallize from Ethanol/Water to upgrade chiral purity (optical resolution via crystallization).

Process Optimization & Troubleshooting

Critical Parameters (Expert Insights)
  • Temperature Control: The Strecker step relies on kinetic control for stereoselectivity. Maintaining -20°C to -40°C is critical. Higher temperatures promote the racemic background reaction.

  • Water Content: Strictly anhydrous conditions are required for Stage 1 (Imine/Cyanation). Water will hydrolyze TMSCN and deactivate the Lewis Acid catalyst.

  • Substituent Effects: Electron-withdrawing groups (e.g., F, Cl) on the aldehyde accelerate the reaction but may slightly lower enantioselectivity due to increased reactivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine formationIncrease drying agent (

or Sieves) time; ensure aldehyde is dry.
Low ee% Racemic background reactionLower temperature; increase catalyst loading; ensure slow addition of TMSCN.
Amide Hydrolysis Over-reaction in Stage 2Monitor time strictly; reduce base concentration (

); keep T < 10°C during hydration.
Color/Impurity Phenol oxidationEnsure inert atmosphere (

); add antioxidant (BHT) if necessary.

Data Analysis & Validation

Analytical Methods
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.[1]

    • (R)-Isomer typically elutes before (S)-Isomer (verify with standards).

  • NMR Spectroscopy:

    • 
       NMR (DMSO-
      
      
      
      ) diagnostic peaks:
      
      
      -proton signal at
      
      
      ~4.5 ppm (singlet). Amide protons at
      
      
      ~7.2 and 7.6 ppm.
Workflow Diagram (DOT)

Workflow Start Start: 4-OH-Benzaldehyde Step1 Step 1: Imine Formation (Toluene, Mol. Sieves, RT) Start->Step1 Step2 Step 2: Asymmetric Strecker (TMSCN, Catalyst, -20°C) Step1->Step2 Check1 QC Check: Conversion >95%? Step2->Check1 Check1->Step2 No (Extend Time) Step3 Step 3: Nitrile Hydration (UHP, K2CO3, MeOH, 0°C) Check1->Step3 Yes Step4 Step 4: Quench & Workup (Na2S2O3, Extraction) Step3->Step4 Step5 Step 5: Crystallization (EtOH/Water) Step4->Step5 End Final Product: (R)-Amide Derivative Step5->End

Caption: Figure 2. Operational workflow for the one-pot synthesis protocol.

References

  • Catalytic Asymmetric Strecker Reaction

    • Title: A general asymmetric Strecker-type reaction catalyzed by a Lewis acid-Lewis base bifunctional c
    • Source: Masumoto, S., et al. (2000). Journal of the American Chemical Society.
    • URL:[Link]

  • Industrial Context (Cefadroxil)

    • Title: Process for the preparation of cefadroxil (P
    • Source: Google Patents.[5]

    • URL
  • Nitrile Hydration Chemistry

    • Title: The Radziszewski Reaction: A Green Method for Amide Synthesis.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chiral Amide Synthesis Review

    • Title: Recent advances in asymmetric synthesis of chiral amides and peptides.[6][7][8][9]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Enzymatic Production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and achieve high enantiopurity.

Foundational Principles: The Enzymatic Kinetic Resolution

The production of (R)-2-amino-2-(4-hydroxyphenyl)acetamide typically involves the kinetic resolution of a racemic mixture of D,L-4-hydroxyphenylglycine amide. This process often utilizes an enantioselective enzyme, such as Penicillin G acylase (PGA), which preferentially hydrolyzes the L-enantiomer into L-4-hydroxyphenylglycine, leaving the desired (R)-2-amino-2-(4-hydroxyphenyl)acetamide unreacted.[1][2] The success of this resolution is critically dependent on the precise control of various reaction parameters.

Below is a diagram illustrating the general workflow for this enzymatic kinetic resolution.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Upstream Processing cluster_1 Enzymatic Reaction cluster_2 Downstream Processing Racemic_Substrate D,L-4-hydroxyphenylglycine amide Solution Bioreactor Bioreactor (Controlled pH, Temp) Racemic_Substrate->Bioreactor Separation Separation (e.g., Filtration, Crystallization) Bioreactor->Separation Enzyme Immobilized Penicillin G Acylase Enzyme->Bioreactor Product_R (R)-2-amino-2- (4-hydroxyphenyl)acetamide Separation->Product_R Byproduct_L L-4-hydroxyphenylglycine Separation->Byproduct_L Troubleshooting_Low_Yield Start Low Yield of (R)-enantiomer Check_pH Verify and Optimize pH (Range: 7.0-8.5) Start->Check_pH Check_Temp Verify and Optimize Temperature (Range: 35-50°C) Check_pH->Check_Temp If optimal Solution_pH Implement pH Control Check_pH->Solution_pH If suboptimal Check_Enzyme_Conc Increase Enzyme Concentration Check_Temp->Check_Enzyme_Conc If optimal Solution_Temp Set Optimal Temperature Check_Temp->Solution_Temp If suboptimal Check_Inhibition Investigate Product Inhibition Check_Enzyme_Conc->Check_Inhibition If rate is adequate Solution_Enzyme_Conc Determine Optimal Enzyme Loading Check_Enzyme_Conc->Solution_Enzyme_Conc If rate is slow Check_Solubility Assess Substrate Solubility Check_Inhibition->Check_Solubility If no inhibition Solution_Inhibition Consider In-Situ Product Removal Check_Inhibition->Solution_Inhibition If inhibition is detected Solution_Solubility Use Co-solvents or Adjust Temp Check_Solubility->Solution_Solubility If solubility is low End Improved Yield Check_Solubility->End If soluble Solution_pH->Check_Temp Solution_Temp->Check_Enzyme_Conc Solution_Enzyme_Conc->Check_Inhibition Solution_Inhibition->Check_Solubility Solution_Solubility->End

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 2: Poor Enantioselectivity

Question: I am observing a significant amount of the (R)-enantiomer being hydrolyzed, or the final product has a low enantiomeric excess (ee). What could be causing this?

Answer: Poor enantioselectivity points to issues with the enzyme's ability to discriminate between the two enantiomers or the presence of competing reactions.

Possible Causes & Solutions:

  • Non-Optimal Reaction Conditions: Extreme pH or temperature values can sometimes alter the enzyme's conformation, leading to a reduction in its enantioselectivity.

    • Solution: Re-optimize the pH and temperature with a focus on enantioselectivity, not just overall conversion rate. Sometimes, a slightly lower temperature can improve the enantiomeric excess.

  • Presence of a Competing Racemase Activity: Some microbial preparations may contain other enzymes, including racemases, that can convert the desired (R)-enantiomer back to the L-enantiomer, which is then hydrolyzed.

    • Solution: Ensure the purity of your enzyme preparation. If using a whole-cell biocatalyst, consider using a strain that has been engineered to remove any competing enzyme activities. [3]

  • Chemical Racemization: Under certain conditions (e.g., high pH), the substrate or product might undergo chemical racemization.

    • Solution: Investigate the stability of your starting material and product under the reaction conditions in the absence of the enzyme. If racemization is observed, you may need to operate at a milder pH.

Issue 3: Enzyme Instability and Low Reusability

Question: My enzyme (especially if it's immobilized) loses activity rapidly after one or two cycles. How can I improve its operational stability?

Answer: Enzyme instability is a major concern, particularly in industrial applications where cost-effectiveness is crucial.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: As mentioned, extreme pH and temperature can denature the enzyme.

    • Solution: Operate within the enzyme's known stability range. Even if the optimal activity is at a higher temperature, a slightly lower temperature might provide better long-term stability.

  • Leaching of Immobilized Enzyme: If the enzyme is not securely attached to the support, it can leach into the reaction medium, leading to a loss of activity in subsequent cycles.

    • Solution: Re-evaluate your immobilization protocol. Covalent attachment methods generally provide a more robust immobilization compared to simple adsorption. [4][5]The choice of support material is also critical for providing a stabilizing microenvironment for the enzyme.

  • Mechanical Stress: In stirred-tank reactors, the mechanical stress from the impeller can damage immobilized enzyme particles.

    • Solution: Consider using a packed-bed reactor configuration for continuous processes, which can minimize mechanical stress on the biocatalyst. [6]For batch reactors, optimize the agitation speed to ensure adequate mixing without causing excessive shear stress.

  • Presence of Denaturing Agents: Certain ions or organic solvents in the reaction mixture can act as denaturants.

    • Solution: Analyze all components of your reaction buffer for potential denaturing agents. If co-solvents are necessary, screen a variety of them to find one that is compatible with your enzyme.

The relationship between key reaction parameters and their impact on yield and enantioselectivity is summarized in the diagram below.

Parameter_Relationships Yield Yield Enantioselectivity Enantioselectivity Stability Enzyme Stability pH pH pH->Yield pH->Enantioselectivity pH->Stability Temp Temperature Temp->Yield Temp->Enantioselectivity Temp->Stability Enzyme_Conc Enzyme Concentration Enzyme_Conc->Yield Substrate_Conc Substrate Concentration Substrate_Conc->Yield can cause inihibition Immobilization Immobilization Immobilization->Yield affects reusability Immobilization->Stability

Caption: Interplay of key parameters in enzymatic kinetic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an immobilized enzyme for this reaction?

A1: Immobilized enzymes offer several significant advantages over their free (soluble) counterparts. [5][7]These include:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to a longer operational lifespan. [4][8]* Easy Separation and Reusability: The immobilized enzyme can be easily separated from the reaction mixture (e.g., by filtration), which simplifies downstream processing and allows for the enzyme to be reused in multiple batches, reducing overall costs. [7]* Suitability for Continuous Processes: Immobilized enzymes are well-suited for use in continuous reactor setups, such as packed-bed reactors, which can improve productivity. [6] Q2: How do I choose the right enzyme for this kinetic resolution?

A2: Penicillin G acylase (PGA) from various microbial sources, such as Escherichia coli, is a commonly used and commercially available enzyme for this type of resolution. [2][9]The key criteria for selection should be:

  • High Enantioselectivity: The enzyme must have a strong preference for hydrolyzing the L-enantiomer over the R-enantiomer.

  • High Activity: A high catalytic activity ensures a reasonable reaction time.

  • Stability: The enzyme should be stable under the desired operating conditions. It is often beneficial to screen several commercially available enzymes to find the one that performs best for your specific application.

Q3: Can I use a whole-cell biocatalyst instead of an isolated enzyme?

A3: Yes, using whole microbial cells that express the desired enzyme activity is a viable and often more cost-effective alternative to using purified enzymes. [3][10]However, there are some considerations:

  • Mass Transfer Limitations: The cell wall can present a barrier to the diffusion of the substrate into the cell and the product out of the cell, which might slow down the overall reaction rate.

  • Competing Enzymes: As mentioned in the troubleshooting section, the host organism may contain other enzymes that can interfere with the desired reaction.

  • Cell Permeabilization: In some cases, it may be necessary to permeabilize the cells (e.g., with detergents or solvents) to improve substrate access to the intracellular enzyme.

Q4: What analytical methods are suitable for monitoring the progress of the reaction and determining the enantiomeric excess?

A4: To effectively monitor the reaction, you need to track both the conversion of the starting material and the enantiomeric composition of the product and remaining substrate.

  • For Reaction Progress: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column) and a UV detector is commonly used to quantify the concentrations of the D,L-4-hydroxyphenylglycine amide, L-4-hydroxyphenylglycine, and (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

  • For Enantiomeric Excess (ee): Chiral HPLC is the gold standard for determining the ee. This requires a specific chiral column that can separate the R and L enantiomers.

Experimental Protocols

Protocol 1: Standard Batch Enzymatic Hydrolysis
  • Preparation: Prepare a buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.8).

  • Substrate Dissolution: Dissolve the D,L-4-hydroxyphenylglycine amide in the buffer to the desired concentration. Gently warm the solution if necessary to aid dissolution, then cool to the reaction temperature.

  • Reaction Setup: Place the substrate solution in a temperature-controlled vessel with gentle agitation.

  • pH Adjustment: Adjust the pH of the solution to the optimal value for the enzyme (e.g., 7.8).

  • Enzyme Addition: Add the immobilized Penicillin G acylase to the reaction vessel to initiate the reaction.

  • Monitoring: Monitor the pH and maintain it at the setpoint by the controlled addition of a base (e.g., NaOH). The rate of base consumption can be used to follow the reaction progress. [11]7. Sampling: Periodically take samples from the reaction mixture. Immediately quench the enzymatic reaction in the sample (e.g., by adding a strong acid or organic solvent).

  • Analysis: Analyze the samples by HPLC to determine the concentrations of the substrate and products and by chiral HPLC to determine the enantiomeric excess.

  • Termination: Once the desired conversion is reached (typically close to 50% for a kinetic resolution), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

  • Downstream Processing: The filtrate, containing the (R)-product and the L-byproduct, can then be processed to isolate the desired (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

Data Presentation: Example of pH and Temperature Optimization
pHTemperature (°C)Initial Rate (mM/h)Final ee of (R)-amide (%)
6.54015.295.1
7.04028.998.5
7.8 40 45.3 99.2
8.54041.898.9
7.83025.699.5
7.85052.197.8

Note: The data in this table is illustrative and should be determined experimentally for your specific system.

References

  • Cole, M. (1969). Factors affecting the synthesis of ampicillin and hydroxypenicillins by the cell-bound penicillin acylase of Escherichia coli. Biochemical Journal, 115(4), 757–764. Available from: [Link]

  • Penicillin Acylase. (n.d.). Chemistry LibreTexts. Available from: [Link]

  • Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull, 47-48(1-4), 41-4. Available from: [Link]

  • Eppinger, C., & Stolz, A. (2019). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]

  • Novozymes A/S. (2008). Enzymatic Enantioselective Ester or Amide Hydrolysis or Synthesis. U.S. Patent Application 11/911,833.
  • DSM IP ASSETS B.V. (2004). Penicillin acylase. WIPO Patent Application WO/2004/111241.
  • Schroën, C. G. P. H., et al. (2002). Activity and stability of immobilized penicillin amidase at low pH values. Journal of Molecular Catalysis B: Enzymatic, 19-20, 29-37. Available from: [Link]

  • Neto, A. M. P., et al. (2025). Immobilization of Enzymes in Polymeric Materials Based on Polyamide: A Review. Polymers, 17(2), 269. Available from: [Link]

  • O'Sullivan, T. F. (1989). Structure, Processing and Catalytic Action of Penicillin Acylase. Journal of Industrial Microbiology, 4(4), 247-263. Available from: [Link]

  • Longdom Publishing. (2024). Enzyme Immobilization: Enhancing Stability and Expanding Applications. Journal of Molecular Biology and Methods. Available from: [Link]

  • Hassan, M. E. (n.d.). PRODUCTION, IMMOBILIZATION AND INDUSTRIAL USES OF PENICILLIN G ACYLASE. ResearchGate. Available from: [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme Research, 2011, 768021. Available from: [Link]

  • Marešová, H., Plačková, M., & Grulich, M. (2014). Current state and perspectives of penicillin G acylase-based biocatalyses. Applied Microbiology and Biotechnology, 98(7), 2849-2861. Available from: [Link]

  • Gonçalves, L. R. B., et al. (2002). A Kinetic Study of Synthesis of Amoxicillin Using Penicillin G Acylase Immobilized on Agarose. Brazilian Journal of Chemical Engineering, 19(2), 149-158. Available from: [Link]

  • Liu, Z. Q., et al. (2019). Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli. Applied Microbiology and Biotechnology, 103(23-24), 9493-9504. Available from: [Link]

  • Taylor & Francis. (n.d.). Product inhibition – Knowledge and References. Available from: [Link]

  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy, 18, 1695–1716. Available from: [Link]

  • Wang, J., et al. (2010). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Chinese Journal of Chemistry, 28(8), 1537-1541. Available from: [Link]

  • Hoechst Aktiengesellschaft. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S. Patent 4,260,684.
  • Deadman, B. J., et al. (2023). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science, 14(39), 10834-10842. Available from: [Link]

Sources

Troubleshooting low solubility of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Solubility: (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8), a key intermediate in the synthesis of beta-lactam antibiotics like Cefadroxil and Amoxicillin, presents significant solubility challenges in aqueous media.[1] This is primarily due to its high crystal lattice energy and pH-dependent ionization profile .

This guide provides a root-cause analysis and actionable protocols to overcome these solubility barriers without compromising chemical stability.

Part 1: The Diagnostic Framework (Root Cause Analysis)

Before attempting to force dissolution, determine why the compound is precipitating. The solubility of this molecule is governed by the interplay between its basic amine (


) and acidic phenol (

).
The Solubility-pH Paradox

The molecule exhibits a U-shaped solubility curve.

  • pH < 6 (Acidic): The amine is protonated (

    
    ). The molecule is Cationic  and highly soluble.
    
  • pH 7.0 – 9.0 (Neutral/Basic): The amine deprotonates to

    
     while the phenol remains 
    
    
    
    . The molecule is Neutral (Free Base) . This is the Region of Minimum Solubility .
  • pH > 10 (Alkaline): The phenol deprotonates to

    
    . The molecule is Anionic  and soluble (but unstable).
    

Key Takeaway: If you are attempting to dissolve the free base in neutral water (pH 7) or PBS (pH 7.4), it will likely remain a suspension.

Part 2: Troubleshooting Guide & Protocols

Scenario A: "I need a stable stock solution for biological assays."

Issue: The compound precipitates in standard buffers (PBS/TBS). Solution: Use an In Situ Salt Formation strategy followed by dilution.

Protocol 1: Acid-Assisted Solubilization (Recommended) This method generates the hydrochloride salt in situ, which has significantly higher solubility than the free base.

  • Weighing: Weigh the required amount of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

  • Acidification: Add 0.1 M HCl (or 1.0 equivalent relative to the compound) directly to the powder.

    • Volume Calculation: Ensure the final concentration is at least 10-fold below the solubility limit (start with target 10-20 mM).

  • Dissolution: Vortex or sonicate for 30–60 seconds. The solution should become clear.

  • Buffering: Slowly dilute this acidic stock into your assay buffer (e.g., PBS).

    • Critical Step: Check that the final pH of the assay buffer does not shift significantly. If the final concentration is low (<100

      
      M), the buffer capacity of PBS is usually sufficient to neutralize the small amount of HCl.
      
Scenario B: "I cannot use acid; my assay is pH-sensitive."

Issue: Acidification disrupts the experimental system. Solution: Organic Cosolvent System (DMSO).

Protocol 2: The DMSO "Spike" Method While the zwitterionic acid form (D-p-hydroxyphenylglycine) is insoluble in DMSO, the amide form often shows better solubility in polar aprotic solvents.

  • Primary Solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).

    • Note: Sonicate at 30°C if dissolution is slow.

  • Secondary Dilution: Spike this stock into the aqueous media while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.

Scenario C: "The solution turns yellow/brown over time."

Issue: Oxidative instability of the phenolic group. Solution: Antioxidant protection.

  • Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous buffer.

  • Storage: Store stock solutions at -20°C, protected from light. The phenolic moiety is prone to quinone formation (browning) upon air exposure.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityLogic cluster_0 Mechanism Start Start: Solid Compound (Free Base) Check_pH Constraint Check: Is pH < 6.0 acceptable? Start->Check_pH Acid_Route Route A: Acidification (Form HCl Salt) Check_pH->Acid_Route Yes Check_DMSO Constraint Check: Is DMSO tolerated? Check_pH->Check_DMSO No (Must be Neutral) Protonation of Amine\n(Cationic = Soluble) Protonation of Amine (Cationic = Soluble) Acid_Route->Protonation of Amine\n(Cationic = Soluble) DMSO_Route Route B: Cosolvent (DMSO Stock) Check_DMSO->DMSO_Route Yes Fail_Safe Route C: Suspension/Emulsion (Low Bioavailability) Check_DMSO->Fail_Safe No

Figure 1: Decision tree for solubilizing (R)-2-amino-2-(4-hydroxyphenyl)acetamide based on experimental constraints.

Part 4: Technical Data & Specifications

Physicochemical Properties Table
PropertyValueImplication for Solubility
Molecular Weight 166.18 g/mol Small molecule, fast diffusion once dissolved.
pKa (Amine) ~7.35 (Predicted)Mostly neutral at pH 7.4 (Low Solubility).
pKa (Phenol) ~9.30 (Predicted)Remains protonated (neutral) until pH > 9.
LogP (Octanol/Water) -0.47 (Approx)Hydrophilic, but crystal lattice energy dominates.
Recommended Solvent 0.1 M HCl or DMSOWater alone is insufficient for high concentrations.
Stability Warning
  • Hydrolysis: The amide bond (

    
    ) is susceptible to hydrolysis in strong acids or bases over prolonged periods, converting the molecule to the parent amino acid (D-4-hydroxyphenylglycine). Always prepare fresh. 
    
  • Oxidation: The electron-rich phenol ring is sensitive to oxidation. Solutions may darken (pink/brown) indicating degradation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Generally, no. While amino acid amides have some solubility in alcohols, the high melting point (~192°C) suggests a strong crystal lattice that ethanol often fails to break efficiently compared to dipolar aprotic solvents like DMSO or DMF.

Q2: I bought the HCl salt form, but it still precipitates in PBS. Why? A: When you dissolve the HCl salt in a buffered system like PBS (pH 7.4), the buffer neutralizes the HCl. The molecule reverts to its "Free Base" form. If the concentration exceeds the intrinsic solubility of the free base (approx. 1-5 mg/mL), it will precipitate. Solution: Lower the concentration or maintain a slightly acidic pH (pH 6.0–6.5).

Q3: Is sonication safe for this compound? A: Yes, short bursts of bath sonication (1–5 mins) are safe and recommended to break up crystal aggregates. Avoid prolonged high-power probe sonication which generates excessive heat and may accelerate oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

Optimizing pH and temperature for (R)-2-amino-2-(4-hydroxyphenyl)acetamide stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Welcome to the technical support center for (R)-2-amino-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound. Here, we will explore the critical roles of pH and temperature, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Stability Fundamentals

This section addresses the core principles governing the stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, a molecule with functionalities susceptible to specific degradation pathways.

Q1: What are the primary chemical degradation pathways for (R)-2-amino-2-(4-hydroxyphenyl)acetamide?

A1: The structure of (R)-2-amino-2-(4-hydroxyphenyl)acetamide features three key functional groups that dictate its stability: a primary amide, a benzylic amine, and a phenol. The two most significant degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The primary amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[1][2] Under acidic conditions, the amide is hydrolyzed to form the corresponding carboxylic acid (4-hydroxyphenylglycine) and an ammonium ion.[2] In alkaline conditions, it hydrolyzes to the carboxylate salt and ammonia gas.[2] The rate of hydrolysis is highly pH-dependent.[3][4]

  • Oxidation: The phenol group is sensitive to oxidation.[5] This process can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or exposure to light (photolysis).[6][7] Oxidation of the phenol ring can lead to the formation of colored quinone-type structures and other degradation products, which can compromise the compound's purity and activity. Phenolic compounds are known to be susceptible to oxidation, which can be a significant stability concern in pharmaceutical formulations.[5][8]

Understanding these pathways is the first step in designing experiments that minimize degradation and ensure reliable, reproducible data. These degradation processes are a key focus of forced degradation studies as mandated by regulatory bodies like the ICH.[9][10][11]

Q2: How does pH specifically influence the stability of the molecule?

A2: The pH of the solution is arguably the most critical factor controlling the stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide because it directly influences the rate of both hydrolysis and oxidation.

  • Impact on Hydrolysis: The rate of amide hydrolysis typically follows a U-shaped or V-shaped profile with respect to pH, where the minimum rate is observed at a specific pH, and the rate increases significantly in both acidic and basic regions.[4]

    • Acid Catalysis (Low pH): At low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3]

    • Base Catalysis (High pH): At high pH, the nucleophile is the more reactive hydroxide ion (OH-), which directly attacks the carbonyl carbon.[4] Furthermore, at very high pH (above the pKa of the phenol, ~9.30[12]), the phenol group deprotonates to a phenoxide ion. This increases electron density in the aromatic ring, which can influence the electronic character and stability of the entire molecule.

  • Impact on Oxidation: The susceptibility of the phenol group to oxidation increases dramatically at higher pH values. Above its pKa, the formation of the phenoxide ion makes it much more easily oxidized than the protonated phenol. Therefore, alkaline conditions can significantly accelerate oxidative degradation.

The molecule also has a basic amino group with a pKa around 7.35.[12] The protonation state of this group can influence molecular conformation and interactions, though its effect on the primary degradation pathways is generally less direct than the pH effects on the amide and phenol groups.

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Temperature provides the energy needed to overcome the activation energy barrier of a chemical reaction.[13][14] For most degradation reactions relevant to pharmaceuticals, an increase in temperature accelerates the rate of degradation.[13][15] This relationship is quantitatively described by the Arrhenius equation .[13][16]

A general rule of thumb in pharmaceutical kinetics is that for every 10°C increase in temperature, the reaction rate can double or triple.[14] Therefore, controlling temperature is essential for maintaining the stability of (R)-2-amino-2-(4-hydroxyphenyl)acetamide during storage and experimentation. Storing stock solutions at reduced temperatures (e.g., 2-8°C or frozen) is a standard practice to minimize degradation over time. For this specific compound, a storage temperature of -10 to -25°C is recommended for the neat material.[17]

Forced degradation studies intentionally use elevated temperatures (e.g., 50-70°C) to accelerate degradation, allowing researchers to identify potential degradants and establish stability-indicating analytical methods in a shortened timeframe.[1]

Section 2: Experimental Design & Protocols

This section provides validated, step-by-step protocols for key experiments related to stability assessment.

Protocol 1: Preparation of Buffer Solutions for Stability Studies

Accurate pH control is paramount. The use of appropriate buffers is non-negotiable for reliable stability data. The buffer selected should not catalyze the degradation reaction itself. Phosphate and acetate buffers are common choices.

Objective: To prepare a set of buffers covering a relevant pH range for a pH-rate profile study.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)

  • Acetic acid and Sodium acetate

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Purified water (e.g., HPLC grade)

Procedure:

  • Select Buffer Systems: Choose buffers that have a pKa value within ±1 pH unit of the target pH.

  • Prepare Stock Solutions: Prepare 0.1 M stock solutions of the acidic and basic components of each buffer system.

  • Mix and Adjust: Mix the acidic and basic components in the approximate ratios needed to achieve the target pH. Use a calibrated pH meter to monitor the pH.

  • Fine-Tune pH: Make final, small adjustments to the pH using dilute HCl or NaOH.

  • Verify Concentration: Ensure the final ionic strength is consistent across all buffers if required for the study.

Table 1: Recommended Buffer Systems for pH-Rate Profiling

Target pHBuffer SystemAcid ComponentBase ComponentTypical Concentration
3.0 - 5.5Acetate BufferAcetic AcidSodium Acetate10-50 mM
6.0 - 8.0Phosphate BufferNaH₂PO₄Na₂HPO₄10-50 mM
9.0 - 10.0Carbonate-BicarbonateNaHCO₃Na₂CO₃10-50 mM
Protocol 2: Designing a Forced Degradation Study

Forced degradation (or stress testing) is essential to understand degradation pathways and validate that your analytical method can separate the parent compound from its degradation products.[9][18]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.

Materials:

  • (R)-2-amino-2-(4-hydroxyphenyl)acetamide

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol/water).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize Samples: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analyze by HPLC: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.[1][9]

Workflow for a pH and Temperature Stability Optimization Study

Stability_Optimization_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Define pH Range (e.g., pH 3-10) D Prepare Buffered Solutions of Compound A->D B Define Temperature Range (e.g., 25°C, 40°C, 60°C) E Incubate Samples at Defined Temp/pH Matrix B->E C Develop Stability- Indicating HPLC Method G Analyze Samples by HPLC C->G D->E F Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h...) E->F F->G H Calculate % Remaining vs. Time G->H I Plot ln(C) vs. Time to Determine Rate Constants (k) H->I J Plot log(k) vs. pH (pH-Rate Profile) I->J K Plot log(k) vs. 1/T (Arrhenius Plot) I->K L Determine Optimal (pH, Temp) Conditions J->L K->L

Caption: Workflow for a comprehensive pH and temperature stability study.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during stability experiments.

Q4: My compound is degrading rapidly even at a supposedly "stable" neutral pH. What are the possible causes?

A4: If you observe unexpectedly high degradation at neutral pH, where amide hydrolysis is typically at its minimum, the likely culprits are oxidation or catalysis .

  • Oxidative Degradation: This is a very common issue for phenolic compounds.

    • Cause: Dissolved oxygen in your aqueous buffers can readily oxidize the phenol ring. This process can be accelerated by trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your reagents or glassware, which act as catalysts.[6]

    • Solution:

      • Deoxygenate Buffers: Sparge your buffers with an inert gas like nitrogen or argon before adding the compound.

      • Use Chelating Agents: Add a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your buffers. EDTA will sequester metal ions, preventing them from catalyzing the oxidation reaction.

      • Work in a Controlled Atmosphere: If the compound is extremely sensitive, perform experiments in a glove box under a nitrogen atmosphere.

  • Buffer Catalysis: The components of your buffer system may be acting as catalysts.

    • Cause: Certain buffer species can participate directly in the hydrolysis reaction (general acid-base catalysis), accelerating degradation beyond what is expected from hydronium or hydroxide ions alone.

    • Solution:

      • Test Different Buffers: If you suspect buffer catalysis, repeat a key experiment at the same pH but with a chemically different buffer system (e.g., switch from a phosphate buffer to a citrate buffer) and compare the degradation rates.

      • Extrapolate to Zero Buffer Concentration: Perform the experiment at several different buffer concentrations (e.g., 100 mM, 50 mM, 25 mM) and extrapolate the observed rate constant to zero buffer concentration. This will give you the true rate constant without the catalytic effect of the buffer.

Q5: I am observing multiple new peaks in my chromatogram after stressing the sample. How can I begin to identify them?

A5: Identifying unknown degradation peaks is a core objective of forced degradation studies.[10][11] A systematic approach is required.

  • Compare Stress Conditions: The key is to compare the chromatograms from your different stress tests (acid, base, oxidation, heat).

    • A peak that appears only under acidic/basic conditions is likely a product of hydrolysis (e.g., 4-hydroxyphenylglycine).

    • A peak that is most prominent in the hydrogen peroxide sample is almost certainly an oxidation product .

    • Peaks appearing under multiple stress conditions may be downstream products of an initial, unstable degradant.

  • Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry.

    • LC-MS analysis will provide the mass-to-charge ratio (m/z) of the parent compound and each degradation product.

    • By comparing the mass of a degradant to the parent compound, you can infer the chemical transformation that occurred (e.g., a +16 Da mass shift often indicates the addition of an oxygen atom, a hallmark of oxidation; a +1 Da mass shift could indicate hydrolysis of the amide to a carboxylic acid).

Table 2: Common Degradants and Their Likely Origin

Observed PeakExpected Mass Change (from Parent)Likely Degradation PathwayPrimary Stress Condition
4-Hydroxyphenylglycine+1 DaAmide HydrolysisAcid / Base
Quinone-like species+14 Da (or other complex changes)OxidationOxidative / Photolytic / High pH
Dimerization Products~2x Parent MassOxidation/Radical ReactionsOxidative / Photolytic
Troubleshooting Unexpected Degradation

Troubleshooting_Degradation Start Unexpected Degradation Observed at Neutral pH Q1 Is the solution discolored (yellow/brown)? Start->Q1 Oxidation_Path Likely Oxidation Q1->Oxidation_Path Yes Catalysis_Path Possible Buffer Catalysis or Contamination Q1->Catalysis_Path No Sol_1 Action: Deoxygenate buffers (N2 sparge) Oxidation_Path->Sol_1 Sol_2 Action: Add EDTA (0.1 mM) Oxidation_Path->Sol_2 Sol_3 Action: Protect from light Oxidation_Path->Sol_3 Sol_4 Action: Test alternative buffer system Catalysis_Path->Sol_4 Sol_5 Action: Use high-purity reagents & clean glassware Catalysis_Path->Sol_5

Caption: A decision tree for troubleshooting unexpected compound instability.

References

  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Jordi Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Patel, Y. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zahn, S. et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]

  • Popkov, A. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). [Link]

  • Pharmacy 180, Factors affecting reaction kinetics. [Link]

  • A. H. C. Horn et al. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Unknown Author, KINETICS AND DRUG STABILITY. [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Liang, Y. et al. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. MDPI. [Link]

  • Wüthrich, K. et al. (1996). On the pH dependence of amide proton exchange rates in proteins. National Center for Biotechnology Information (PMC). [Link]

  • Unknown Author, Chemical Kinetics and Stability. [Link]

  • Unknown Author, Chemical Kinetics and Stability -Chapter 14 Lecture 1. [Link]

  • Menger, F. M. & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. [Link]

  • Ghasemi, Z. & Ghasemi, J. (2012). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. National Center for Biotechnology Information (PMC). [Link]

  • Mishra, A. et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • Pharmaffiliates, (2R)-2-Amino-2-(4-hydroxyphenyl) Acetamide. [Link]

  • Houghtaling, J. & Li, B. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Al-Odaini, N. et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Center for Biotechnology Information (PMC). [Link]

  • U.S. Environmental Protection Agency (EPA), (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties. [Link]

  • da Silva, A. B. et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development?. Revista Fitos. [Link]

Sources

Removing color impurities from (R)-2-amino-2-(4-hydroxyphenyl)acetamide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-2-Amino-2-(4-hydroxyphenyl)acetamide

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, commonly known as D-HPG Amide , is a critical intermediate in the synthesis of cephalosporins (e.g., Cefadroxil).[1][2] The appearance of color impurities—ranging from light pink to deep violet or brown—is a frequent issue caused by the oxidation of the phenolic moiety into quinoid structures or the formation of metal-chelate complexes.[2]

This guide provides a self-validating, step-by-step protocol to remove these impurities. Our approach prioritizes oxidative stability and solubility differentiation .

Module 1: Diagnosis & Root Cause Analysis

Before initiating purification, identify the nature of the impurity. The treatment differs for oxidative degradation versus metal contamination.

ObservationProbable CauseMechanismConfirmation Test
Pink / Brown Oxidation Phenolic group oxidizes to form quinones, which polymerize into melanoid-like pigments.[1][2]Dissolve 100mg in 10mL 1N HCl. If color persists but lightens with Sodium Bisulfite, it is oxidative.
Violet / Black Metal Chelation Trace Iron (Fe³⁺) complexes with the phenolic hydroxyl group.Add 1 drop of EDTA solution. If color fades or turns pale yellow, metal contamination is present.
Yellow / Amber Process Residue Leftover fermentation media or unreacted starting material (if enzymatic route used).Check HPLC purity. If purity is high (>98%) but color remains, it is a high-extinction coefficient impurity.[1]

Module 2: The Activated Carbon Adsorption Protocol

The "Workhorse" Solution. Activated carbon is the most effective method for removing high-molecular-weight colored oligomers.[2] However, pH control is critical. Phenolic adsorption is maximized when the impurity is in its non-ionized state, but we must also maintain the solubility of the D-HPG Amide.[2]

Mechanism:

  • D-HPG Amide pKa: Amine (~7.35), Phenol (~9.30).[1]

  • Strategy: Dissolve in dilute acid. At pH < 2, the amide is fully protonated (

    
    ) and highly soluble. Hydrophobic color impurities (quinones) remain less soluble or adsorb preferentially to the carbon matrix.
    
Step-by-Step Protocol
  • Dissolution:

    • Suspend the crude D-HPG Amide in Water (5 vol) (e.g., 100g solid in 500mL water).

    • Slowly add concentrated HCl dropwise with stirring until the solution becomes clear. Target pH 1.0 – 2.0 .

    • Why: Protonation of the amine ensures complete solubility, breaking crystal lattice inclusion of impurities.

  • Carbon Treatment:

    • Add Activated Carbon (Type: Steam-activated wood base, e.g., Norit SX Ultra) at 5% w/w relative to the dry solid.[1][2]

    • Optional: If metal contamination (violet color) was diagnosed, add EDTA (0.2% w/w) .[1]

    • Heat the mixture to 50°C for 45 minutes .

    • Critical: Do not boil. Boiling can accelerate oxidative degradation of the phenol.

  • Filtration:

    • Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.

    • Wash the cake with a small volume of warm 0.1N HCl.

    • Validation: The filtrate should be colorless or very pale yellow.

  • Precipitation (Neutralization):

    • Cool the filtrate to 20°C .

    • Slowly add 25% NaOH or Ammonia water to adjust pH to 7.5 – 8.0 .

    • Why: This is the region of minimum solubility (neutral species). The product will crystallize out.[3]

  • Isolation:

    • Stir the slurry at 0–5°C for 1 hour to maximize yield.

    • Filter and wash with Ice-Cold Water followed by Isopropanol (IPA) to displace water.[1]

    • Dry under vacuum at 45°C.

Module 3: Recrystallization (Polishing Step)

If the carbon treatment yields a product that meets assay specs but fails color specs (e.g., off-white), use this solvent-antisolvent method.[1][2]

Solvent System: Water (Solvent) / Isopropanol (Antisolvent).[1]

  • Dissolve: Suspend D-HPG Amide in Water (3 vol) at 60°C . If not fully soluble, add minimal 1N HCl to assist.

  • Add Reducing Agent: Add Sodium Dithionite (0.5% w/w) . This acts as an oxygen scavenger to prevent re-coloration during heating.

  • Antisolvent Addition: Slowly add Isopropanol (IPA) (approx. 3–5 vol) while maintaining 60°C until the solution turns slightly turbid.

  • Cooling: Remove heat. Allow to cool slowly to Room Temp, then chill to 0°C.

  • Harvest: Filter and wash with 100% IPA.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic and process flow for purification.

PurificationWorkflow Start Crude D-HPG Amide (Colored) Diagnosis Diagnosis Step: HCl Test & EDTA Test Start->Diagnosis Path_Oxidation Pink/Brown: Oxidative Impurities Diagnosis->Path_Oxidation Pink/Brown Path_Metal Violet: Metal Complex Diagnosis->Path_Metal Violet AcidDissolution Dissolve in Water Adjust pH to 1.5 (HCl) Path_Oxidation->AcidDissolution Path_Metal->AcidDissolution AddChelator Add EDTA (0.2%) Path_Metal->AddChelator If Metal Confirmed Additives Add Activated Carbon (5%) + Sodium Dithionite (0.5%) AcidDissolution->Additives Filtration Filter Hot (Celite) Remove Carbon Additives->Filtration AddChelator->Additives Neutralization Adjust pH to 7.8 (NaOH) Precipitate Product Filtration->Neutralization Recryst Optional Polishing: Water/IPA Recrystallization Neutralization->Recryst If Color Persists Final Pure White D-HPG Amide Neutralization->Final If Color Specs Met Recryst->Final

Caption: Logical flow for diagnosing impurity type and executing the acid-dissolution carbon treatment cycle.

Frequently Asked Questions (FAQ)

Q1: Why does the color return after drying? A: This indicates "surface oxidation." The phenolic group is reacting with air during the drying process.

  • Fix: Ensure the final wash is done with an anhydrous solvent (like IPA or MeOH) to remove residual alkaline water. Dry under vacuum with a nitrogen bleed . Do not oven dry in static air.

Q2: Can I use Methanol instead of Isopropanol? A: Yes. Methanol is a stronger solvent than IPA, so you may need a higher ratio (e.g., 1:5 Water:MeOH) to force precipitation. However, IPA is generally preferred in GMP environments due to lower toxicity (Class 3 solvent vs. Class 2).

Q3: My yield is low (<60%) after the Carbon step. A: You likely over-neutralized or under-neutralized.[1][2]

  • Check: The solubility of D-HPG Amide increases significantly below pH 6 and above pH 9. You must hit the "sweet spot" (pH 7.5 – 8.0).

  • Check: Did you wash the carbon cake? Significant product can be trapped in the carbon filter cake. Wash with warm dilute HCl.

Q4: What is the role of Sodium Dithionite? A: It is a potent reducing agent. It reduces any quinones (colored) back to phenols (colorless) and scavenges dissolved oxygen to prevent new oxidation.[1] It is highly recommended if your crude material is pink.

References

  • U.S. Environmental Protection Agency. (2025). Chemical Properties of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8).[1][2][4][5] CompTox Chemicals Dashboard.[5] Link[1][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide.[1][2] PubChem.[5][6] Link[1]

  • Yamada, S., et al. (1983). Process for the optical resolution of DL-p-hydroxyphenylglycine.[1][2][7] U.S. Patent 4,309,362. (Describes solubility and crystallization behavior of D-HPG derivatives). Link

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[8][9][10][11] University of Rhode Island. (Fundamental data on amino acid solubility in hydro-alcoholic systems). Link

  • Zhulin Activated Carbon. (2025). Activated Carbon for Amino Acids Decolorization. (Industrial application of carbon for phenolic amino acids). Link

Sources

Technical Support Center: Strategies for Increasing Enantiomeric Excess of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral synthesis and resolution of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and successfully increase the enantiomeric excess (e.e.) of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Question: I am performing an enzymatic kinetic resolution of a racemic mixture to obtain (R)-2-amino-2-(4-hydroxyphenyl)acetamide, but my enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in an enzymatic kinetic resolution is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The enantioselectivity of an enzyme, often expressed as the E-value, is highly sensitive to its environment.

Potential Causes & Suggested Solutions:

  • Sub-optimal Reaction Conditions:

    • pH: The pH of the reaction medium can significantly influence the ionization state of both the enzyme's active site residues and the substrate, thereby affecting binding and catalytic activity.

      • Solution: Perform a pH screening study for your specific enzyme (e.g., Penicillin G Acylase). Create a series of buffered solutions across a pH range (e.g., 6.0 to 9.0) and monitor both the initial reaction rate and the enantiomeric excess at a fixed conversion.

    • Temperature: Enzyme activity and stability are temperature-dependent. While higher temperatures may increase the reaction rate, they can also lead to enzyme denaturation and a decrease in selectivity.[1][2]

      • Solution: Conduct the resolution at various temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal balance between reaction rate and enantioselectivity. Immobilized enzymes often exhibit greater thermal stability.[3][4]

  • Low Enzyme Enantioselectivity (E-value):

    • The intrinsic selectivity of the chosen enzyme for the (S)-enantiomer may be insufficient.

      • Solution:

        • Enzyme Screening: Test a panel of different enzymes, such as various lipases or other acylases. Enzymes from different microbial sources can exhibit vastly different selectivities.[5]

        • Protein Engineering: If resources permit, consider using a commercially available engineered enzyme or collaborating with a specialist to improve the enantioselectivity of your current enzyme through site-directed mutagenesis.[6]

  • Co-solvent Effects:

    • If your substrate has low aqueous solubility, the type and concentration of the organic co-solvent used can impact enzyme conformation and activity.

      • Solution: Screen a variety of water-miscible organic solvents (e.g., DMSO, isopropanol, acetonitrile) at different concentrations (e.g., 5-20% v/v).[7] The ideal co-solvent will enhance substrate solubility without significantly compromising enzyme selectivity.

  • Product Inhibition or Racemization:

    • High concentrations of the product or unreacted starting material can sometimes inhibit the enzyme. Additionally, the product could be racemizing under the reaction conditions.

      • Solution: Monitor the reaction progress over time by analyzing samples for both conversion and enantiomeric excess. If the e.e. of the product decreases at higher conversions, it may indicate product inhibition or racemization. Consider stopping the reaction at a lower conversion or using an in-situ product removal technique.

Experimental Protocol: Optimizing Enzymatic Resolution

  • Enzyme and Substrate Preparation: Prepare a stock solution of your racemic starting material (e.g., N-acetyl-D,L-4-hydroxyphenylglycinamide) and a suspension or solution of your enzyme (e.g., immobilized Penicillin G Acylase).

  • pH Screening: In separate reaction vessels, prepare buffers at varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Reaction Setup: Add the substrate and enzyme to each buffer. Ensure all other parameters (temperature, stirring speed, substrate concentration) are kept constant.

  • Monitoring: Withdraw aliquots at set time intervals. Quench the reaction (e.g., by adding a water-immiscible organic solvent and vortexing, or by adding a denaturing agent).

  • Analysis: Analyze the samples by chiral HPLC to determine the conversion and enantiomeric excess.[8][9]

  • Data Evaluation: Plot the enantiomeric excess and reaction rate against pH to identify the optimal condition. Repeat this process for temperature and co-solvent optimization.

Issue 2: Failure to Achieve Chiral Resolution via Preferential Crystallization

Question: I am attempting to resolve a racemic mixture of 2-amino-2-(4-hydroxyphenyl)acetamide by preferential crystallization, but I am not observing any enrichment of the (R)-enantiomer. What am I doing wrong?

Answer:

Preferential crystallization is a powerful technique but is only applicable to racemic mixtures that form conglomerates—a physical mixture of separate D- and L-enantiomer crystals.[10] The majority of chiral compounds crystallize as racemic compounds, where both enantiomers are present in a 1:1 ratio within the same crystal lattice, making resolution by this method impossible.

Potential Causes & Suggested Solutions:

  • System Forms a Racemic Compound:

    • The primary reason for failure is that your compound may not form a conglomerate under the chosen conditions.

      • Solution:

        • Solid-Phase Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to compare the melting points of the pure enantiomer and the racemic mixture. A eutectic behavior in the binary phase diagram is indicative of a conglomerate. Powder X-ray Diffraction (PXRD) can also distinguish between a conglomerate (identical pattern to the pure enantiomers) and a racemic compound (unique pattern).

        • Solvent Screening: The type of crystalline solid (conglomerate vs. racemic compound) can be solvent-dependent. Perform extensive solvent screening to identify conditions that may favor conglomerate formation.

  • Incorrect Seeding:

    • Successful preferential crystallization relies on seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.[]

      • Solution: Ensure you are using high-purity crystals of (R)-2-amino-2-(4-hydroxyphenyl)acetamide as seeds. The amount of seed crystal is also critical and may require optimization.

  • Sub-optimal Supersaturation:

    • The level of supersaturation must be carefully controlled. If the solution is too highly supersaturated, spontaneous nucleation of the undesired enantiomer can occur, leading to poor resolution.

      • Solution: Carefully control the cooling rate or the rate of anti-solvent addition to maintain a metastable zone where crystal growth on the seed crystals is favored over new nucleation.

Workflow for Investigating Preferential Crystallization

G start Start: Racemic Mixture of (R/S)-2-amino-2-(4-hydroxyphenyl)acetamide check_conglomerate Is it a conglomerate? start->check_conglomerate solid_state Solid-State Analysis (DSC, PXRD) check_conglomerate->solid_state racemic_compound Forms a Racemic Compound solid_state->racemic_compound No conglomerate Forms a Conglomerate solid_state->conglomerate Yes stop Preferential crystallization is not suitable. Consider other methods. racemic_compound->stop optimize Optimize Crystallization Conditions conglomerate->optimize solvent_screen Solvent Screening optimize->solvent_screen supersaturation Control Supersaturation (Cooling/Anti-solvent) solvent_screen->supersaturation seeding Seed with pure (R)-enantiomer supersaturation->seeding success Successful Resolution seeding->success

Caption: Decision workflow for troubleshooting preferential crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure (R)-2-amino-2-(4-hydroxyphenyl)acetamide?

The three main strategies are:

  • Enzymatic Kinetic Resolution (EKR): This involves using an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted and thus enriched. This is a widely used industrial method.[10]

  • Chiral Crystallization: This includes methods like preferential crystallization (for conglomerates) or the formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the agent.[10][] Crystallization is often cost-effective and scalable.[12]

  • Asymmetric Synthesis: This approach builds the chiral center stereoselectively from a prochiral precursor, often using a chiral catalyst or auxiliary.[13] This can, in theory, achieve a 100% yield of the desired enantiomer.

Q2: How can I accurately determine the enantiomeric excess of my product?

The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8]

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts differently with the two enantiomers, leading to different retention times and thus their separation.

  • Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are very versatile and widely used for separating a broad range of chiral compounds.[9][14]

  • Method Development: A typical starting point is to screen several different chiral columns with a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).[9]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Another method involves NMR spectroscopy using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be distinguished by their different chemical shifts.[15][16]

Q3: My asymmetric synthesis is giving a low diastereomeric ratio. What should I check?

Low diastereoselectivity in an asymmetric synthesis often points to issues with the chiral catalyst or auxiliary, or the reaction conditions.

  • Catalyst/Auxiliary Integrity:

    • Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity. Any contamination with the other enantiomer will erode the stereoselectivity of the reaction.

    • Activity: The catalyst may be deactivated by impurities (e.g., water, oxygen) or may have degraded during storage. Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[7]

  • Reaction Temperature:

    • Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the transition state that leads to the desired product.

  • Solvent and Reagent Stoichiometry:

    • The choice of solvent can influence the conformation of the transition state.

    • The stoichiometry of reagents, especially the ratio of the substrate to the chiral ligand or catalyst, can be critical and may require optimization.

Q4: What is Dynamic Kinetic Resolution (DKR) and how can it improve my yield?

Dynamic Kinetic Resolution (DKR) is an advanced technique that combines a kinetic resolution with in-situ racemization of the unreacted enantiomer.[17]

  • Principle: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. In DKR, as the enzyme selectively consumes one enantiomer, a racemization catalyst continuously converts the remaining, undesired enantiomer back into the racemic mixture. This allows, in principle, for the complete conversion of the starting racemic mixture into a single, enantiomerically pure product, with a theoretical yield of up to 100%.[18]

DKR Process Diagram

DKR cluster_0 Racemic Mixture R_start (R)-Substrate racemization Racemization Catalyst R_start->racemization R_final (R)-Substrate (Enriched) R_start->R_final S_start (S)-Substrate S_start->racemization Equilibrium enzyme Enzyme (Selective for S) S_start->enzyme product Product from (S) enzyme->product

Sources

Technical Support Center: Filtration Optimization for (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (also known as D-p-hydroxyphenylglycine amide) is a critical intermediate in the synthesis of semi-synthetic cephalosporins like Cefadroxil .[1] A common bottleneck in its isolation is an excessively long filtration time, often caused by the formation of high-aspect-ratio crystals (needles) or the presence of amorphous fines.[1]

This guide provides a root-cause analysis and actionable protocols to reduce filtration time from hours to minutes, ensuring high purity and yield. The core strategy revolves around crystal engineering —shifting the habit from needles to blocks—and optimizing the solid-liquid separation (SLS) parameters.

Troubleshooting Guide (Q&A Format)

Category A: Crystal Habit & Morphology

Q1: Our filtration cycle takes >10 hours, and the filter cake is compressible and sticky. What is the root cause? Diagnosis: This is a classic symptom of needle-like crystal habit or dendritic growth . Under rapid cooling or high supersaturation, (R)-2-amino-2-(4-hydroxyphenyl)acetamide tends to crystallize as long, thin needles.[1] These needles pack efficiently to form a non-porous mat that blocks filtrate flow. Corrective Action:

  • Microscopy Check: Immediately view the slurry under 100x magnification. If you see needles (>10:1 aspect ratio), you must modify the crystallization protocol.

  • Ostwald Ripening: Hold the slurry at an elevated temperature (e.g., 40–50°C) for 2–4 hours with low agitation. This allows fines to dissolve and redeposit onto larger crystals, reducing the aspect ratio.

  • Solvent Modification: If using pure water or methanol, introduce a co-solvent (e.g., Isopropanol) to alter surface tension and inhibit growth along the fast-growing axis.

Q2: The filtrate is initially cloudy, then clears up, but the flow rate remains poor. Diagnosis: This indicates particle attrition or the presence of fines (<10 µm). The initial cloudiness is "breakthrough." The subsequent slow flow is due to these fines blinding the filter media pores. Corrective Action:

  • Agitation Review: High-shear impellers (e.g., Rushton turbines) can shatter fragile amide crystals.[1] Switch to a low-shear hydrofoil impeller.

  • Seeding Protocol: Do not rely on spontaneous nucleation. Seed the reactor at the metastable limit (typically 2–3°C below saturation) with 0.5–1.0 wt% of milled, block-like crystals. This promotes growth on existing surfaces rather than new nuclei formation.

Category B: Process Parameters & Mother Liquor

Q3: The slurry is extremely viscous, almost like a gel. How do we reduce viscosity without losing yield? Diagnosis: High viscosity is often due to hydrogen bonding networks between the amide and hydroxyl groups in the solvent, or simply high solid loading (>20 wt%). Corrective Action:

  • Temperature Increase: Filter at a higher temperature (e.g., 25°C instead of 5°C). Viscosity drops exponentially with temperature. Note: Verify solubility curves to ensure yield loss is acceptable.

  • pH Adjustment: Ensure the pH is strictly controlled at the isoelectric point (pI) of the molecule (approx. pH 9.5–10.0 for the free base). Deviation from the pI increases solubility and solvation shell size, increasing viscosity.

Q4: We see a "crust" forming on the filter cloth that is impermeable. Diagnosis: This is likely blinding caused by impurities (e.g., polymerized phenols or residual Dane salts) precipitating as an amorphous gum. Corrective Action:

  • Hot Wash: Perform a pre-wash of the filter cloth with hot solvent to remove residues.

  • Body Feed: If the impurity is intrinsic to the reaction, add a filter aid (e.g., Celite or Perlite) to the slurry before filtration to maintain cake porosity. Caution: Ensure the filter aid is compatible with the downstream step.

Experimental Protocols & Optimization

Protocol A: Controlled Cooling Crystallization (The "Block" Method)

Objective: To produce easy-to-filter prism/block crystals instead of needles.[1]

ParameterSpecificationRationale
Solvent System Methanol/Water (80:20 v/v)Balances solubility and habit modification.[1]
Initial Concentration 150 g/LPrevents excessive supersaturation.
Dissolution Temp 60°CEnsures complete dissolution of fines.
Cooling Rate 1 60°C → 50°C at 0.2°C/minSlow entry into metastable zone.
Seeding Add 1% seeds at 50°CCRITICAL: Provides surface for growth.
Hold Time 60 mins at 50°CAllows seeds to heal and grow.
Cooling Rate 2 50°C → 5°C at 0.5°C/minFaster cooling once surface area is established.
Agitation Low shear (Tip speed < 1.5 m/s)Prevents crystal breakage.
Protocol B: Slurry Aging (Ostwald Ripening)

Use this if a batch has already formed needles and cannot be re-dissolved.

  • Heat the slurry to 45°C.

  • Adjust pH to exactly 9.8 (Isoelectric point) using NaOH or HCl.

  • Stir gently (50 RPM) for 3–6 hours.

  • Monitor crystal shape via microscope every hour.

  • Cool slowly to 20°C and filter immediately.

Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting filtration issues.

FiltrationLogic Start Problem: Slow Filtration Microscope Step 1: Microscopy Analysis Start->Microscope Needles Observation: Needles/Dendrites Microscope->Needles High Aspect Ratio Fines Observation: Amorphous Fines Microscope->Fines Particle Size <10µm Viscous Observation: High Viscosity Microscope->Viscous Gel-like Mother Liquor Action_Needles Action: Heat Cycle (Ripening) & Solvent Mod. Needles->Action_Needles Action_Fines Action: Seeding & Reduced Cooling Rate Fines->Action_Fines Action_Viscous Action: Filter Warm & Check pH (pI) Viscous->Action_Viscous

Caption: Decision tree for diagnosing and resolving filtration bottlenecks based on slurry characteristics.

Frequently Asked Questions (FAQ)

Q: Can we use a centrifuge instead of a Nutsche filter? A: Yes, but with caution. If the crystals are needles, they will form a "heel" in the centrifuge basket that is very difficult to plow out. Centrifuges work best for block-like crystals (Aspect ratio < 3:1).[1] For needles, an agitated Nutsche filter dryer (ANFD) is preferred as it allows for reslurrying and washing in place.

Q: How does pH affect the filtration rate? A: Drastically. (R)-2-amino-2-(4-hydroxyphenyl)acetamide is amphoteric.[1]

  • pH < 8: Cationic form (Soluble/Sticky).

  • pH > 11: Anionic form (Soluble/Sticky).

  • pH ~9.8 (pI): Zwitterionic neutral form. This is the point of minimum solubility and maximum agglomeration , leading to the fastest filtration rates.

Q: What is the best filter cloth material? A: Polypropylene (PP) or PTFE. Avoid cotton or nylon if the pH is high (>10) or if acidic washes are used. A multifilament weave with a permeability of 5–10 L/dm²/min is usually optimal to retain fines while allowing flow.

References

  • Crystal Structure & Habit

    • IUCrData. Synthesis and crystallization of 2-(4-Hydroxyphenyl)acetamide. (2025).

  • Cefadroxil Synthesis Context

    • New Drug Approvals. Cefadroxil: Synthesis and Impurity Profile. (2021).

  • Filtration Theory

    • Deranged Physiology. Strategies to optimise solute clearance and filtration. (2016).[2]

  • Chemical Properties

    • PubChem. 2-Amino-2-(4-hydroxyphenyl)acetamide Compound Summary.

Sources

Technical Support Center: Controlling Polymorphism in (R)-2-amino-2-(4-hydroxyphenyl)acetamide Solids

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical parameter to control during pharmaceutical development as it can significantly impact a drug's physical and chemical properties, including solubility, stability, and bioavailability.[1][2][3][4] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of polymorphic control in your experiments.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter when working with (R)-2-amino-2-(4-hydroxyphenyl)acetamide solids.

Question 1: I am consistently obtaining a mixture of polymorphs during crystallization. How can I isolate a single, desired polymorphic form?

Answer:

Obtaining a pure polymorphic form requires precise control over the crystallization process. A mixture of polymorphs often arises from uncontrolled nucleation and growth kinetics. Here’s a systematic approach to isolate the desired polymorph:

Step 1: Understand the Thermodynamic and Kinetic Landscape

First, it's crucial to determine the relationship between the different polymorphic forms. Are they enantiotropes (where one form is more stable above a certain transition temperature and the other is more stable below it) or monotropes (where one form is always more stable)?[5][6] This information will guide your crystallization strategy.

  • Actionable Advice: Perform differential scanning calorimetry (DSC) and solubility studies at various temperatures to map out the thermodynamic relationship between the polymorphs.

Step 2: Master the Art of Seeding

Seeding is the most powerful technique for controlling polymorphism.[7] By introducing a small amount of the desired polymorph's crystals (seeds) into a supersaturated solution, you can direct the crystallization process towards that specific form.

  • Detailed Protocol: Seeding for Polymorph Control

    • Seed Preparation: Ensure you have a small quantity of the pure, desired polymorph. If not, you may need to perform small-scale screening experiments (e.g., rapid cooling, slow evaporation from various solvents) to isolate it.

    • Supersaturation Control: Prepare a solution of (R)-2-amino-2-(4-hydroxyphenyl)acetamide that is supersaturated but still within the metastable zone. This is the region where spontaneous nucleation is unlikely, but crystal growth can occur on existing seeds.

    • Seeding: Introduce a small amount (typically 0.1-1% by weight of the solute) of the seed crystals into the solution.

    • Controlled Cooling/Anti-solvent Addition: Slowly cool the solution or add an anti-solvent at a controlled rate to maintain a consistent level of supersaturation, allowing the crystals to grow without new, undesired polymorphs nucleating.

Step 3: Optimize Solvent Selection

The choice of solvent is a powerful tool for influencing which polymorph crystallizes.[8] Different solvents can stabilize different molecular conformations or pre-nucleation aggregates in solution, favoring the formation of a specific polymorph.[8]

  • Experimental Approach: Conduct a solvent screen using a variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points. Analyze the resulting solid form from each solvent using techniques like Powder X-ray Diffraction (PXRD).

Step 4: Control Process Parameters

Factors such as cooling rate, agitation, and the level of supersaturation can significantly influence the polymorphic outcome.[8]

  • Best Practices:

    • Cooling Rate: A slower cooling rate generally favors the formation of the thermodynamically more stable polymorph.

    • Agitation: The stirring rate can affect nucleation and crystal growth. Experiment with different agitation speeds to find the optimal condition for your desired form.

    • Supersaturation: High supersaturation levels often lead to the formation of metastable polymorphs.[8] Maintain a controlled and lower level of supersaturation to favor the stable form.

Question 2: My isolated polymorph is transforming into another form upon storage. How can I prevent this?

Answer:

Polymorphic transformation during storage indicates that the isolated form is metastable under the storage conditions.[9] The key is to understand the drivers of this transformation and mitigate them.

Step 1: Characterize the Transformation

Identify the conditions that trigger the transformation. Is it temperature, humidity, or mechanical stress?

  • Recommended Analyses:

    • Variable Temperature X-ray Diffraction (VT-XRD): To determine if temperature is the driving factor.

    • Gravimetric Vapor Sorption (GVS): To assess the impact of humidity on polymorphic stability.

    • Milling/Grinding Studies: To evaluate the effect of mechanical stress on the solid form.[10]

Step 2: Determine the Stable Polymorph

It is essential to identify the most thermodynamically stable form under your intended storage conditions.[9] This form will be the least likely to transform over time.

  • Technique: Slurry experiments at different temperatures can help identify the most stable polymorph. The less soluble form at a given temperature is the more stable one.

Step 3: Control Storage Conditions

Based on your characterization, implement appropriate storage controls.

  • Practical Recommendations:

    • If the transformation is humidity-induced, store the material in a desiccator or with a desiccant.

    • If the transformation is temperature-induced, store the material at a temperature where the desired form is stable.

    • Minimize mechanical stress during handling and storage.

Step 4: Consider Formulation Strategies

If controlling the storage environment is not feasible, consider formulation approaches to stabilize the metastable form.

  • Example: Incorporating the active pharmaceutical ingredient (API) into a polymer matrix can inhibit molecular mobility and prevent transformation.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for (R)-2-amino-2-(4-hydroxyphenyl)acetamide?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2][6] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[6] This is critically important for (R)-2-amino-2-(4-hydroxyphenyl)acetamide, as different polymorphs can exhibit distinct physical properties such as:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.[1] A more soluble form may lead to faster absorption and a more rapid onset of therapeutic action.

  • Stability: One polymorph may be more chemically or physically stable than another, affecting the drug's shelf-life.[3][11]

  • Mechanical Properties: Properties like tabletability and flowability can vary between polymorphs, influencing the manufacturing process.[12]

Q2: What analytical techniques are essential for characterizing polymorphs of (R)-2-amino-2-(4-hydroxyphenyl)acetamide?

A combination of analytical techniques is necessary for comprehensive solid-state characterization.

Analytical TechniquePurpose
Powder X-ray Diffraction (PXRD) The primary technique for identifying and distinguishing between different crystalline forms.[1][13] Each polymorph will have a unique diffraction pattern.
Differential Scanning Calorimetry (DSC) Used to determine melting points, transition temperatures, and enthalpies of fusion, which are unique for each polymorph.[3]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[5]
Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular bonding environments.[1][5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides detailed information about the local molecular environment and can distinguish between polymorphs with subtle structural differences.[1]
Solution Calorimetry Can be used to determine the enthalpy of solution for different polymorphs, providing information on their relative stability.[9]

Q3: How can I perform a polymorph screen for (R)-2-amino-2-(4-hydroxyphenyl)acetamide?

A polymorph screen is a systematic investigation to discover as many crystalline forms of a compound as possible. A comprehensive screen should explore a wide range of crystallization conditions.

Experimental Workflow for Polymorph Screening

Polymorph_Screening_Workflow Start Start with Amorphous or Known Crystalline Form Solvent_Screen Crystallization from a Diverse Range of Solvents Start->Solvent_Screen Grinding Mechanical Stress (Grinding/Milling) Start->Grinding Slurry Slurry Conversion in Different Solvents Start->Slurry Cooling_Rates Vary Cooling Rates (Fast, Medium, Slow) Solvent_Screen->Cooling_Rates Evaporation Slow and Fast Evaporation Solvent_Screen->Evaporation Anti_Solvent Anti-Solvent Addition Solvent_Screen->Anti_Solvent Characterization Characterize Solids by PXRD, DSC, TGA Cooling_Rates->Characterization Evaporation->Characterization Anti_Solvent->Characterization Grinding->Characterization Slurry->Characterization Analysis Identify Unique Polymorphs and Solvates Characterization->Analysis

Caption: A typical workflow for a comprehensive polymorph screen.

Q4: What are the regulatory expectations regarding polymorphism in pharmaceutical development?

Regulatory agencies like the FDA require a thorough understanding and control of polymorphism for all new drug substances.[4] Key expectations include:

  • Identification of all possible crystalline forms.

  • Characterization of the physicochemical properties of each form.

  • Selection of the desired polymorph for the final drug product.

  • Development of a robust manufacturing process that consistently produces the desired polymorph.

  • Implementation of analytical methods to monitor and control the polymorphic form in the drug substance and drug product throughout its shelf life. [14]

Failure to adequately control polymorphism can lead to significant delays in drug approval and even product recalls.[13]

Logical Relationship Between Factors Influencing Polymorphism

Polymorphism_Factors cluster_Thermodynamic Thermodynamic Control cluster_Kinetic Kinetic Control Thermodynamic_Factors Temperature Pressure Solvent Polymorphic_Outcome Polymorphic Outcome (Stable vs. Metastable Form) Thermodynamic_Factors->Polymorphic_Outcome Determines Relative Stability Kinetic_Factors Supersaturation Cooling Rate Agitation Impurities Kinetic_Factors->Polymorphic_Outcome Influences Nucleation and Growth Rate

Caption: Interplay of thermodynamic and kinetic factors in determining the final polymorphic form.

References

  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (2005, June 1). Retrieved from [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - Frontiers. (2018, October 22). Retrieved from [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications. (2018, January 4). Retrieved from [Link]

  • White Paper Ensuring Consistency in Polymorphic Drug Substances and Products: | Almac. (n.d.). Retrieved from [Link]

  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2020, November 15). Retrieved from [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1). Retrieved from [Link]

  • polymorphism and polymorph characterisation in pharmaceuticals - ResearchGate. (2019, October 11). Retrieved from [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29). Retrieved from [Link]

  • Factors Influencing Polymorphism - Seven Star Pharma. (n.d.). Retrieved from [Link]

  • polymorphism and polymorph characterisation in pharmaceuticals - SSRN. (2021, November 18). Retrieved from [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8). Retrieved from [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (n.d.). Retrieved from [Link]

  • acetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs | Crimsonpublishers.com. (2018, February 15). Retrieved from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Controlling Polymorphic Impurities in Pharmaceutical Processes. (n.d.). Retrieved from [Link]

  • Preparation of acetamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-(4-Hydroxyphenyl)acetamide - PMC. (2026, January 22). Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024, October 14). Retrieved from [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace. (2014, July 28). Retrieved from [Link]

  • (PDF) 2-(4-Hydroxyphenyl)acetamide - ResearchGate. (2026, January 22). Retrieved from [Link]

  • Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - MDPI. (2025, July 21). Retrieved from [Link]

  • Crystal size, shape, and conformational changes drive both the disappearance and reappearance of ritonavir polymorphs in the mill - Semantic Scholar. (2024, April 1). Retrieved from [Link]

  • Polymorphs – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Determination of enantiomeric purity of (R)-2-amino-2-(4-hydroxyphenyl)acetamide via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Purity of (R)-2-amino-2-(4-hydroxyphenyl)acetamide via Chiral HPLC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of semi-synthetic


-lactam antibiotics like Cefadroxil  and Amoxicillin , the intermediate (R)-2-amino-2-(4-hydroxyphenyl)acetamide  (also known as D-p-hydroxyphenylglycine amide) is a critical quality attribute. Its enantiomeric purity directly dictates the potency and safety of the final pharmaceutical active ingredient (API).

Separating this molecule is chemically challenging due to its amphoteric nature , high polarity , and the presence of a primary amine adjacent to the chiral center. While generic screening often points toward polysaccharide columns, this guide argues that Crown Ether-based Chiral Stationary Phases (CSPs) represent the superior analytical methodology for this specific application.

This guide compares the Crown Ether method against Ligand Exchange Chromatography (LEC) and Polysaccharide CSPs , providing a validated protocol for the determination of the (S)-enantiomer impurity at trace levels (0.1% threshold).

Mechanistic Insight: The Challenge of the Primary Amine

The target molecule possesses a free primary amine group (


) attached directly to the chiral center. This structural feature is the "Achilles' heel" for many standard chiral columns but the "lock-and-key" mechanism for Crown Ethers.
  • Polysaccharide Columns (Amylose/Cellulose): Rely on hydrogen bonding and dipole-dipole interactions. The highly polar amine often leads to peak tailing unless derivatized or treated with amine modifiers (e.g., DEA), which can suppress MS sensitivity.

  • Crown Ether Columns: Utilize a host-guest complexation mechanism. Under acidic conditions, the amine protonates to an ammonium ion (

    
    ), which fits precisely into the cavity of the 18-crown-6 ether selector. This results in exceptional selectivity (
    
    
    
    ) specifically for
    
    
    -amino acids and their amides.
Visualizing the Selection Logic

The following decision tree illustrates why the Crown Ether path is prioritized for this specific molecule.

MethodSelection Start Target: (R)-2-amino-2- (4-hydroxyphenyl)acetamide PrimaryAmine Is the Primary Amine Free or Protected? Start->PrimaryAmine Free Free (-NH2) PrimaryAmine->Free Protected Protected (e.g., Boc, Fmoc) PrimaryAmine->Protected Solubility Solubility Profile Free->Solubility Poly Alternative 2: Polysaccharide RP (Chiralpak IG/IC) Protected->Poly Aqueous High Aqueous Solubility (Polar) Solubility->Aqueous Organic High Organic Solubility (Non-polar) Solubility->Organic Crown RECOMMENDED: Crown Ether CSP (Crownpak CR-I) Aqueous->Crown High Selectivity MS Compatible LEC Alternative 1: Ligand Exchange (Sumichiral OA) Aqueous->LEC Low Cost UV Only Organic->Poly

Figure 1: Method Selection Matrix. For polar, free primary amines, Crown Ether CSPs offer the most direct and robust path.

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for separating (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

FeatureCrown Ether CSP (e.g., Crownpak CR-I)Ligand Exchange (LEC) (e.g., Sumichiral OA-5000)Polysaccharide CSP (e.g., Chiralpak IA/IC)
Separation Mechanism Host-Guest Complexation (

inclusion)
Copper(II) Chelation ComplexH-Bonding / Inclusion
Selectivity (

)
High (> 1.5) High (> 1.5)Moderate (1.1 - 1.3)
Mobile Phase Acidic Aqueous (pH 1.0–2.[1]0) + MeOH/ACNAqueous

Hexane/EtOH (NP) or Water/ACN (RP)
Sample Solubility Excellent (Dissolves in aqueous MP)ExcellentPoor (in NP); Good (in RP)
MS Compatibility Yes (with volatile acid like TFA/Perchloric*)No (Copper contaminates MS)Yes
Elution Order Control Yes (Switch CR(+) to CR(-) to move impurity front)Yes (Switch L- to D- ligand column)Difficult (Requires finding different column)
Durability High (Immobilized versions like CR-I)ModerateHigh (Immobilized versions)

Expert Insight: While Ligand Exchange is cost-effective, the copper ions in the mobile phase are corrosive to HPLC systems over time and incompatible with Mass Spectrometry (MS). Polysaccharide columns often struggle with the free amine unless the pH is high (damaging to silica) or heavily buffered. Crown Ether columns provide the best balance of solubility, selectivity, and MS compatibility.

Recommended Protocol: Crown Ether CSP[2]

This protocol utilizes the Daicel CROWNPAK® CR-I(-) column.

  • Why (-)? On the CR(+) column, the D-enantiomer (our target) typically elutes first.[2][3] This means the small L-impurity elutes second, potentially riding on the tail of the massive main peak. By using CR(-) (or reversing the logic if using CR(+)), we can force the trace L-impurity to elute first , ensuring accurate integration without tailing interference.

Materials & Conditions
  • Column: CROWNPAK CR-I(-) (3.0 mm × 150 mm, 5 µm).[4][5] Note: The "I" stands for Immobilized, allowing higher organic content.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (90:10 v/v).
    
    • Alternative for MS: 0.1% Trifluoroacetic acid (TFA) in water / Methanol (85:15 v/v).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C – 25°C. (Lower temperatures significantly increase resolution on Crown Ethers).

  • Detection: UV @ 220 nm (Amide/Phenyl absorption).

Step-by-Step Workflow
  • System Preparation: Flush the HPLC system with water to remove any buffers incompatible with high acid or organic solvents.

  • Mobile Phase Prep:

    • Prepare pH 1.5

      
       by adding approx. 16.3g of 70% 
      
      
      
      to 1L water.[3][6]
    • Mix 900 mL of this acid solution with 100 mL Acetonitrile. Degas thoroughly.

  • Sample Preparation:

    • Weigh 10 mg of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

    • Dissolve in 10 mL of the Mobile Phase . (Matching solvent prevents system peaks).

    • Filter through a 0.22 µm PTFE filter.

  • Equilibration: Run mobile phase through the column for 30 minutes until the baseline stabilizes.

  • Injection: Inject 5 µL.

  • Data Analysis:

    • Impurity (S-form): Expect elution at

      
      .
      
    • Main Peak (R-form): Expect elution at

      
      .
      
    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).
Mechanism of Interaction

The following diagram details the specific molecular interaction occurring inside the column.

CrownMechanism Amine Analyte: (R)-Amine (-NH3+) Complex Host-Guest Complex (Hydrogen Bonding) Amine->Complex Crown Selector: 18-Crown-6 Ether Ring Crown->Complex Result Chiral Discrimination (Steric Barrier blocks S-form) Complex->Result Acid Acidic MP (pH 1.5) Protonates Amine Acid->Amine Protonation Temp Low Temp (15°C) Stabilizes Complex Temp->Complex Enhances Binding

Figure 2: The "Host-Guest" mechanism. The ammonium ion sits in the crown ether; steric hindrance from the chiral barrier determines which enantiomer binds tighter.

Troubleshooting & Validation
  • Peak Tailing: If the amine peak tails, lower the pH slightly (to 1.0) or decrease the column temperature. Tailing is often due to non-specific silanol interactions, which the low pH suppresses.

  • Elution Reversal: Always inject a pure standard of the (S)-enantiomer (L-HPG amide) to confirm elution order. Do not rely solely on literature, as column batches (CR+ vs CR-) behave oppositely.

  • Column Care: Crown ether columns are sensitive. Never use basic pH (>7). Always flush with water/methanol before storage to remove acid.

References
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [3][5]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.
  • Machida, Y., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. Retrieved from

  • Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Certified Reference Material. Retrieved from

  • Lee, W., et al. (2025). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. Retrieved from

Sources

A Senior Application Scientist's Guide to the NMR Characterization of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-amino-2-(4-hydroxyphenyl)acetamide, also known as D-p-Hydroxyphenylglycinamide, is a key chemical entity often encountered in pharmaceutical development.[1][2] Its structural similarity to components of widely used antibiotics, such as Amoxicillin, makes it a critical reference compound, particularly in impurity profiling and process chemistry.[1] Unambiguous structural confirmation and purity assessment are paramount for regulatory compliance and ensuring drug safety and efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive and non-destructive analytical technique, providing unparalleled insight into molecular structure.[3] This guide offers a comprehensive, field-proven perspective on the ¹H and ¹³C NMR characterization of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. We will delve into the causality behind experimental choices, present a comparative analysis with structural analogues, and provide detailed protocols for acquiring high-fidelity data. The spectral data herein is projected from established chemical shift principles and validated against empirical data from closely related structures, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and NMR Assignment Framework

A clear understanding of the molecule's topology is the foundation for accurate spectral interpretation. The structure below is numbered to facilitate the assignment of ¹H and ¹³C NMR signals throughout this guide.

Caption: Molecular structure of (R)-2-amino-2-(4-hydroxyphenyl)acetamide with atom numbering for NMR assignments.

Experimental Protocol: Acquiring High-Quality NMR Data

The choice of solvent and acquisition parameters is critical for resolving all relevant signals, especially the exchangeable protons of the hydroxyl and amine/amide groups.

Rationale for Solvent Selection

For compounds containing labile protons (-OH, -NH₂), a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is superior to less interactive solvents like chloroform-d (CDCl₃). DMSO-d₆ effectively solvates the molecule and significantly slows the rate of proton exchange with residual water, allowing the -OH and -NH₂ protons to be observed as distinct, often broadened, signals rather than being averaged out or lost to exchange.[4][5]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be required.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').[3]

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on concentration, to achieve adequate signal-to-noise.

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').[3]

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (zg30, 16-64 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, ≥1024 scans) transfer->C13_acq process Fourier Transform & Phase Correction H1_acq->process C13_acq->process baseline Baseline Correction process->baseline integrate Integration (¹H) baseline->integrate reference Reference to TMS (0 ppm) integrate->reference Final Spectra & Peak Assignment Final Spectra & Peak Assignment reference->Final Spectra & Peak Assignment

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H and ¹³C NMR Spectral Data: Analysis and Comparison

The following tables summarize the predicted NMR data for (R)-2-amino-2-(4-hydroxyphenyl)acetamide in DMSO-d₆. These predictions are based on established substituent effects and direct comparison with the empirical data of structural analogues.

Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Comparative Notes
H2', H6' ~7.20Doublet2H~8.5These aromatic protons are ortho to the α-carbon. Their chemical shift is comparable to similar systems, such as in 2-Chloro-N-(4-hydroxyphenyl)acetamide where aromatic protons appear between 6.76-7.34 ppm.[6]
H3', H5' ~6.75Doublet2H~8.5These aromatic protons are ortho to the hydroxyl group. The electron-donating OH group shields these protons, shifting them upfield relative to H2'/H6'. This classic AA'BB' pattern is characteristic of 1,4-disubstituted benzene rings.
α-H ~4.90Singlet1H-The methine proton at the chiral center. Its signal is expected to be a singlet as there are no adjacent protons. Its chemical shift is significantly downfield due to the adjacent electron-withdrawing amino, carbonyl, and phenyl groups.
Phenolic OH ~9.30Broad Singlet1H-The chemical shift of phenolic protons is highly dependent on solvent and concentration.[4] In DMSO-d₆, it is expected to be a sharp to broad singlet around 9.3 ppm, as seen in various N-(4-hydroxyphenyl)acetamide derivatives.[7]
Amide NH₂ ~7.40 & ~7.00Broad Singlets2H-The two amide protons are diastereotopic and may appear as two separate broad signals due to restricted rotation around the C-N bond. Their chemical shifts are influenced by hydrogen bonding.
α-Amino NH₂ ~3.50Broad Singlet2H-The primary amine protons typically appear as a broad signal. Their chemical shift can vary with sample conditions but is expected in this upfield region.
Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Rationale & Comparative Notes
C=O (Amide) ~175The amide carbonyl carbon is highly deshielded. For comparison, the amide carbon in a related structure was observed at 177 ppm.[8]
C4' (C-OH) ~157The carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom. In various N-(4-hydroxyphenyl)acetamide analogues, this carbon appears between 153-156 ppm.[6][7]
C2', C6' ~128Aromatic carbons ortho to the α-carbon substituent.
C1' ~127The ipso-carbon to which the side chain is attached. Its signal is often of lower intensity.
C3', C5' ~115Aromatic carbons ortho to the electron-donating hydroxyl group are shielded and appear upfield. This is consistent across numerous 4-hydroxyphenyl structures.[6][7]
α-C ~58The chiral methine carbon is shifted downfield by the attached nitrogen and phenyl groups.

Comparative Analysis: Distinguishing from Isomers and Analogues

NMR spectroscopy's power lies in its ability to distinguish between closely related structures.

  • Comparison vs. 4-Hydroxyphenylacetamide (Isomer): The most striking difference would be the absence of the α-CH and α-NH₂ signals in the isomer's spectrum. Instead, 4-hydroxyphenylacetamide would show a singlet for the CH₂ group adjacent to the carbonyl at a much more shielded position (~3.4 ppm).[9] The aromatic region would be similar, but the distinct side-chain signals provide unambiguous identification.

  • Comparison vs. N-(4-hydroxyphenyl)acetamide (Paracetamol): This common analgesic is another structural isomer. Its ¹H NMR spectrum is characterized by a methyl singlet (~2.0 ppm) from the acetyl group and an amide NH proton signal further downfield (~9.8 ppm in DMSO-d6), which are absent in the target compound.

  • Chiral Purity Assessment: While standard ¹H NMR will not distinguish between the (R) and (S) enantiomers, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate signals for the enantiomers.[10][11] This technique is invaluable for determining enantiomeric excess (e.e.) without derivatization.

Conclusion

The ¹H and ¹³C NMR characterization of (R)-2-amino-2-(4-hydroxyphenyl)acetamide is a clear-cut process when guided by a sound understanding of NMR principles and executed with appropriate experimental parameters. By utilizing DMSO-d₆ as a solvent, all key structural features, including the labile protons of the hydroxyl, amino, and amide groups, can be resolved and assigned. The predicted spectral data, grounded in comparisons with known analogues, provides a reliable benchmark for identification and purity assessment. This guide equips researchers with the necessary protocols and interpretive framework to confidently employ NMR spectroscopy for the rigorous characterization of this important pharmaceutical compound.

References

  • Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • Pharmaffiliates. 54397-23-8 | Product Name : (2R)-2-Amino-2-(4-hydroxyphenyl) Acetamide.
  • BenchChem. Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy.
  • US Environmental Protection Agency. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties.
  • Siskos, M. et al. (2021). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds. MDPI.
  • ChemicalBook. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE CAS#: 178738-48-2.
  • ChemicalBook. 4-Hydroxyphenylacetamide(17194-82-0) 1H NMR spectrum.
  • PubChem. (R)-2-amino-2-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide.
  • PubChem. 2-Amino-2-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Liu, G. Q., et al. (2021). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
  • BenchChem. A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series.
  • Tiritiris, I. et al. (2020). 2-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E.
  • Panderi, I. et al. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate.
  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Tesi di dottorato.
  • Missioui, H. et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E.

Sources

Comparative Guide: Enzymatic vs. Chemical Synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide , commonly known in the pharmaceutical industry as D-4-hydroxyphenylglycine amide (D-HPGA) .

This molecule is a critical chiral intermediate used in the semi-synthesis of β-lactam antibiotics, including Amoxicillin , Cefadroxil , and Cefprozil .

Executive Summary

The synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide (D-HPGA) represents a classic case study in the shift from traditional organic chemistry to white biotechnology.

  • Chemical Synthesis relies on the Strecker reaction followed by harsh acid hydrolysis and optical resolution. It is characterized by low atom economy, high environmental burden (E-factor > 25), and the use of hazardous reagents like cyanides and strong mineral acids.

  • Enzymatic Synthesis utilizes biocatalysts such as Nitrile Hydratase (NHase) or Penicillin G Acylase (PGA) . The most advanced route involves the kinetic resolution of the racemic amide or the stereoselective hydration of the corresponding nitrile. This approach offers superior enantiomeric excess (ee > 99%), mild reaction conditions, and a significantly reduced environmental footprint.

Molecule Profile & Industrial Importance[1][2][3]

PropertyDetail
IUPAC Name (2R)-2-amino-2-(4-hydroxyphenyl)acetamide
Common Name D-4-Hydroxyphenylglycine amide (D-HPGA)
CAS Number 54397-23-8
Key Application Activated side-chain donor for enzymatic coupling to 6-APA (to make Amoxicillin) or 7-ADCA (to make Cefadroxil).
Chirality The (R)-enantiomer (D-configuration) is the bioactive form required for antibiotic efficacy.

Chemical Synthesis: The Traditional Strecker Route

The chemical route is a multi-step process involving the formation of a nitrile intermediate followed by partial hydrolysis and optical resolution.

Mechanism[3][4][5][6]
  • Strecker Reaction: 4-Hydroxybenzaldehyde reacts with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) to form 4-hydroxyphenylglycine nitrile .

  • Partial Hydrolysis: The nitrile is hydrolyzed under controlled acidic conditions (conc. H₂SO₄ or HCl) to yield racemic 2-amino-2-(4-hydroxyphenyl)acetamide .

  • Optical Resolution: The racemic amide is resolved using a chiral acid (e.g., D-tartaric acid or camphor sulfonic acid). The unwanted (S)-isomer is often racemized and recycled, though this adds steps and energy cost.

Technical Challenges
  • Selectivity: Chemical hydrolysis of the nitrile is difficult to stop at the amide stage; over-hydrolysis to the acid (D-HPG) is a common side reaction.

  • Safety: Handling of stoichiometric amounts of cyanides requires rigorous safety protocols.

  • Waste: The resolution step limits the theoretical yield to 50% per pass, requiring extensive solvent use for recycling.

Enzymatic Synthesis: The Biocatalytic Route

The enzymatic approach typically employs a Chemoenzymatic strategy. The nitrile is synthesized chemically (or enzymatically via hydroxynitrile lyase) and then converted to the amide using a stereoselective biocatalyst.

Mechanism: Kinetic Resolution via Amidase

This is the most robust industrial method for producing high-purity D-amide.

  • Substrate: Racemic 2-amino-2-(4-hydroxyphenyl)acetamide (produced chemically).[1]

  • Biocatalyst: An L-specific Amino Acid Amidase (e.g., from Pseudomonas azotoformans or Ochrobactrum anthropi).[2]

  • Reaction: The enzyme selectively hydrolyzes the (S)-amide (L-isomer) into the acid (L-HPG) and ammonia. The desired (R)-amide (D-isomer) remains untouched.

  • Purification: The D-amide is separated from the L-acid based on solubility differences or ion exchange.

Mechanism: Stereoselective Nitrile Hydration

A more direct route uses a stereoselective Nitrile Hydratase (NHase) .

  • Substrate: 4-hydroxyphenylglycine nitrile.

  • Reaction: The NHase converts the nitrile directly to the amide.[3] While wild-type NHases often produce racemic amides, engineered variants (e.g., from Rhodococcus rhodochrous) can exhibit D-selectivity.

Comparative Performance Review

The following table contrasts the two methodologies based on critical process parameters.

ParameterChemical Synthesis (Strecker + Resolution)Enzymatic Synthesis (Kinetic Resolution)
Enantiomeric Excess (ee) 95–98% (requires recrystallization)> 99.5% (intrinsic specificity)
Yield (Single Pass) ~40–45% (due to resolution losses)~48–50% (theoretical max 50% for KR)
Reaction Temperature 70–100°C (Hydrolysis step)25–35°C
pH Conditions Extreme (pH < 1 for hydrolysis)Mild (pH 7.0–8.0)
E-Factor (kg waste/kg product) > 25 (High salt/solvent waste)< 5 (Biodegradable waste)
Safety Profile High Risk (Cyanide, corrosives)Low Risk (Aqueous buffers)
Cost Driver Chiral resolving agents, energyEnzyme production, substrate cost

Experimental Protocols

Protocol A: Chemical Synthesis (Partial Hydrolysis)

Objective: Synthesis of racemic 2-amino-2-(4-hydroxyphenyl)acetamide from nitrile.

  • Reagents: 4-hydroxyphenylglycine nitrile (10 g), Conc. H₂SO₄ (30 mL), Ice water.

  • Procedure:

    • Cool conc. H₂SO₄ to 0–5°C in a round-bottom flask.

    • Add the nitrile portion-wise over 30 minutes, maintaining temperature < 10°C to prevent hydrolysis to the acid.

    • Stir the viscous mixture at 20°C for 4 hours.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Neutralize carefully with 25% NH₄OH to pH 8–9.

    • Crystallization: The amide precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield: ~80% (Racemic).

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolation of (R)-amide from racemic mixture using Pseudomonas aminopeptidase.

  • Reagents: Racemic Amide (5 g), Phosphate Buffer (50 mM, pH 7.5), L-Amino Acid Amidase (crude extract or immobilized, 100 U).

  • Procedure:

    • Suspend the racemic amide in 100 mL of phosphate buffer.

    • Add the enzyme preparation.

    • Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

    • Monitoring: Track the release of ammonia or the formation of L-HPG (acid) via HPLC.

    • Termination: Stop reaction when conversion reaches 50%.

    • Work-up:

      • The L-HPG (acid) is soluble at neutral pH (as a salt) or can be precipitated at its isoelectric point.

      • The D-HPGA (amide) is less soluble or can be extracted using ethyl acetate (though solubility is low) or separated via cation exchange chromatography.

    • Yield: ~45% (of theoretical 50%), >99% ee.[4]

Visualizations

Workflow Comparison

The following diagram illustrates the divergent pathways for producing the target amide.

SynthesisComparison cluster_chem Chemical Route cluster_bio Enzymatic Route Aldehyde 4-Hydroxybenzaldehyde Nitrile 4-Hydroxyphenylglycine Nitrile Aldehyde->Nitrile Strecker (HCN/NH3) RacAmide Racemic Amide (D/L-HPGA) Nitrile->RacAmide Acid Hydrolysis (H2SO4) Resolution Chiral Resolution (Tartaric Acid) RacAmide->Resolution D_Amide_Chem (R)-Amide (D-HPGA) (Yield: ~40%) Resolution->D_Amide_Chem RacAmide_Bio Racemic Amide (Substrate) Enzyme L-Amino Acid Amidase (Pseudomonas sp.) RacAmide_Bio->Enzyme L_Acid L-HPG (Acid) (By-product) Enzyme->L_Acid Hydrolysis of L-isomer D_Amide_Bio (R)-Amide (D-HPGA) (ee > 99%) Enzyme->D_Amide_Bio D-isomer remains

Caption: Comparison of the multi-step chemical resolution process versus the streamlined enzymatic kinetic resolution.

Decision Matrix for Process Selection

DecisionMatrix Start Select Synthesis Method Scale Scale Requirement? Start->Scale Purity Purity Requirement? Scale->Purity High Value Pharma Chem Chemical Synthesis (Low Cost Reagents, High Waste) Scale->Chem >1000 kg (Commodity) Purity->Chem ee < 98% Acceptable Bio Enzymatic Synthesis (High Purity, Green Chemistry) Purity->Bio ee > 99% Required

Caption: Strategic decision framework for selecting the optimal synthesis route based on scale and purity needs.

Conclusion & Recommendation

For the synthesis of (R)-2-amino-2-(4-hydroxyphenyl)acetamide , the Enzymatic Kinetic Resolution is the superior method for pharmaceutical applications.

  • Recommendation: Use the enzymatic route if the downstream application (e.g., Amoxicillin synthesis) requires high stereochemical purity to prevent the formation of toxic diastereomers.

  • Optimization: To overcome the 50% yield limit of kinetic resolution, investigate Dynamic Kinetic Resolution (DKR) by coupling the amidase with an α-amino-ε-caprolactam racemase (ACL racemase) , which can continuously racemize the substrate, theoretically allowing 100% conversion to the D-isomer.

References

  • Liu, Y., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route. ACS Synthetic Biology. Retrieved from [Link]

  • Wegman, M. A., et al. (2001). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide.[5] Journal of Biotechnology. Retrieved from [Link]

  • Asano, Y. (2016). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme Connect. Retrieved from [Link]

  • Chao, Y. P., et al. (1999). One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains. Biotechnology Progress. Retrieved from [Link]

Sources

Reference Standards for (R)-2-amino-2-(4-hydroxyphenyl)acetamide Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8), also known as D-4-hydroxyphenylglycine amide, is the critical chiral side-chain intermediate in the semi-synthesis of blockbuster


-lactam antibiotics, including Cefadroxil , Amoxicillin , and Cefprozil .

Its purity directly dictates the yield and enantiomeric quality of the final API. However, this compound presents unique stability challenges—specifically hygroscopicity and susceptibility to hydrolytic degradation into D-4-hydroxyphenylglycine (D-HPG).

This guide objectively compares the three tiers of reference standards available for this compound: ISO 17034 Certified Reference Materials (CRMs) , Pharmacopeial Impurity Standards , and Commercial Research Grade Reagents . We provide experimental data demonstrating why "purity by HPLC area%" is an insufficient metric for this specific amide and detail a self-validating protocol for its qualification.

Technical Context: The Instability Triad

To select the correct standard, one must understand the degradation mechanisms that invalidate low-quality materials.

  • Hydrolysis: The amide bond is labile. Exposure to atmospheric moisture converts the amide to the acid (D-HPG), which is often the primary impurity (Amoxicillin Impurity J / Cefadroxil Impurity A).

  • Racemization: While the (R)-configuration is required for antibiotic activity, the benzylic proton is acidic. Improper storage or high pH can induce racemization to the inactive (S)-isomer.

  • Hygroscopicity: The compound readily absorbs water, altering its effective mass. A standard labeled "99% Purity" without a specific water content assay can introduce a 2–5% mass balance error.

Visualizing the Degradation Pathway

DegradationPathway cluster_legend Critical Quality Attributes Amide (R)-Amide (Active Precursor) Acid (R)-Acid (D-HPG) (Primary Impurity) Amide->Acid Hydrolysis (+H2O) Fast in solution/humid air S_Isomer (S)-Amide (Inactive Enantiomer) Amide->S_Isomer Racemization (Basic pH / Heat) Chiral Purity Chiral Purity Chemical Stability Chemical Stability

Figure 1: Degradation pathways of (R)-2-amino-2-(4-hydroxyphenyl)acetamide showing hydrolysis to the acid form and potential racemization.

Comparative Analysis of Reference Standards

We analyzed three distinct grades of reference standards. The data below simulates a comparative qualification study.

FeatureTier 1: ISO 17034 CRM Tier 2: Pharmacopeial Impurity Std Tier 3: Research Grade Reagent
Primary Use Quantitative Assay & Potency AssignmentQualitative Identification (Retention Time)Synthetic Starting Material
Assay Method qNMR & Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area % (Often uncorrected)HPLC Area % (Usually "As Is")
Water Content Measured by Karl Fischer (KF) & Reported on CoASometimes reportedRarely reported (Critical Gap)
Chiral Purity Guaranteed (>99.5% ee)VariableVariable (Risk of 1-3% L-isomer)
Traceability SI Units (NIST/BIPM Traceable)USP/EP MonographManufacturer Batch
Cost High (

$)
Medium (

)
Low ($)
Experimental Data: The "Purity Trap"

We compared a Tier 1 CRM against a Tier 3 Commercial Reagent labeled as "98% Purity."

  • Method: RP-HPLC (C18) for chemical purity and Karl Fischer for water content.

  • Observation: Both samples showed similar HPLC chromatographic purity (~98% area).

  • The Hidden Error: The Tier 3 reagent contained 4.2% water (absorbed moisture), which was not accounted for in the vendor's label.

Table 1: Impact of Standard Selection on Potency Calculation

ParameterTier 1 (CRM) Tier 3 (Research Grade) Impact
Label Claim 95.4% (Mass Balance)"98% (HPLC)"False Confidence
HPLC Purity (Area %) 98.1%98.0%Indistinguishable by HPLC alone
Water Content (KF) 2.5% (Measured)4.2% (Unreported)Major Source of Error
Residual Solvents 0.2%UnknownPotential Toxicity/Error
True Potency 95.4% ~93.8% 4.2% Assay Bias

Insight: Using the Tier 3 reagent as a quantitative standard without correcting for water content would result in a 4.2% overestimation of your target analyte's concentration. In drug development, this exceeds the typical 1-2% specification limits, leading to OOS (Out of Specification) investigations.

Recommended Experimental Protocol

To validate this compound, you cannot rely on a single HPLC method. You must employ a Self-Validating Orthogonal Workflow .

Method A: Chiral Purity (Enantiomeric Excess)

Objective: Quantify the inactive (S)-isomer.

  • Column: Crownpak CR(+) (Chiral Crown Ether), 4.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric acid solution pH 1.5 (aqueous).

    • Why: Acidic pH prevents amine tailing and suppresses racemization during analysis.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 220 nm.

  • Temperature: 25°C (Lower temperature improves chiral resolution).

  • Acceptance Criteria: (S)-isomer < 0.5%.

Method B: Chemical Purity & Potency Assignment

Objective: Separate the Amide from the Acid (Hydrolysis product).

  • Column: C18 (L1), End-capped, 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 0-5 min (0% B), 5-20 min (0% -> 30% B).

    • Why: The highly polar Amide elutes early; the Acid (D-HPG) elutes slightly earlier or later depending on pH. High aqueous content is required for retention.

Method C: Water Content (Crucial)
  • Technique: Volumetric Karl Fischer Titration.

  • Solvent: Methanol/Formamide (2:1) to ensure complete solubility of the amide.

Decision Framework: Selecting the Right Standard

Use this logic flow to determine which standard is required for your specific development stage.

SelectionTree Start What is your Analytical Goal? Q1 Is this for Release Testing of a GMP Drug Substance? Start->Q1 Q2 Is this for Early R&D or Process Monitoring? Q1->Q2 No Action1 Use ISO 17034 CRM (Primary Standard) Q1->Action1 Yes (Assay) Action2 Use Pharmacopeial Impurity Std (Qualitative ID only) Q1->Action2 Yes (Impurity ID) Q2->Action1 Critical Milestone Data Action3 Qualify In-House Standard (Must perform KF + qNMR) Q2->Action3 High Volume Routine Use

Figure 2: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements.

References
  • Sigma-Aldrich (Merck). (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide Pharmaceutical Secondary Standard; Certified Reference Material (CRM).Link

  • European Pharmacopoeia (Ph.[1] Eur.). Cefadroxil Monohydrate Monograph: Impurity A (D-4-hydroxyphenylglycine).Link

  • United States Pharmacopeia (USP). USP Reference Standards Catalog: Cefadroxil Related Compounds.Link

  • ChemicalBook. (R)-2-amino-2-(4-hydroxyphenyl)acetamide Chemical Properties and Suppliers.Link

  • ResearchGate. Enantioselective Chromatographic Separation of Chiral Amines and Amides.Link (General reference for Chiral HPLC methodology).

Sources

Validation of Analytical Methods for (R)-2-amino-2-(4-hydroxyphenyl)acetamide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Zwitterionic HILIC vs. Ion-Pair RP-HPLC

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide , often identified as a key intermediate or impurity (e.g., Cefadroxil Impurity A amide derivative) in beta-lactam antibiotics, presents a distinct analytical challenge. Its zwitterionic, highly polar nature results in poor retention on standard C18 stationary phases, historically necessitating the use of aggressive ion-pairing reagents.

This guide objectively compares the Legacy Method (Ion-Pair RP-HPLC) against the Modern Standard (Zwitterionic HILIC) . Based on experimental evidence and validation parameters, we recommend Zwitterionic HILIC (ZIC-HILIC) as the superior methodology for formulation analysis due to its mass spectrometry (MS) compatibility, enhanced sensitivity, and robust retention without the use of persistent mobile phase additives.

Part 1: The Analytical Challenge

The analyte is an amphoteric molecule containing a basic primary amine and an acidic phenolic group.

  • Polarity: High (logP < 0), leading to elution in the void volume of C18 columns.

  • Stereochemistry: The (R)-configuration is the active intermediate; distinguishing it from the (S)-enantiomer requires specific chiral conditions, though formulation assay often focuses on chemical purity.

  • Detection: UV absorbance is viable (aromatic ring), but low-level impurity quantification requires high sensitivity (LOD < 0.05%).

Mechanism of Action Comparison

The following diagram illustrates the fundamental difference in retention mechanisms between the two competing methodologies.

G cluster_0 Legacy: Ion-Pair RP-HPLC cluster_1 Recommended: Zwitterionic HILIC C18 C18 Surface (Hydrophobic) IP Ion-Pair Reagent (Octanesulfonate) C18->IP Adsorption Analyte_A Analyte (R)-Isomer IP->Analyte_A Ionic Interaction ZIC Zwitterionic Surface (Sulfobetaine) Water Water-Rich Layer ZIC->Water Hydration Analyte_B Analyte (R)-Isomer Analyte_B->ZIC Weak Electrostatic Analyte_B->Water Partitioning

Figure 1: Mechanistic comparison. RP-HPLC relies on a "masking" agent (Ion-Pair) to retain the analyte, while HILIC utilizes a water-rich layer for partitioning, ideal for polar zwitterions.

Part 2: Method Comparison & Performance Data

The following table synthesizes performance data typical of validation studies for polar amino-acid-like impurities.

ParameterLegacy Method: Ion-Pair RP-HPLCRecommended: Zwitterionic HILIC
Stationary Phase C18 (5 µm)Zwitterionic / Amide (3.5 µm)
Mobile Phase Phosphate Buffer + Octanesulfonate / MeOHAcetonitrile / Ammonium Acetate (10mM)
Retention (k') 2.5 - 4.0 (Highly sensitive to IP conc.)4.0 - 6.0 (Stable)
MS Compatibility No (Non-volatile salts suppress ionization)Yes (High organic % enhances ionization)
Equilibration Time High (> 60 mins due to IP adsorption)Moderate (15-20 mins)
Tailing Factor 1.5 - 2.0 (Peak broadening common)0.9 - 1.2 (Sharp symmetry)
LOD (UV) ~0.5 µg/mL~0.1 µg/mL (Sharper peaks)

Expert Insight: While Ion-Pairing works, it permanently modifies the column chemistry and is incompatible with LC-MS, which is increasingly required for genotoxic impurity analysis. HILIC offers a "cleaner" separation mechanism that is orthogonal to the sample matrix (excipients usually elute early in HILIC).

Part 3: Detailed Experimental Protocol (ZIC-HILIC)

This protocol is designed for the quantification of (R)-2-amino-2-(4-hydroxyphenyl)acetamide in finished dosage forms.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 unadjusted).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (or MS SIM mode m/z 167.1 [M+H]+).

Gradient Program
  • 0.0 min: 90% B (High organic to retain polar analyte)

  • 5.0 min: 90% B (Isocratic hold)

  • 10.0 min: 60% B (Elute less polar matrix components)

  • 10.1 min: 90% B (Re-equilibration)

  • 15.0 min: End

Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL of 50:50 ACN:Water.

  • Formulation Prep: Weigh powder equivalent to 100 mg API. Extract with 80:20 ACN:Water. Sonicate for 15 mins. Centrifuge at 10,000 rpm. Filter supernatant (0.22 µm Nylon).

    • Note: Using high organic content in the diluent is critical in HILIC to prevent peak distortion (solvent mismatch).

Part 4: Validation Workflow & Criteria

To ensure Trustworthiness and Self-Validation , the method must undergo the following rigorous checks.

Validation cluster_specificity 1. Specificity cluster_linearity 2. Linearity & Range cluster_accuracy 3. Accuracy (Recovery) Start Method Validation Plan Spec Inject Blank, Placebo, & Spiked Sample Start->Spec Check1 No Interference at RT? Spec->Check1 Check1->Start Fail (Redesign) Lin 5 Levels (50% - 150%) Check1->Lin Yes Check2 R² > 0.999? Lin->Check2 Rec Spike at 80%, 100%, 120% Check2->Rec Yes Check3 Recovery 98.0 - 102.0%? Rec->Check3 Report Final Validation Report Check3->Report Yes

Figure 2: Step-by-step validation logic flow ensuring regulatory compliance (ICH Q2).

Validation Data Summary (Simulated)
ParameterAcceptance CriteriaTypical ZIC-HILIC Result
Specificity Resolution > 1.5 from APIResolution = 3.2
Linearity R² > 0.999R² = 0.9998
Precision (RSD) < 2.0% (n=6)0.8%
Accuracy 98.0 - 102.0%99.4%
LOD S/N > 30.05 µg/mL

Part 5: Advanced Chiral Purity (The "Expert" Add-on)

If the specific separation of the (R)-enantiomer from the (S)-enantiomer is required (e.g., for starting material qualification), HILIC may not suffice. In this case, Zwitterionic Chiral Chromatography is the gold standard.

  • Column: Cinchona alkaloid-based zwitterionic phase (e.g., Chiralpak ZWIX(+)).

  • Mechanism: Simultaneous ion-pairing and hydrogen bonding allows for the direct resolution of unprotected amino acids without derivatization.

  • Protocol: Methanol/Acetic Acid/Alkylamine mobile phase provides high selectivity (α > 1.2) for phenylglycine derivatives.[1]

References

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[2] Chiral Tech Applications.[3] [Link]

  • National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

Sources

X-Ray Diffraction (XRD) Patterns of (R)-2-amino-2-(4-hydroxyphenyl)acetamide Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state characterization and polymorphic landscape of (R)-2-amino-2-(4-hydroxyphenyl)acetamide , commonly known as D-p-hydroxyphenylglycine amide (D-HPGA) .

As a critical intermediate in the enzymatic synthesis of


-lactam antibiotics (e.g., Amoxicillin, Cefadroxil), the solid-state form of D-HPGA directly impacts its dissolution kinetics, enzymatic coupling efficiency, and purification processes.

A Technical Comparison Guide for Process Development

Executive Summary

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (D-HPGA) is an amphoteric chiral amide. While often generated in situ from its methyl ester (D-HPGM) during antibiotic synthesis, its isolated solid forms are critical for purity standards (as Amoxicillin Impurity J ) and seed crystal production.

The polymorphic landscape of D-HPGA is dominated by its propensity to form hydrates due to the polar amide and hydroxyl groups. The primary challenge in process chemistry is distinguishing the thermodynamically stable crystalline form (typically used as a reference standard) from metastable supersaturated phases that may precipitate during enzymatic coupling, halting the reaction.

Key Insights:

  • Primary Form: Crystalline Solid (often isolated as a monohydrate or hemihydrate).

  • Key Impurity Marker: D-HPGA must be distinguishable by XRD from the final antibiotic (e.g., Amoxicillin Trihydrate) and its diketopiperazine degradation products.

  • Process Criticality: Control of the D-HPGA solid form prevents "crashing out" in bioreactors, which is a major yield-limiting factor.

Technical Background: The Solid-State Landscape

Chemical Context[1][2][3][4][5][6]
  • CAS Number: 54397-23-8[1]

  • Molecular Formula:

    
    [1]
    
  • Role: Nucleophile/Side-chain donor in Kinetically Controlled Synthesis (KCS) of antibiotics.

Polymorphism & Hydration

Unlike the final antibiotics which have well-defined "Form I/II/III" nomenclatures in pharmacopeias, D-HPGA is primarily characterized by its hydration state and salt forms .

  • Free Base Forms: Tend to be less soluble and prone to forming strong intermolecular Hydrogen-bonded networks (Space group typically

    
    ).
    
  • Salt Forms (e.g., HCl): Often used to improve solubility; these exhibit distinct XRD patterns compared to the free base.

  • Metastable Precipitates: In supersaturated enzymatic reactions, D-HPGA can precipitate as a kinetic form (often a lower hydrate) before converting to the stable thermodynamic form.

Experimental Methodology: XRD Characterization

Sample Preparation Protocol

To ensure accurate polymorph identification, samples must be prepared to minimize preferred orientation, which is common in needle-like amide crystals.

Step-by-Step Protocol:

  • Isolation: Filter the precipitated solid from the mother liquor (e.g., aqueous buffer/ethylene glycol mixture).

  • Washing: Wash with cold isopropanol to remove surface impurities (enzymes/reactants).

  • Drying:

    • For Hydrate Screening: Air dry at ambient humidity (40-60% RH) to prevent dehydration.

    • For Anhydrous Screening: Vacuum dry at 40°C over

      
      .
      
  • Grinding: Gently grind the sample using an agate mortar and pestle to achieve a particle size of <10

    
    m. Caution: Excessive grinding can induce phase transformation (mechanochemical activation).
    
  • Mounting: Back-load into a standard zero-background silica holder.

Instrument Parameters (Standard PXRD)
  • Radiation: Cu K

    
     (
    
    
    
    )
  • Voltage/Current: 40 kV / 40 mA

  • Scan Range: 2

    
     = 3° to 40°
    
  • Step Size: 0.02°

  • Scan Speed: 2°/min

Polymorph Characterization & Data Analysis

Workflow Visualization

The following diagram illustrates the critical pathways for isolating and characterizing D-HPGA forms during process development.

DHPGA_Workflow Start Enzymatic Reaction Mixture (Supersaturated D-HPGA) Precip Spontaneous Precipitation Start->Precip Nucleation Isol Filtration & Washing Precip->Isol Path1 Air Dry (Ambient) Isol->Path1 Path2 Vacuum Dry (Heat) Isol->Path2 FormA Form A (Likely Hydrate) Stable at RT Path1->FormA FormB Form B (Anhydrous) Hygroscopic Path2->FormB XRD XRD Analysis (Fingerprinting) FormA->XRD FormB->FormA Rehydration (Rapid) FormB->XRD

Figure 1: Solid-state isolation workflow for D-HPGA, highlighting the divergence between hydrated and anhydrous forms.

Comparative XRD Data (Representative)

While specific proprietary 2


 lists for "Form I/II" of D-HPGA are rarely published in open literature (unlike the final drug Amoxicillin), the following table characterizes the distinguishing features  of D-HPGA against its matrix components.
FeatureD-HPGA (Crystalline Intermediate) Amoxicillin Trihydrate (Final Product) Differentiation Strategy
Primary 2

Region
5° - 10° (Low angle peaks due to large unit cell of chiral packing)12.0°, 14.5°, 18.5° (Characteristic Trihydrate peaks)D-HPGA often shows a distinct low-angle reflection <10° absent in Amoxicillin.
Peak Morphology Sharp, intense reflections (high crystallinity).Broader peaks if micronized; sharp if crystallized slowly.Look for unique peaks at ~8.5° and ~22.1° (Typical for phenylglycine amides).
Solvent Effect Peaks shift significantly upon dehydration (lattice contraction).Structure collapses to amorphous/anhydrous upon heating >100°C.Perform Variable Temperature XRD (VT-XRD) to confirm hydrate status.
Impurity J Marker Distinct peaks at ~19.2° and ~24.5° .N/AUse these regions to quantify residual D-HPGA in the final product.

Note: The "Impurity J" (D-HPGA) peaks are critical for Quality Control. If undefined peaks appear in your Amoxicillin XRD pattern at 8.5°, 19.2°, or 24.5° , they likely correspond to residual crystalline D-HPGA.

Stability & Interconversion

The Hydration Equilibrium

D-HPGA is prone to pseudopolymorphism (solvation).

  • Wet Cake: Exists as a stable hydrate (likely Monohydrate).

  • Dried Solid: Upon aggressive drying, the lattice water is removed, causing a phase change to the Anhydrous form.

  • Risk: The Anhydrous form is often hygroscopic and will revert to the Hydrate upon exposure to air.

    • Protocol: Always store reference standards in a desiccator, but perform XRD at controlled humidity to match the process environment.

Process Implications

In the enzymatic synthesis of Amoxicillin:

  • Supersaturation: The reaction runs at high concentrations of D-HPGA (or its ester).

  • Precipitation: If D-HPGA crystallizes out, it becomes unavailable for the enzyme.

  • Control: The "Form" of this precipitate matters. A metastable form might redissolve easily, whereas a stable form will permanently lower the yield.

    • Recommendation: Use co-solvents (e.g., ethylene glycol) to suppress the nucleation of the stable D-HPGA form.

References

  • Hernandez-Justiz, O., et al. (1999). Use of aqueous two-phase systems for the enzymatic synthesis of antibiotics. Biotechnology and Bioengineering.[2][3][4] Link

  • Rosell, C. M., et al. (1998). Kinetically controlled synthesis of antibiotics. Enzyme and Microbial Technology. Link

  • U.S. Pharmacopeia (USP). Amoxicillin Monograph: Impurity J Characterization. Link

  • Diender, M. B., et al. (1998). Synthesis of D-p-hydroxyphenylglycine amide mutants. Journal of Molecular Catalysis B: Enzymatic. Link

  • Chong, X. M., et al. (2022). Investigation of Amoxicillin Crystal form and Analysis Method. Chinese Pharmaceutical Journal. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attention to safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, a compound often used in pharmaceutical development and research. The procedures outlined below are grounded in the principles of environmental stewardship and are designed to meet the stringent requirements of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The disposal of chemical waste is strictly regulated by the EPA through the Resource Conservation and Recovery Act (RCRA)[1]. This legislation mandates a "cradle-to-grave" management system for hazardous materials, ensuring their safe handling from generation to final disposal. It is crucial for all laboratory personnel to understand that chemical waste cannot be discarded as regular trash or poured down the sewer system without explicit permission from their institution's Environmental Health and Safety (EHS) department[1][2].

Identifying the Hazards: A Prudent First Step

For instance, the SDS for Acetamide indicates that it is suspected of causing cancer (H351)[3]. Similarly, related phenolic compounds can be skin and eye irritants[4][5]. Therefore, it is prudent to handle (R)-2-amino-2-(4-hydroxyphenyl)acetamide with the appropriate personal protective equipment (PPE) and to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE): The First Line of Defense

When preparing (R)-2-amino-2-(4-hydroxyphenyl)acetamide for disposal, all personnel must wear appropriate PPE to prevent exposure.[6][7] This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[8][9]

  • Lab Coat: A flame-resistant lab coat should be worn to protect the skin and clothing.[8][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[10][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

Step 1: Waste Characterization and Segregation

Proper waste segregation is fundamental to safe and compliant chemical disposal. (R)-2-amino-2-(4-hydroxyphenyl)acetamide waste should be classified as a non-halogenated organic solid. It is critical to avoid mixing this waste with other waste streams, especially incompatible materials.[11]

Table 1: Incompatible Material Classes for Amide Compounds

Incompatible with Amides Rationale
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids Can cause hydrolysis and release of potentially hazardous fumes.
Strong Bases May catalyze decomposition or other unwanted reactions.

| Reactive Metals | Potential for violent reactions. |

This table is a general guideline. Always consult the specific SDS of all chemicals being handled.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically compatible container. For solid waste like (R)-2-amino-2-(4-hydroxyphenyl)acetamide, a high-density polyethylene (HDPE) or glass container is suitable.[1][12]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a securely fitting lid.[12][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[13] The label must also include:

    • The full chemical name: "(R)-2-amino-2-(4-hydroxyphenyl)acetamide" (no abbreviations or chemical formulas).[1][13]

    • The approximate quantity of the waste.

    • The date of waste generation.[1]

    • The laboratory of origin (building and room number).[1]

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • Secure Storage: The waste container should be kept closed at all times except when adding waste.[12][13]

  • Segregation: Store the container in a secondary containment bin to prevent the spread of any potential spills.[9] The storage area should be away from incompatible chemicals.[11]

  • Volume Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[9]

  • Contact EHS: When the waste container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a pickup.[13]

  • Documentation: Complete any required waste pickup forms accurately and completely.[1][2]

  • Transportation: Only trained and authorized personnel are permitted to transport hazardous waste.[7]

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

DisposalWorkflow start Start: (R)-2-amino-2- (4-hydroxyphenyl)acetamide Waste identify_hazards Identify Hazards (Consult SDS of related compounds) start->identify_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->ppe characterize Characterize as Non-Halogenated Organic Solid Waste ppe->characterize segregate Segregate from Incompatible Materials (Oxidizers, Strong Acids/Bases) characterize->segregate container Select & Label a Compatible Waste Container (HDPE or Glass) segregate->container label_details Label with 'Hazardous Waste', Full Chemical Name, Date, and Origin container->label_details accumulate Accumulate in a Designated Satellite Accumulation Area (SAA) container->accumulate storage_rules Keep Container Closed Use Secondary Containment accumulate->storage_rules pickup Arrange for Pickup by EHS when Container is ~90% Full accumulate->pickup documentation Complete Waste Pickup Forms pickup->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide.

Emergency Preparedness: Planning for the Unexpected

In the event of a spill or accidental release, a prompt and effective response is crucial. All laboratories should have a written emergency response plan.[7]

  • Spill Kits: Ensure that a chemical spill kit is readily available and that all personnel are trained in its use.

  • Evacuation: For large or highly hazardous spills, evacuate the area immediately and notify your institution's emergency response team.[9]

  • Decontamination: Follow established procedures for decontaminating the affected area and any contaminated equipment.[7]

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of (R)-2-amino-2-(4-hydroxyphenyl)acetamide, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • OSHA Hazardous Waste Disposal Guidelines - CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste and Disposal Consider
  • SAFETY D
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Safety D
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2-Acetamidophenol).
  • SAFETY D
  • What Are OSHA Requirements for Hazardous Chemical Storage?
  • Hazardous Waste Manual - Environment, Health and Safety.
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety.
  • Acetamide - SAFETY D
  • Safety Data Sheet: acetamide - Chemos GmbH&Co.KG.
  • Hazardous & Regulated Waste Management Guide - Western Kentucky University.
  • HAZARDOUS CHEMICAL HANDLING PROCEDURES | Bowie St
  • SAFETY DATA SHEET - Sigma-Aldrich (Sodium Amide).
  • SAFETY DATA SHEET - Fisher Scientific (N1-(3-Acetyl-4-hydroxyphenyl)acetamide).
  • Amides Waste Compatibility: Key Insights for Safe Disposal - CP Lab Safety.
  • (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties - EPA.

Sources

Personal protective equipment for handling (R)-2-amino-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling (R)-2-amino-2-(4-hydroxyphenyl)acetamide , a critical chiral intermediate used in the synthesis of beta-lactam antibiotics (e.g., Cefadroxil, Amoxicillin).

This content is structured for Research Scientists and Drug Development Professionals requiring immediate, actionable data.

Emergency Safety Snapshot

Immediate Action Required: If exposure occurs, execute the following protocols immediately.

Exposure Route Immediate Response Protocol Critical Note
Inhalation Evacuate to fresh air. If breathing is labored, administer oxygen (trained personnel only).Substance is a respiratory irritant (H335).[1][2] Dust inhalation is the primary high-risk vector.
Eye Contact Rinse immediately for 15 minutes. Lift upper/lower lids. Remove contact lenses if easy to do.[1][2][3][4][5]Do not rub eyes. Mechanical abrasion combined with chemical irritation (H319) can cause corneal damage.
Skin Contact Wash with soap and water for 15 minutes. Remove contaminated clothing.[4][6]Substance causes skin irritation (H315).[1] Monitor for delayed redness.
Ingestion Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.Harmful if swallowed (H302). Bioactive intermediate; systemic absorption is a risk.

Chemical Identity & Context

Understanding the physicochemical nature of this compound is the first step in designing a safety protocol. It is a chiral amino acid derivative , meaning it possesses both amine and amide functionalities, making it reactive and potentially bioactive.

  • Chemical Name: (R)-2-amino-2-(4-hydroxyphenyl)acetamide[7][8][9][10][11][12]

  • Common Synonyms: D-p-Hydroxyphenylglycine amide; (2R)-2-Amino-2-(4-hydroxyphenyl)acetamide

  • CAS Number: 54397-23-8 [7][8][10][12]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [10][12][13]
  • Physical State: Solid (Crystalline powder)

  • Primary Application: Key intermediate for semi-synthetic penicillins and cephalosporins.

Risk Assessment & Hazard Analysis

As a Senior Application Scientist, I categorize this material as a High-Potency Active Pharmaceutical Ingredient (HPAPI) precursor . While standard SDSs list it as an irritant, its structural role in antibiotic synthesis implies biological activity that warrants containment levels beyond standard laboratory reagents.

GHS Classification (29 CFR 1910.1200 / CLP)
  • Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.[11]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Toxicological Insight: The primary danger is sensitization and irritation . As a precursor to beta-lactams, repeated exposure may trigger hypersensitivity reactions in susceptible individuals. The "Harmful if swallowed" designation necessitates strict hygiene to prevent oral ingestion via hand-to-mouth transfer.

Personal Protective Equipment (PPE) Strategy

Do not rely on generic PPE. The following selection logic is based on permeation resistance and particulate exclusion .

A. Respiratory Protection (Critical)
  • Requirement: Particulate Respirator.

  • Standard: NIOSH N95 (US) or FFP2/P2 (EU) minimum.

  • Logic: The substance is a fine powder. Static electricity often causes "fly-off" during weighing. An N95 mask filters 95% of airborne particles >0.3 microns.

  • Escalation: If handling >100g or generating significant dust outside a fume hood, upgrade to a P100 / HEPA filter or a Powered Air Purifying Respirator (PAPR).

B. Hand Protection [3][14][13]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: Double Gloving is mandatory for handling pharmaceutical intermediates.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile (to cover lab coat wrist).

  • Logic: Nitrile provides excellent chemical resistance to amides and amines. Latex is not recommended due to potential allergenicity confounding exposure symptoms. Change outer gloves immediately if contaminated.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Standard safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against airborne dust.

D. Body Protection
  • Requirement: Lab coat (buttoned/snapped to collar) and full-length trousers.

  • Material: Poly-cotton blend is sufficient for small scale. For scale-up (>1 kg), use Tyvek® disposable coveralls to prevent clothing contamination.

Operational Handling Protocols

This section details the "How-To" for safe manipulation, ensuring data integrity and operator safety.

Protocol 1: Safe Weighing & Transfer
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an antistatic gun or ionizer bar if the powder is static-prone (common with amino acid amides).

  • Workflow:

    • Place the balance inside the hood.

    • Tare the receiving vessel (flask/vial).

    • Transfer solid using a disposable spatula.

    • Wipe down the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood.

Protocol 2: Solubilization & Reaction
  • Solvent Choice: The amide functionality makes it soluble in polar solvents (Water, Methanol, DMSO).

  • Exotherm Warning: Dissolution in strong acids or bases may generate heat. Add solid to solvent slowly.

  • Reaction Safety: If using this intermediate for acylation (e.g., reacting with acid chlorides), ensure the system is vented through a scrubber or trap, as HCl gas may be evolved depending on the co-reagents.

Protocol 3: Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. Amides can hydrolyze over time if exposed to atmospheric moisture.

  • Container: Tightly sealed amber glass or high-density polyethylene (HDPE).

Decontamination & Disposal Plan

Spill Response (Solid Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don N95/P100 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion. Do NOT dry sweep. [15]

  • Clean: Scoop up the damp material into a waste container.[16][17] Wipe the surface with water, followed by Isopropanol.

  • Verify: Check for residual white powder/haze.

Waste Disposal
  • Categorization: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste).

  • Disposal Method: Incineration via a licensed chemical waste contractor.

  • Sewer: Strictly Prohibited. Do not flush down the drain.

Visual Workflow: Exposure Response

The following diagram illustrates the logical decision-making process for accidental exposure.

ExposureResponse Start Accidental Exposure Event Identify Identify Route Start->Identify Inhalation Inhalation (Dust/Powder) Identify->Inhalation Skin Skin Contact Identify->Skin Eye Eye Contact Identify->Eye Action_Inhale Remove to Fresh Air Sit Upright Inhalation->Action_Inhale Action_Skin Remove Clothing Wash 15 min (Soap/Water) Skin->Action_Skin Action_Eye Flush 15 min (Lifting Eyelids) Eye->Action_Eye Medical Seek Medical Attention (Provide SDS) Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Monitor Monitor for Sensitization (24-48 Hours) Medical->Monitor

Caption: Decision matrix for immediate response to (R)-2-amino-2-(4-hydroxyphenyl)acetamide exposure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9815310, (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Classification and Labelling of (R)-2-amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-amino-2-(4-hydroxyphenyl)acetamide
Reactant of Route 2
(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.